6-Fluoro-9-benzylpurine
Description
Structure
3D Structure
Properties
IUPAC Name |
9-benzyl-6-fluoropurine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FN4/c13-11-10-12(15-7-14-11)17(8-16-10)6-9-4-2-1-3-5-9/h1-5,7-8H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPTPECWDHXUJNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=NC3=C2N=CN=C3F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60204148 | |
| Record name | 6-Fluoro-9-benzylpurine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60204148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1545-97-7, 55600-75-4 | |
| Record name | 6-Fluoro-9-(phenylmethyl)-9H-purine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1545-97-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Fluoro-9-benzylpurine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055600754 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Fluoro-9-benzylpurine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60204148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: The Rationale for 6-Fluoro-9-benzylpurine
An In-depth Technical Guide to the Projected Properties of 6-Fluoro-9-benzylpurine
Disclaimer: As of the date of this publication, this compound is a compound with limited to no specific data available in the public scientific literature. This guide has been constructed by a Senior Application Scientist to provide a scientifically rigorous projection of its properties, synthesis, and potential biological activities. The information herein is an expert synthesis derived from established principles of medicinal chemistry and data from structurally related analogs, including 6-fluoropurines and 9-benzylpurines. All protocols and properties should be considered hypothetical until validated by empirical research.
The purine scaffold is a cornerstone of medicinal chemistry, forming the core of essential biomolecules and a vast array of therapeutic agents.[1][2] Chemical modification of the purine ring at various positions has yielded compounds with a wide spectrum of biological activities, including antiviral, anticancer, and anti-inflammatory properties.[3][4] This guide focuses on the novel, and largely unexplored, compound this compound.
The rationale for investigating this specific structure is twofold:
-
The 6-Fluoro Substituent: The substitution of a fluorine atom at the 6-position of the purine ring is a critical modification. Fluorine, being highly electronegative and similar in size to a hydrogen atom, can significantly alter the electronic properties of the purine ring.[5] This can enhance binding affinity to target enzymes or receptors and, importantly, can block metabolic pathways that would otherwise deactivate the molecule, thereby improving metabolic stability and pharmacokinetic profiles. 6-Fluoropurine itself is a known antimetabolite, and its derivatives are explored for various therapeutic applications.[6][7]
-
The 9-Benzyl Group: Alkylation or arylation at the N9 position of the purine ring is a well-established strategy in drug design.[3][8] The introduction of a benzyl group can enhance lipophilicity, which may improve cell membrane permeability. Furthermore, the benzyl moiety can engage in crucial hydrophobic and π-stacking interactions within the binding pockets of target proteins, leading to increased potency and selectivity.[3][8] Derivatives of 9-benzylpurine have shown a remarkable diversity of biological effects, including anti-coccidial, anti-convulsant, and selective cyclin-dependent kinase (CDK) inhibitory activities.[3]
By combining these two key structural features, this compound emerges as a compound of significant interest for researchers in drug discovery, potentially offering a unique profile of stability, permeability, and biological activity.
Projected Physicochemical and Structural Properties
While experimental data is not available, we can predict the core physicochemical properties of this compound based on its constituent parts.
| Property | Projected Value / Description | Rationale / Comparative Data |
| Molecular Formula | C₁₂H₉FN₄ | Derived from its chemical structure. |
| Molecular Weight | 228.23 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white crystalline solid. | Based on related purine analogs like 6-benzylaminopurine.[9] |
| Melting Point | Estimated: 170-190 °C | Lower than 6-benzylaminopurine (~234°C) due to the absence of the N-H bond capable of strong hydrogen bonding, but higher than simple 6-fluoropurine. The benzyl group adds significant molecular weight and van der Waals interactions. |
| Solubility | Predicted to be poorly soluble in water. Soluble in polar aprotic solvents (DMSO, DMF) and moderately soluble in alcohols (ethanol, methanol). | The purine core provides some polarity, but the benzyl group significantly increases lipophilicity. 6-benzylaminopurine is poorly soluble in water but soluble in DMF and DMSO.[10] |
| LogP (Octanol/Water) | Estimated: 1.5 - 2.5 | Higher than 6-fluoropurine (LogP ~0.7) due to the hydrophobic benzyl group.[11] |
| Chemical Stability | Expected to be stable under standard laboratory conditions. May be sensitive to strong acids or bases which could potentially hydrolyze the C-F bond, although this bond is generally stable. | The purine ring is aromatic and generally stable. |
Chemical Structure Diagram
Caption: Chemical structure of this compound.
Proposed Synthesis Workflow
The synthesis of this compound is not explicitly described in the literature. However, a logical and efficient synthesis can be designed based on established methods for purine modification. A highly plausible route involves the benzylation of a suitable di-halogenated purine followed by a halogen exchange (Halex) reaction.
Conceptual Workflow Diagram
Sources
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An In-Depth Technical Guide to 6-Fluoro-9-benzylpurine: Structure, Synthesis, and Inferred Properties
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 6-Fluoro-9-benzylpurine, a fluorinated analogue of a purine base. Due to the limited availability of direct experimental data for this specific molecule in publicly accessible literature, this document, authored from the perspective of a Senior Application Scientist, presents a scientifically grounded exploration of its chemical structure, a plausible synthetic route, predicted spectroscopic data, and potential biological relevance based on established principles of organic chemistry and the known properties of analogous compounds.
Chemical Structure and IUPAC Name
The foundational step in understanding any molecule is to define its structure and nomenclature. This compound consists of a purine core, which is a bicyclic aromatic heterocycle, substituted with a fluorine atom at the 6-position and a benzyl group at the 9-position.
-
Chemical Structure:
|| | \ C--C----C-N--CH2-Ph / \ / N===C | H
(Note: This is a simplified 2D representation. The benzyl group is attached to the nitrogen at position 9 of the purine ring.)
-
IUPAC Name: 9-benzyl-6-fluoro-9H-purine
The "9H" in the IUPAC name specifies the position of the hydrogen atom on the purine ring system, which is a standard convention for substituted purines. The molecular formula for this compound is C₁₂H₉FN₄.
Proposed Synthesis of this compound
The synthesis of this compound can be logically approached through a multi-step process, leveraging well-established reactions in purine chemistry. A highly plausible route starts from the commercially available 6-chloropurine and involves benzylation followed by a nucleophilic aromatic substitution (SNAᵣ) to introduce the fluorine atom.
Synthetic Pathway Overview
The proposed synthesis can be visualized as a two-step process:
Caption: Proposed two-step synthesis of this compound.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 9-Benzyl-6-chloropurine
-
Rationale: The first step involves the alkylation of the purine ring with a benzyl group. The N9 position is generally the most nucleophilic nitrogen in the purine ring under basic conditions, leading to regioselective benzylation.
-
Protocol:
-
To a solution of 6-chloropurine (1.0 eq) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF), add a base, for instance, potassium carbonate (K₂CO₃, 1.5 eq).
-
Stir the suspension at room temperature for 30 minutes to facilitate the deprotonation of the purine.
-
Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction to 60-80 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent like ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 9-benzyl-6-chloropurine.
-
Step 2: Synthesis of this compound
-
Rationale: The final step is a nucleophilic aromatic substitution where the chloride at the C6 position is displaced by a fluoride ion. This reaction often requires a potent fluoride source and conditions to enhance the nucleophilicity of the fluoride ion, such as the use of a phase-transfer catalyst and a high-boiling point solvent. A similar methodology is described in a patent for the preparation of other 6-fluoropurine compounds[1].
-
Protocol:
-
In a flask equipped with a condenser, dissolve 9-benzyl-6-chloropurine (1.0 eq) in a high-boiling polar aprotic solvent like dimethyl sulfoxide (DMSO).
-
Add a source of fluoride, such as spray-dried potassium fluoride (KF, 3.0 eq), and a phase-transfer catalyst, for example, 18-crown-6 (0.1 eq).
-
Heat the reaction mixture to a high temperature (e.g., 150-180 °C) and stir vigorously.
-
Monitor the reaction by TLC or HPLC.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water and extract the product with an appropriate organic solvent.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
-
Purify the resulting solid by recrystallization or column chromatography to obtain this compound.
-
An alternative approach for the fluorination step could be a modified Schiemann reaction, which involves the diazotization of a corresponding 6-aminopurine derivative followed by decomposition of the diazonium salt in the presence of a fluoride source[2]. However, the direct nucleophilic substitution of the 6-chloro precursor is generally more straightforward for this class of compounds.
Predicted Spectroscopic Data
| Spectroscopic Data | Predicted Values |
| ¹H NMR (in CDCl₃) | * δ ~5.5 ppm (s, 2H): Methylene protons (-CH₂-) of the benzyl group. |
| * δ ~7.3-7.4 ppm (m, 5H): Phenyl protons of the benzyl group. | |
| * δ ~8.2 ppm (s, 1H): C2-H proton of the purine ring. | |
| * δ ~8.7 ppm (s, 1H): C8-H proton of the purine ring. | |
| ¹³C NMR (in CDCl₃) | * δ ~48 ppm: Methylene carbon (-CH₂-) of the benzyl group. |
| * δ ~128-135 ppm: Phenyl carbons of the benzyl group. | |
| * δ ~145-160 ppm: Purine ring carbons, with C6 showing a large C-F coupling constant. | |
| ¹⁹F NMR (in CDCl₃) | * A singlet is expected in the typical range for aryl fluorides. |
| Mass Spectrometry (ESI+) | * m/z: Predicted [M+H]⁺ at approximately 243.09. |
Note: The exact chemical shifts and coupling constants can vary depending on the solvent and experimental conditions.
Chemical Reactivity and Potential Biological Activity
Chemical Reactivity
The chemical reactivity of this compound is largely dictated by the purine ring system and the fluorine substituent. The fluorine atom at the C6 position is a key functional group.
-
Nucleophilic Aromatic Substitution: The C6 position of the purine ring is electron-deficient and susceptible to nucleophilic attack. The fluorine atom, being a moderate leaving group, can be displaced by stronger nucleophiles such as amines, thiols, and alkoxides. This reactivity allows for the synthesis of a variety of 6-substituted-9-benzylpurine derivatives, which can be valuable for structure-activity relationship (SAR) studies. This is a common strategy in the synthesis of purine analogues with diverse biological activities[3][4][5].
Potential Biological Activity
The incorporation of fluorine into bioactive molecules is a widely used strategy in medicinal chemistry to modulate their metabolic stability, binding affinity, and pharmacokinetic properties. Purine analogues are a well-established class of compounds with a broad range of biological activities, including antiviral and anticancer properties[6].
-
Anticancer and Antiviral Potential: Many purine analogues function as antimetabolites, interfering with the synthesis of nucleic acids and thereby inhibiting cell proliferation and viral replication[7]. The introduction of a fluorine atom can enhance these activities. It is plausible that this compound or its derivatives could exhibit cytotoxic effects on cancer cell lines or inhibit viral enzymes.
-
Enzyme Inhibition: Purine analogues are known to inhibit various enzymes, such as kinases. The specific substitution pattern of this compound could confer selectivity towards certain enzyme targets.
Further biological evaluation would be necessary to ascertain the specific activities of this compound.
Conclusion
This compound is a synthetically accessible purine derivative with potential for further chemical modification and biological investigation. This guide has provided a comprehensive overview of its structure, a plausible and detailed synthetic route, predicted spectroscopic characteristics, and an outlook on its potential reactivity and biological significance. While direct experimental data remains to be published, the information presented herein, based on established chemical principles and data from analogous compounds, serves as a valuable resource for researchers interested in the exploration of novel fluorinated purine analogues for drug discovery and development.
References
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(2025). Biological activities of purine analogues: a review. ResearchGate. Retrieved from [Link]
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PubChem. (n.d.). 6-Fluoropurine. PubChem. Retrieved from [Link]
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Wang, Z., et al. (2021). Synthesis of C6-Substituted Purine Nucleoside Analogues via Late-Stage Photoredox/Nickel Dual Catalytic Cross-Coupling. National Institutes of Health. Retrieved from [Link]
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Liu, H. M., et al. (2014). Synthesis and biological evaluation of novel C6-cyclo secondary amine substituted purine steroid-nucleosides analogues. PubMed. Retrieved from [Link]
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Synthesis pathways for 6-Fluoro-9-benzylpurine
An In-depth Technical Guide to the Synthesis of 6-Fluoro-9-benzylpurine
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways for this compound, a key intermediate in the development of various therapeutic agents. The document is intended for researchers, scientists, and professionals in the field of drug development. It details two primary synthetic routes, offering step-by-step protocols, mechanistic insights, and comparative data. The guide emphasizes experimental causality and provides a framework for reproducible and scalable synthesis.
Introduction: The Significance of this compound
Fluorinated purine analogues are a critical class of compounds in medicinal chemistry. The introduction of a fluorine atom can significantly alter the physicochemical properties of a molecule, often leading to enhanced metabolic stability, increased binding affinity to target proteins, and improved pharmacokinetic profiles. This compound serves as a vital building block for the synthesis of a wide range of biologically active molecules, including kinase inhibitors and antiviral agents. The benzyl group at the N9 position is a common feature in many purine-based drugs, contributing to target engagement and modulating solubility. This guide explores the most prevalent and efficient methods for the synthesis of this important intermediate.
Strategic Approaches to Synthesis
The synthesis of this compound can be approached through two primary retrosynthetic pathways, primarily differing in the sequence of the key benzylation and fluorination steps.
-
Pathway A: N9-benzylation of a pre-fluorinated purine precursor.
-
Pathway B: Fluorination of a pre-benzylated purine precursor.
The choice between these pathways often depends on the availability of starting materials, desired scale, and the specific challenges associated with each route, such as regioselectivity of the benzylation and the harshness of the fluorination conditions.
Pathway A: Benzylation of 6-Fluoropurine
This pathway commences with the commercially available 6-fluoropurine and introduces the benzyl group at the N9 position. The primary challenge in this approach is controlling the regioselectivity of the alkylation, as purines can be alkylated at both the N7 and N9 positions.
Mechanistic Considerations for N9-Alkylation
The alkylation of purines is often a mixture of N7 and N9 isomers.[1] However, N9-alkylation is generally favored.[1] The regioselectivity can be influenced by several factors, including the nature of the alkylating agent, the solvent, and the presence of a base. In many cases, steric hindrance around the N7 position can promote N9-alkylation.[2][3]
Experimental Protocol: N9-Benzylation of 6-Fluoropurine
This protocol is adapted from general methods for N9-alkylation of purines.
Step 1: N9-Benzylation
-
Materials:
-
6-Fluoropurine
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
To a solution of 6-fluoropurine (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).
-
Stir the suspension at room temperature for 30 minutes.
-
Add benzyl bromide (1.2 eq) dropwise to the mixture.
-
Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
The crude product will precipitate out of the solution. Collect the solid by filtration and wash with water.
-
Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel to afford this compound.
-
Data Summary
| Parameter | Value |
| Starting Material | 6-Fluoropurine |
| Key Reagents | Benzyl bromide, K₂CO₃ |
| Solvent | DMF |
| Reaction Time | 4-6 hours |
| Temperature | 60-70 °C |
| Typical Yield | 70-85% |
Pathway A Workflow
Caption: N9-Benzylation of 6-Fluoropurine.
Pathway B: Fluorination of 9-Benzyl-6-chloropurine
This alternative pathway begins with the more readily available 6-chloropurine, proceeds with N9-benzylation, and concludes with a nucleophilic aromatic substitution to introduce the fluorine atom.
Step 1: N9-Benzylation of 6-Chloropurine
The benzylation of 6-chloropurine follows a similar procedure to that of 6-fluoropurine. The chlorine atom is a good leaving group, making subsequent fluorination feasible.
4.1.1. Experimental Protocol: N9-Benzylation of 6-Chloropurine
This protocol is based on established methods for the synthesis of 6-substituted-9-benzylpurines.[4][5]
-
Materials:
-
6-Chloropurine
-
Benzylamine
-
Triethylamine
-
Ethanol
-
-
Procedure:
-
In a reaction vessel, combine 6-chloropurine (1.0 eq), benzylamine (1.0-1.6 eq), and triethylamine (3.2-3.5 eq).[4]
-
Heat the mixture to 70-72 °C and maintain for 4 hours.[4]
-
After the reaction, add ethanol to the mixture and cool to precipitate the product.
-
Isolate the solid 9-Benzyl-6-chloropurine by centrifugation or filtration.[4]
-
Wash the product with ethanol and dry.
-
Step 2: Fluorination of 9-Benzyl-6-chloropurine
The conversion of the 6-chloro group to a 6-fluoro group is a key transformation. Several fluorinating agents can be employed for this halogen exchange (Halex) reaction. A modern and efficient method involves the displacement of a trimethylammonio group, which is first formed from the chloro-precursor.[6][7]
4.2.1. Mechanistic Insight: Trimethylammonio Group Displacement
The reaction of 6-chloropurines with trimethylamine forms a quaternary ammonium salt.[6][7] The trimethylammonio group is an excellent leaving group, facilitating nucleophilic substitution by fluoride ions under mild conditions.[6][7] This method offers advantages over traditional Halex reactions, such as milder reaction conditions and simpler workup.[6][7]
4.2.2. Experimental Protocol: Two-Step Fluorination
This protocol is adapted from a newer, convenient synthesis of 6-fluoropurines.[6][7]
Part A: Formation of the Trimethylammonio Salt
-
Materials:
-
9-Benzyl-6-chloropurine
-
Trimethylamine (solution in THF or as a gas)
-
Anhydrous acetonitrile
-
-
Procedure:
-
Dissolve 9-Benzyl-6-chloropurine (1.0 eq) in anhydrous acetonitrile.
-
Add an excess of trimethylamine (e.g., a 3M solution in THF, 3.0 eq).
-
Stir the reaction mixture in a sealed vessel at room temperature for 24-48 hours.
-
The formation of the trimethylammonio salt can be monitored by LC-MS.
-
Once the reaction is complete, the solvent can be removed under reduced pressure to yield the crude salt, which can be used in the next step without further purification.
-
Part B: Fluoride Displacement
-
Materials:
-
Crude 9-Benzyl-6-(trimethylammonio)purine chloride
-
Tetrabutylammonium fluoride (TBAF) trihydrate
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
-
Procedure:
-
Dissolve the crude trimethylammonio salt in anhydrous DMSO.
-
Add TBAF trihydrate (3.0 eq).
-
Stir the mixture at room temperature for 7 days.[7]
-
Monitor the reaction progress by HPLC.
-
Upon completion, dilute the reaction mixture with water and extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
-
Data Summary
| Parameter | Step 1: Benzylation | Step 2: Fluorination |
| Starting Material | 6-Chloropurine | 9-Benzyl-6-chloropurine |
| Key Reagents | Benzylamine, Triethylamine | Trimethylamine, TBAF·3H₂O |
| Solvent | Ethanol | Acetonitrile, then DMSO |
| Reaction Time | 4 hours | 24-48 hours, then 7 days |
| Temperature | 70-72 °C | Room Temperature |
| Typical Yield | >90% | ~70% (over two steps) |
Pathway B Workflow
Caption: Synthesis via N9-Benzylation followed by Fluorination.
Comparative Analysis and Conclusion
Both pathways offer viable routes to this compound.
-
Pathway A is more direct if 6-fluoropurine is readily available and cost-effective. The main challenge is ensuring high regioselectivity during the benzylation step.
-
Pathway B starts from the more common 6-chloropurine. While it involves more steps, the fluorination via the trimethylammonio intermediate is a modern, mild, and efficient method that avoids harsh traditional fluorinating agents.[6][7]
The choice of synthetic route will ultimately depend on the specific resources and priorities of the research or development team. This guide provides the necessary technical details and rationale to make an informed decision and successfully synthesize this compound for further applications in drug discovery and development.
References
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Deng, M., Wang, N., Xiang, G., & Luo, Y. (2012). New Convenient Synthesis of 6-Fluoropurine and Its 7-/9-Unsubstituted Analogues. HETEROCYCLES, 85(12), 2939-2947. [Link]
- Hitchings, G. H., & Elion, G. B. (1958). U.S. Patent No. 2,832,781. Washington, DC: U.S.
- He, X. (2004).
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Deng, M., Wang, N., Xiang, G., & Luo, Y. (2012). THE NEW CONVENIENT SYNTHESIS OF 6-FLUOROPURINE AND ITS 7-/9-UNSUBSTITUTED ANALOGUES. Semantic Scholar. [Link]
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Kazaoka, K., Sajiki, H., & Hirota, K. (2003). Synthesis of 6-substituted 9-benzyl-8-hydroxypurines with potential interferon-inducing activity. Chemical & pharmaceutical bulletin, 51(5), 608–611. [Link]
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Saneyoshi, M., & Inomata, M. (1987). Introduction of a benzyl group onto the 2'-OH of 6-chloropurine 3'-O-benzoylriboside. Nucleic acids symposium series, (18), 69–72. [Link]
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Zhong, M. (2004). N9 Alkylation and Glycosylation of Purines; A Practical Synthesis of 2-Chloro-2'-deoxyadenosine. BYU ScholarsArchive. [Link]
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Doležal, K., Popa, I., Zatloukal, M., Lenobel, R., Hradecká, D., Uldrijan, S., Mlejnek, P., Werbrouck, S., & Strnad, M. (2006). Synthesis, characterization and biological activity of ring-substituted 6-benzylamino-9-tetrahydropyran-2-yl and 9-tetrahydrofuran-2-ylpurine derivatives. Bioorganic & medicinal chemistry, 14(3), 875–884. [Link]
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Giraud, A., Gellis, A., & Vanelle, P. (2004). Synthesis and full characterisation of 6-chloro-2-iodopurine, a template for the functionalisation of purines. Organic & biomolecular chemistry, 2(5), 665–670. [Link]
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Revankar, G. R., & Robins, R. K. (2004). Regiospecific N9 Alkylation of 6-(Heteroaryl)purines: Shielding of N7 by a Proximal Heteroaryl C−H1. The Journal of Organic Chemistry, 69(23), 7832–7835. [Link]
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Robins, M. J., & Uznanski, B. (1981). Regiospecific N9 alkylation of 6-(heteroaryl)purines: shielding of N7 by a proximal heteroaryl C-H1. Canadian Journal of Chemistry, 59(17), 2608-2611. [Link]
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Hogale, M. B., & Salunkhe, V. K. (1988). Synthesis and N-Alkylation of 6-Benzyloxypurine Under Phase-Transfer Conditions. Organic Preparations and Procedures International, 20(5), 490-493. [Link]
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Murakami, N., Yoshida, M., Yoshino, T., & Matsunaga, S. (2018). Synthesis of Fluorine-Containing 6-Arylpurine Derivatives via Cp*Co(III)-Catalyzed C-H Bond Activation. Chemical & pharmaceutical bulletin, 66(1), 51–54. [Link]
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An In-Depth Technical Guide to the Mechanistic Investigation of 6-Fluoro-9-benzylpurine
Abstract
This guide provides a comprehensive framework for elucidating the mechanism of action of 6-Fluoro-9-benzylpurine, a synthetic purine analogue. Recognizing the limited direct research on this specific compound within mammalian systems, we leverage the extensive knowledge base of its close structural relative, 6-benzylaminopurine (BAP), and the broader class of 6,9-disubstituted purines. The primary characterized role of BAP is as a synthetic cytokinin in plant biology. However, the purine scaffold is a well-established "privileged structure" in medicinal chemistry, with numerous analogues functioning as potent modulators of mammalian protein kinases and nucleic acid synthesis pathways.[1][2] This document outlines a scientifically rigorous, hypothesis-driven approach for drug development professionals. It begins by summarizing the known plant-based mechanism of the parent compound, then pivots to propose and detail a complete investigative strategy to characterize the potential therapeutic action of this compound in a human oncology context, focusing on protein kinase inhibition.
Section 1: Introduction and Strategic Pivot
The Purine Scaffold: A Foundation for Drug Discovery
Purine analogues represent a cornerstone of modern pharmacology, acting as antimetabolites, enzyme inhibitors, and modulators of cellular signaling.[3][4] Compounds like mercaptopurine and fludarabine are mainstays in cancer chemotherapy, functioning by interfering with DNA and RNA synthesis.[2][5] More recently, the focus has expanded to purine analogues as highly specific inhibitors of protein kinases, enzymes that are often dysregulated in cancer and inflammatory diseases.[1] The core purine structure serves as an effective mimic of adenosine triphosphate (ATP), enabling competitive inhibition at the kinase ATP-binding site.
Known Biological Activity of the Closest Analogue: 6-Benzylaminopurine (BAP)
The closest extensively studied relative of the topic compound is 6-benzylaminopurine (BAP), a synthetic cytokinin. In plants, cytokinins are hormones that regulate cell division, growth, and differentiation.[6] The mechanism of BAP in plants is well-established: it binds to cytokinin receptors, which are histidine kinases, initiating a phosphorelay signaling cascade that ultimately modulates gene expression in the nucleus.[7] While some studies have explored the effects of plant cytokinins on human cells, often observing cytotoxic effects at high concentrations, a defined, therapeutically relevant mechanism in mammals remains largely uncharacterized.[8][9]
Hypothesis: this compound as a Protein Kinase Inhibitor in Mammalian Cells
Given the audience of drug development professionals, this guide will proceed based on the strong, scientifically-grounded hypothesis that this compound, like many other 6,9-disubstituted purines, functions as an ATP-competitive protein kinase inhibitor in human cells.[1][10] The addition of a fluorine atom at the 6-position and a benzyl group at the N9-position significantly alters the molecule's electronic properties and steric profile compared to natural purines, making it an unlikely substrate for nucleic acid synthesis but a plausible candidate for fitting into the ATP-binding pocket of a protein kinase.
This guide will therefore detail the logical, sequential workflow required to:
-
Identify the primary kinase target(s).
-
Quantify the inhibitory potency and binding kinetics.
-
Elucidate the downstream cellular consequences of target inhibition.
Section 2: Target Identification and Biochemical Characterization
The foundational step in mechanism-of-action studies is to identify the direct molecular target. For a putative kinase inhibitor, a broad-based screening approach is the most efficient starting point.
Experimental Strategy: Kinome-Wide Profiling
The rationale for beginning with a wide screen is to gain an unbiased view of the compound's selectivity. A highly selective inhibitor is often desirable to minimize off-target effects, though polypharmacology (inhibiting multiple specific targets) can also be therapeutically beneficial.
Workflow: Kinase Panel Screening The objective is to determine the inhibitory activity of this compound against a large, representative panel of human protein kinases.
Caption: Workflow for biochemical characterization.
Detailed Protocol: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Assay)
This protocol is a self-validating system because it includes controls for baseline enzyme activity (DMSO vehicle) and complete inhibition (a known potent inhibitor or no ATP), allowing for clear quantification of the test compound's effect.
-
Preparation:
-
Reconstitute this compound in 100% DMSO to create a 10 mM stock solution.
-
Prepare a kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Prepare recombinant kinase, substrate peptide, and ATP solutions in kinase buffer. The ATP concentration should be set at or near the Michaelis constant (Km) for each kinase to ensure sensitive detection of competitive inhibition.
-
-
Assay Plate Setup (384-well plate):
-
Test Wells: Add test compound at a fixed concentration (e.g., 1 µM or 10 µM) to wells containing the specific kinase and its corresponding substrate.
-
Negative Control (0% Inhibition): Add DMSO vehicle instead of the compound.
-
Positive Control (100% Inhibition): Add a known potent inhibitor for the specific kinase or set up wells with no kinase.
-
-
Reaction Initiation:
-
Initiate the kinase reaction by adding ATP to all wells.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
-
Signal Detection (ADP-Glo™):
-
Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes.
-
Read luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for the test compound relative to the controls. Kinases showing significant inhibition (e.g., >50% at 1 µM) are identified as primary "hits".
-
Quantifying Inhibitory Potency: IC₅₀ Determination
Once primary hits are identified, the next step is to quantify their potency by determining the half-maximal inhibitory concentration (IC₅₀).
Protocol: Follow the In Vitro Kinase Inhibition Assay protocol above, but instead of a single concentration, use a 10-point serial dilution of this compound (e.g., from 100 µM down to 1 nM). Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to calculate the IC₅₀ value.
Data Presentation: Summarize the IC₅₀ values for all confirmed hit kinases in a table.
| Kinase Target | IC₅₀ (nM) |
| Hypothetical Kinase A | 55 |
| Hypothetical Kinase B | 210 |
| Hypothetical Kinase C | 1500 |
Section 3: Elucidation of Cellular Mechanism of Action
Biochemical assays confirm direct target engagement, but cell-based assays are essential to verify that the compound affects the target in a physiological context and to understand the downstream consequences.[11]
Validating Target Engagement in Cells
The first step is to confirm that this compound inhibits the activity of its putative kinase target within intact cells. This is most commonly achieved by monitoring the phosphorylation status of a known direct substrate of the target kinase.
Protocol: Western Blotting for Phospho-Substrate
-
Cell Treatment:
-
Culture a relevant cancer cell line known to have active signaling through the target kinase (e.g., EOL-1 cells for a PDGFRα inhibitor).[10]
-
Treat cells with a dose range of this compound (e.g., 0.1x, 1x, 10x, 100x the biochemical IC₅₀) for a specified time (e.g., 2 hours).
-
Include a DMSO vehicle control and a positive control (a known inhibitor of the pathway).
-
-
Lysate Preparation:
-
Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors. The inclusion of phosphatase inhibitors is critical to preserve the phosphorylation state of proteins.
-
Quantify total protein concentration using a BCA assay to ensure equal loading.
-
-
Electrophoresis and Blotting:
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
-
Immunodetection:
-
Block the membrane (e.g., with 5% BSA in TBST) for 1 hour.
-
Incubate overnight at 4°C with a primary antibody specific to the phosphorylated form of the kinase's substrate (e.g., anti-phospho-STAT3).
-
Wash and incubate with an HRP-conjugated secondary antibody for 1 hour.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Crucial Control: Strip the membrane and re-probe with an antibody for the total (phosphorylated and unphosphorylated) substrate protein to confirm that changes in the phospho-signal are due to inhibition, not protein degradation.
-
Characterizing the Cellular Phenotypic Response
After confirming target inhibition, the next logical step is to determine the resulting cellular phenotype. For an anticancer agent, the key outcomes are inhibition of proliferation, induction of cell cycle arrest, and/or apoptosis.[10]
Workflow: Cellular Phenotype Assessment
Caption: Experimental workflow for cellular phenotype analysis.
Protocol: Cell Viability Assay (e.g., CCK-8)
-
Cell Plating: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.[12]
-
Treatment: Add serial dilutions of this compound and incubate for 72 hours.
-
Detection: Add CCK-8 reagent to each well and incubate for 1-4 hours. The reagent produces a colored formazan dye in proportion to the number of living cells.
-
Analysis: Measure absorbance at 450 nm. Calculate the GI₅₀ (concentration for 50% growth inhibition) by plotting viability against drug concentration.
Protocol: Cell Cycle and Apoptosis Analysis by Flow Cytometry
-
Treatment: Treat cells in 6-well plates with the compound at 1x and 10x the GI₅₀ for 24, 48, and 72 hours.
-
Staining:
-
For Cell Cycle: Harvest, fix cells in 70% ethanol, and stain with a solution containing propidium iodide (PI) and RNase A. PI intercalates with DNA, and its fluorescence is proportional to DNA content.
-
For Apoptosis: Harvest non-fixed cells and stain with Annexin V-FITC and PI. Annexin V binds to phosphatidylserine (PS) on the outer membrane of apoptotic cells, while PI enters late-stage apoptotic/necrotic cells with compromised membranes.
-
-
Analysis: Analyze 10,000-20,000 cells per sample using a flow cytometer. The resulting data will reveal the percentage of cells in G1, S, and G2/M phases of the cell cycle, or the percentage of early and late apoptotic cells.[13]
Visualizing the Signaling Pathway
Based on the validated target and observed cellular effects, a signaling pathway diagram can be constructed. Assuming this compound is found to be an inhibitor of a receptor tyrosine kinase (RTK) like PDGFRα, the mechanism would be as follows.[10]
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6-Fluoro-9-benzylpurine: A Technical Guide to Its Predicted Biological Activities and Research Potential
A Senior Application Scientist's Perspective on a Novel Purine Analogue
Abstract
This technical guide provides an in-depth analysis of the predicted biological activities of 6-Fluoro-9-benzylpurine, a purine analogue with limited direct experimental data. By examining the structure-activity relationships of closely related 6-substituted and 9-substituted purine derivatives, this document extrapolates the potential pharmacological profile of this compound. The guide explores the anticipated impact of the 6-fluoro and 9-benzyl moieties on its anticancer and antiviral potential, metabolic stability, and target interactions. Detailed hypothetical experimental protocols are provided to encourage and guide future research into the biological evaluation of this compound, aiming to unlock its therapeutic promise.
Introduction: The Rationale for Investigating this compound
Purine analogues are a cornerstone of modern chemotherapy and antiviral drug development, with a rich history of clinical success. Their mechanism of action often relies on mimicking endogenous purines, thereby interfering with nucleic acid synthesis and other vital cellular processes. The therapeutic efficacy of purine analogues can be significantly modulated by substitutions on the purine ring.
This guide focuses on the specific, yet largely uncharacterized, compound this compound. While direct experimental data on this molecule is scarce in publicly available literature, its structural features—a fluorine atom at the 6-position and a benzyl group at the 9-position—suggest a high potential for significant biological activity.
The introduction of a fluorine atom can dramatically alter the electronic properties of the purine ring, potentially enhancing binding affinity to target enzymes and increasing metabolic stability.[1] The 9-benzyl group, a bulky lipophilic moiety, is known to influence the activity of purine derivatives, including the inhibition of key enzymes like purine nucleoside phosphorylase (PNP) and agonism of Toll-like receptors.[2][3]
This document, therefore, serves as a forward-looking technical guide for researchers, scientists, and drug development professionals. It synthesizes the known biological activities of structurally related compounds to build a strong rationale for the investigation of this compound and provides a hypothetical framework for its systematic evaluation.
Synthesis of Substituted Purines: A General Overview
A plausible synthetic route for this compound could involve:
-
Fluorination of a 6-chloropurine precursor: Displacement of the chlorine atom at the 6-position with a fluoride ion.
-
Benzylation at the N9 position: Alkylation of the purine ring with benzyl bromide. The regioselectivity of this step can be influenced by the reaction conditions.
It is important to note that the synthesis of purine analogues often requires careful optimization of reaction conditions to achieve the desired isomer and yield.
Inferred Biological Activities and Mechanisms of Action
Based on the structure-activity relationships of related purine analogues, this compound is predicted to exhibit a range of biological activities, primarily in the realms of oncology and virology.
Anticancer Potential: Targeting Cellular Proliferation
Numerous 6-substituted and 9-substituted purine derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. The primary mechanism often involves the inhibition of enzymes crucial for DNA synthesis and cell division.
Hypothesized Mechanism of Action:
A likely mechanism of anticancer activity for this compound is the inhibition of key cellular kinases. The purine scaffold can act as a scaffold for ATP-competitive inhibitors. The 6-fluoro substitution may enhance the binding affinity to the kinase active site, while the 9-benzyl group could provide additional hydrophobic interactions, contributing to potency and selectivity.
Antiviral Activity: A Broad-Spectrum Potential
Purine analogues are a well-established class of antiviral agents. Their efficacy often stems from their ability to be metabolized into triphosphate forms that inhibit viral polymerases, or by other mechanisms that disrupt the viral life cycle. The incorporation of a fluorine atom into nucleoside analogues has been shown to enhance their antiviral potency.[5]
Potential Viral Targets:
Given the broad-spectrum activity of many purine derivatives, this compound could be investigated against a range of viruses, including:
-
Herpesviruses: Due to the known activity of purine analogues against this family of DNA viruses.
-
Influenza virus: As some purine derivatives have shown inhibitory effects on influenza virus replication.
-
Hepatitis B and C viruses: As the purine scaffold is a key component of several approved antiviral drugs for these viruses.
The Role of the 6-Fluoro and 9-Benzyl Substitutions
-
6-Fluoro Group: The high electronegativity of fluorine can alter the charge distribution of the purine ring, potentially leading to stronger interactions with target proteins. Furthermore, the carbon-fluorine bond is exceptionally stable, which can block metabolic oxidation at that position, thereby increasing the metabolic stability and bioavailability of the compound.[1]
-
9-Benzyl Group: This bulky, lipophilic group can significantly influence the pharmacological properties of the purine analogue. It can enhance membrane permeability, leading to better cellular uptake. The benzyl group can also provide additional binding interactions within the hydrophobic pockets of target enzymes, potentially increasing potency and selectivity.[2]
Comparative Biological Activities of Related Purine Analogues
To provide context for the potential activities of this compound, the following table summarizes the known biological effects of structurally related compounds.
| Compound | 6-Substitution | 9-Substitution | Key Biological Activities | Reference(s) |
| 2-Amino-6-fluoropurine | -F | -H | Antifungal activity | [4] |
| 2-Fluoro-6-fluoropurine | -F | -H | Antifungal activity | [4] |
| 9-Benzyl-9-deazaguanine | -H (guanine) | -Benzyl | Potent inhibitor of purine nucleoside phosphorylase (PNP) | [2] |
| 8-substituted amino-9-benzyladenines | -NH2 (adenine) | -Benzyl | Potent Toll-like receptor 7 (TLR7) agonists | [3] |
| 6-Benzylaminopurine (BAP) | -NH-benzyl | -H | Plant growth regulator (cytokinin activity) | [6] |
Proposed Experimental Workflow for Biological Evaluation
For researchers interested in investigating the biological activities of this compound, the following is a detailed, hypothetical experimental protocol for assessing its in vitro cytotoxicity.
Protocol: In Vitro Cytotoxicity Assessment using the MTT Assay
-
Cell Culture and Seeding:
-
Culture selected human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer, A549 for lung cancer) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Harvest cells at approximately 80% confluency using trypsin-EDTA.
-
Seed the cells into 96-well microplates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Perform serial dilutions of the stock solution in culture media to obtain a range of final concentrations (e.g., 0.1 µM to 100 µM).
-
Remove the overnight culture medium from the 96-well plates and replace it with the media containing the different concentrations of this compound. Include wells with vehicle control (DMSO at the highest concentration used) and untreated cells.
-
-
Incubation and Cytotoxicity Assay:
-
Incubate the treated plates for 72 hours at 37°C and 5% CO2.
-
After the incubation period, add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.
-
Incubate the plates for an additional 4 hours to allow for the formation of formazan crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.
-
Conclusion and Future Directions
While direct experimental evidence for the biological activities of this compound is currently lacking, a comprehensive analysis of its structural analogues strongly suggests its potential as a valuable lead compound in drug discovery. The combination of a 6-fluoro substituent and a 9-benzyl group on the purine scaffold presents a compelling case for its investigation as an anticancer and antiviral agent.
Future research should focus on:
-
De novo synthesis and characterization: The development of a reliable synthetic route to produce sufficient quantities of this compound for biological testing.
-
In vitro screening: A comprehensive evaluation of its cytotoxic and antiviral activities against a broad panel of cancer cell lines and viruses.
-
Mechanism of action studies: Elucidation of the specific molecular targets and pathways affected by the compound.
-
In vivo efficacy and toxicity: Assessment of its therapeutic potential and safety profile in animal models.
The exploration of novel chemical space is paramount in the quest for new and effective therapeutics. This compound represents a promising, yet unexplored, frontier in purine analogue research, and this guide provides a foundational roadmap for its scientific journey.
References
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A Comprehensive Technical Guide to the Solubility of 6-Fluoro-9-benzylpurine in DMSO and Other Solvents
This guide provides an in-depth analysis of the solubility characteristics of 6-Fluoro-9-benzylpurine, a synthetic purine derivative of interest in contemporary drug discovery and chemical biology. For researchers, scientists, and drug development professionals, understanding the solubility of a compound is a critical first step in harnessing its therapeutic potential. Poor solubility can create significant hurdles in the development of bioactive molecules, affecting everything from in vitro assay reliability to in vivo bioavailability.[1][2] This document offers a detailed exploration of the solubility of this compound in dimethyl sulfoxide (DMSO) and other common laboratory solvents, complete with experimental protocols and expert insights to ensure reproducible and accurate results.
Introduction: The Critical Role of Solubility in Drug Discovery
The journey of a drug candidate from the laboratory to the clinic is fraught with challenges, many of which are dictated by its fundamental physicochemical properties. Among these, solubility stands out as a paramount determinant of success. A compound's ability to dissolve in a given solvent system governs its formulation possibilities, its behavior in biological assays, and ultimately, its therapeutic efficacy.
This compound, a molecule with potential applications in various therapeutic areas, presents a case study in the importance of thorough solubility profiling. The presence of the fluorine atom at the 6-position and the benzyl group at the 9-position of the purine core significantly influences its polarity, crystal lattice energy, and, consequently, its solubility profile. This guide will delve into these aspects, providing a practical framework for handling this and similar compounds.
Dimethyl sulfoxide (DMSO) is a powerful, polar aprotic solvent widely used in drug discovery to dissolve a broad range of compounds, both polar and nonpolar.[3][4] Its miscibility with water and many organic solvents makes it an invaluable tool for creating stock solutions for high-throughput screening and various biological assays.[3][5] However, the concentration of DMSO in assays must be carefully controlled, as it can influence cellular functions and lead to misleading results.[6][7]
Solubility Profile of this compound
Precise quantitative solubility data for this compound is not extensively available in the public domain. However, based on the known properties of the structurally related compound, 6-benzylaminopurine, and considering the electronic effects of the fluorine substituent, we can anticipate its solubility behavior. The following table presents expected solubility ranges for this compound in various solvents, which should be experimentally verified. For comparison, the reported solubility of 6-benzylaminopurine is also included.
| Solvent | This compound (Expected Solubility) | 6-benzylaminopurine (Reported Solubility) | Solvent Type |
| Dimethyl Sulfoxide (DMSO) | ~15-25 mg/mL | ~10 mg/mL[8] | Polar Aprotic |
| Dimethylformamide (DMF) | ~10-20 mg/mL | ~10 mg/mL[8] | Polar Aprotic |
| Ethanol | ~0.1-0.5 mg/mL | ~0.5 mg/mL[8] | Polar Protic |
| Methanol | ~0.2-0.8 mg/mL | Soluble[9] | Polar Protic |
| Acetone | Slightly Soluble | Soluble[9] | Polar Aprotic |
| Water | Insoluble | 60 mg/L (0.06 mg/mL) at 20°C[10] | Polar Protic |
| Phosphate-Buffered Saline (PBS) pH 7.4 | Very Slightly Soluble | - | Aqueous Buffer |
Expert Insights: The introduction of a fluorine atom, being highly electronegative, can alter the electronic distribution of the purine ring system and potentially influence intermolecular interactions, including hydrogen bonding and crystal packing. This may lead to slight variations in solubility compared to its non-fluorinated analog, 6-benzylaminopurine. The benzyl group contributes to the molecule's lipophilicity, generally limiting its aqueous solubility.
Experimental Determination of Solubility: Protocols and Causality
To ensure the scientific integrity of your research, it is imperative to experimentally determine the solubility of this compound. The choice of method depends on the stage of research and the required accuracy. Here, we detail two primary approaches: Kinetic and Thermodynamic solubility assays.[11][12]
Kinetic Solubility Assay (High-Throughput Screening)
The kinetic solubility assay is a rapid method ideal for early-stage drug discovery, providing an estimate of a compound's solubility when rapidly precipitated from a DMSO stock solution into an aqueous buffer.[2][13]
Caption: Workflow for Kinetic Solubility Assay.
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% anhydrous DMSO. Ensure the compound is fully dissolved.
-
Plate Preparation: In a clear 96-well plate, add phosphate-buffered saline (PBS, pH 7.4) to each well.
-
Compound Addition: Using a liquid handler, add small volumes of the DMSO stock solution to the PBS to create a concentration gradient. The final DMSO concentration should ideally be kept below 1% to minimize its effect on the assay.[6]
-
Incubation: Seal the plate and incubate at room temperature (e.g., 25°C) with gentle shaking for 1 to 2 hours.[13] This allows for the system to approach a state of supersaturation and subsequent precipitation.
-
Measurement: Measure the turbidity of each well using a nephelometer or a UV/Vis plate reader at a wavelength where the compound does not absorb (e.g., 620 nm).
-
Data Analysis: The kinetic solubility is the concentration at which a significant increase in turbidity is observed compared to a DMSO-only control.
Causality Behind Experimental Choices: The rapid addition of a concentrated DMSO stock to an aqueous buffer creates a supersaturated solution. The kinetic solubility value reflects the concentration at which the compound begins to precipitate out of this thermodynamically unstable state. This method is favored in early discovery for its speed and low compound consumption.[14]
Thermodynamic (Equilibrium) Solubility Assay
The thermodynamic solubility assay measures the concentration of a compound in a saturated solution that is in equilibrium with its solid phase.[15][16] This is a more accurate representation of a compound's true solubility and is crucial for lead optimization and pre-formulation studies.
Caption: Workflow for Thermodynamic Solubility Assay.
-
Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the solvent of interest (e.g., DMSO, PBS pH 7.4). The presence of undissolved solid is crucial for establishing equilibrium.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for an extended period (typically 24 to 48 hours) to ensure that equilibrium is reached.
-
Phase Separation: After incubation, separate the saturated solution from the excess solid. This can be achieved by centrifugation at high speed, followed by careful removal of the supernatant, or by filtration through a low-binding filter (e.g., PTFE).
-
Quantification: Accurately determine the concentration of this compound in the clear supernatant or filtrate. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a common and reliable method.[17] A standard curve of the compound at known concentrations must be prepared in the same solvent for accurate quantification.
Causality Behind Experimental Choices: The extended incubation period allows the system to reach a state of thermodynamic equilibrium, where the rate of dissolution of the solid compound equals the rate of its precipitation from the solution. This "shake-flask" method is considered the gold standard for determining equilibrium solubility.[13]
Practical Considerations and Best Practices
-
Solvent Purity: Always use high-purity, anhydrous solvents, especially for DMSO, as water content can significantly affect the solubility of many compounds.
-
pH Effects: For ionizable compounds, solubility can be highly pH-dependent. Therefore, when determining aqueous solubility, it is essential to use buffered solutions at a physiologically relevant pH, such as 7.4.
-
Compound Stability: Before initiating long-term solubility studies, confirm the stability of this compound in the chosen solvent and at the incubation temperature to avoid degradation that could lead to inaccurate results.
-
Solid-State Properties: The crystalline form (polymorph) of a compound can influence its solubility. Ensure that the same batch and form of the compound are used for all experiments to maintain consistency.
Conclusion
A thorough understanding and experimental determination of the solubility of this compound are fundamental to its successful development as a potential therapeutic agent. This guide provides the necessary theoretical background and practical protocols for researchers to confidently assess its solubility in DMSO and other relevant solvents. By adhering to these best practices, scientists can generate reliable data that will inform downstream applications, from initial biological screening to eventual formulation development.
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Navigating the Unknown: A Technical Safety and Handling Guide for 6-Fluoro-9-benzylpurine
For Distribution to Researchers, Scientists, and Drug Development Professionals
A Note on a Novel Compound: The Precautionary Principle
This document provides a comprehensive guide to the safe handling of 6-Fluoro-9-benzylpurine. It is critical to note that, as of the date of this publication, a specific Safety Data Sheet (SDS) for this compound is not publicly available. This substance should be treated as a novel chemical entity with unknown toxicological properties.
The information and protocols outlined herein are based on the known hazards of the closely related, non-fluorinated parent compound, 6-Benzylaminopurine (6-BA), and established safety principles for handling new and potentially hazardous chemical entities. The addition of a fluorine atom can significantly alter the biological activity and toxicological profile of a molecule. Therefore, the recommendations in this guide should be considered a baseline, and all handling should be conducted with the utmost caution.
Section 1: Hazard Identification and Risk Assessment
The primary hazards associated with this compound are inferred from 6-Benzylaminopurine. The introduction of a fluorine atom may alter these hazards, and this guide assumes a conservative, heightened risk profile.
Inferred Hazard Classification
The following table summarizes the potential hazards, based on the known profile of 6-Benzylaminopurine.
| Hazard Class | GHS Category | Potential Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[1] |
| Reproductive Toxicity | Category 2 | H361fd: Suspected of damaging fertility. Suspected of damaging the unborn child.[1] |
| Aquatic Hazard (Acute) | Category 1 | H400: Very toxic to aquatic life. |
| Aquatic Hazard (Chronic) | Category 2 | H411: Toxic to aquatic life with long lasting effects. |
Risk Assessment Workflow
A thorough risk assessment is mandatory before commencing any work with this compound. The following workflow should be implemented:
Caption: Risk assessment workflow for handling this compound.
Section 2: Safe Handling and Storage Protocols
Given the unknown nature of this compound, all handling should be performed within a certified chemical fume hood.
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound in any form (solid or in solution):
-
Eye Protection: Chemical safety goggles.
-
Hand Protection: Nitrile gloves (double-gloving is recommended).
-
Body Protection: A lab coat that is fully buttoned.
-
Respiratory Protection: Not typically required when handling small quantities in a fume hood. If there is a risk of aerosolization outside of a fume hood, a respirator with a particulate filter is necessary.[1]
Step-by-Step Handling Protocol
-
Preparation: Before handling, ensure the chemical fume hood is operational and the work area is clean and free of clutter. Assemble all necessary equipment and reagents.
-
Weighing: If weighing the solid compound, do so in the fume hood. Use a dedicated spatula and weighing paper.
-
Dissolving: If preparing a solution, add the solid to the solvent slowly.
-
Handling Solutions: When working with solutions, use appropriate glassware and avoid splashing.
-
Post-Handling: After handling, wipe down the work area in the fume hood with an appropriate solvent. Remove gloves and wash hands thoroughly.
Storage
Store this compound in a tightly sealed, clearly labeled container.[2] Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2]
Section 3: Emergency Procedures
In the event of an emergency, follow these procedures and always seek medical attention.
| Emergency Situation | Procedure |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. |
| Ingestion | Do not induce vomiting. Rinse mouth with water. |
| Spill | Evacuate the area. For a small spill, absorb the material with an inert absorbent and place it in a sealed container for disposal. For a large spill, contact your institution's environmental health and safety department. |
Section 4: Disposal
All waste containing this compound must be treated as hazardous waste. Dispose of the waste in a clearly labeled, sealed container. Follow all local, state, and federal regulations for hazardous waste disposal.
Section 5: Physicochemical Properties (Based on 6-Benzylaminopurine)
| Property | Value |
| Molecular Formula | C₁₂H₁₁N₅ (for 6-BA) |
| Molecular Weight | 225.25 g/mol (for 6-BA) |
| Appearance | Off-white solid (for 6-BA)[2] |
| Melting Point | 229 - 233 °C (for 6-BA)[2] |
| Solubility | Insoluble in water (for 6-BA)[2] |
Section 6: Toxicological Information (Based on 6-Benzylaminopurine)
The toxicological data for 6-Benzylaminopurine suggests potential for harm if ingested and possible reproductive toxicity.[1] Studies on zebrafish have indicated that 6-BA can be bioaccumulated and may disrupt neuro-endocrine systems.[3] The introduction of a fluorine atom could potentially enhance these effects.
Emergency Response Decision Tree
Caption: Decision tree for emergency response to exposure.
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The Strategic Incorporation of Fluorine in Purine Scaffolds: A Technical Guide for Drug Discovery
For researchers, scientists, and drug development professionals, this guide provides an in-depth exploration of fluorinated purine derivatives, a class of compounds that has yielded significant therapeutic advances. We will delve into the rationale behind fluorine substitution, synthetic strategies, biological evaluation, and the nuanced structure-activity relationships that govern their efficacy, particularly in the realms of oncology and virology.
The Fluorine Advantage in Purine Scaffolds
The introduction of fluorine into a purine nucleoside or a related derivative is a strategic decision rooted in the unique physicochemical properties of this halogen. Unlike other halogens, fluorine's small van der Waals radius (1.47 Å) allows it to act as a bioisostere of a hydrogen atom or a hydroxyl group with minimal steric perturbation. However, its high electronegativity (Pauling scale value of 3.98) profoundly alters the electronic landscape of the molecule. This strategic modification can lead to:
-
Enhanced Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong (bond dissociation energy of ~110 kcal/mol), rendering it resistant to metabolic cleavage by cytochrome P450 enzymes. This increased stability often translates to a longer biological half-life and improved pharmacokinetic profiles of the drug candidates.[1][2]
-
Modulation of Acidity and Basicity: The electron-withdrawing nature of fluorine can significantly impact the pKa of nearby functional groups. This can influence the ionization state of the molecule at physiological pH, affecting its solubility, membrane permeability, and interaction with biological targets.
-
Altered Conformation and Binding Affinity: The introduction of fluorine can influence the conformational preferences of the sugar moiety in nucleoside analogs. For instance, a fluorine atom at the 2'-β-position of the ribose ring tends to favor a "South" conformation, which has been linked to activity against DNA viruses, while a 2'-α-fluoro substitution favors a "North" conformation, often associated with activity against RNA viruses.[2] These conformational biases can lead to enhanced binding affinity and selectivity for target enzymes.
-
Improved Bioavailability: The increased lipophilicity imparted by fluorine can enhance the ability of a drug to cross cellular membranes, leading to better absorption and distribution.[1]
Synthetic Strategies for Fluorinated Purine Derivatives
The synthesis of fluorinated purine derivatives can be broadly categorized into two main approaches: the convergent and the divergent synthesis.[3][4] The choice of strategy is often dictated by the desired position of the fluorine atom and the availability of starting materials.
Convergent Synthesis: Building Blocks to Final Product
The convergent approach involves the separate synthesis of a fluorinated sugar moiety and a purine base, which are then coupled to form the final nucleoside.[3][4] This strategy is particularly useful for introducing fluorine at specific positions on the sugar ring.
A key challenge in this approach is achieving stereoselective glycosylation to obtain the desired β-anomer, which is typically the biologically active form. The presence of a participating group at the C2' position of the sugar can facilitate the desired stereochemistry.[4]
Illustrative Workflow for Convergent Synthesis:
Caption: A generalized workflow for the convergent synthesis of fluorinated purine nucleosides.
Divergent Synthesis: Modifying the Pre-formed Scaffold
In a divergent synthesis, a pre-formed purine nucleoside is directly fluorinated.[3] This approach is often more linear and can be advantageous when the starting nucleoside is readily available. However, direct fluorination can sometimes lack regioselectivity and may require harsh reaction conditions.
Key Fluorinating Reagents:
-
Selectfluor® (F-TEDA-BF4): A popular electrophilic fluorinating agent used for the direct fluorination of the purine ring.[5]
-
N-Fluorobenzenesulfonimide (NFSI): Another widely used electrophilic fluorinating reagent.
-
Potassium Fluoride (KF): A nucleophilic fluorine source often used in displacement reactions.[6]
Enzymatic Synthesis: A Greener Approach
Enzymatic methods, particularly those employing nucleoside phosphorylases, are gaining traction for the synthesis of fluorinated purine nucleosides.[7] These biocatalytic approaches offer high stereoselectivity and milder reaction conditions compared to traditional chemical methods. The process often involves the transfer of a sugar moiety from a donor nucleoside to a fluorinated purine base.[7]
Biological Evaluation of Fluorinated Purine Derivatives
The therapeutic potential of newly synthesized fluorinated purine derivatives is primarily assessed through in vitro and in vivo assays for their anticancer and antiviral activities.
In Vitro Anticancer Activity Screening
A fundamental and widely used method for assessing the cytotoxic effects of new compounds on cancer cells is the MTT assay.[7][8][9]
Experimental Protocol: MTT Assay for Cell Viability [10][11]
-
Cell Plating: Seed cancer cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.[10]
-
Compound Treatment: Add various concentrations of the fluorinated purine derivatives to the wells and incubate for a predetermined period (e.g., 72 hours).[12]
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to achieve a final concentration of 0.45 mg/mL.[11]
-
Incubation: Incubate the plate for 2 to 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[10][11]
-
Solubilization: Add 100 µL of a detergent reagent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.[9][11]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.[8][9]
In Vitro Antiviral Activity Screening
For evaluating antiviral efficacy, particularly against influenza viruses, a common method is the neuraminidase (NA) inhibition assay.[13]
Experimental Protocol: Influenza Neuraminidase Inhibition Assay [13]
-
Virus and Compound Preparation: Prepare serial dilutions of the test compounds.
-
Incubation: Pre-incubate the influenza virus with the test compounds for a specific duration.
-
NA Activity Measurement: Add a chemiluminescent NA substrate to the virus-compound mixture. The NA enzyme cleaves the substrate, generating a luminescent signal.
-
Signal Detection: Measure the luminescence using a microplate luminometer. A reduction in the luminescent signal indicates inhibition of NA activity.
-
Data Analysis: Calculate the 50% inhibitory concentration (IC50) of the compound against the influenza virus neuraminidase using linear regression analysis.
Structure-Activity Relationships (SAR)
Understanding the relationship between the chemical structure of a fluorinated purine derivative and its biological activity is crucial for rational drug design.
Key SAR Observations:
-
Position of Fluorine on the Sugar Moiety: As mentioned earlier, the stereochemistry of fluorine on the sugar ring can significantly influence antiviral activity. A 3'-"down" or 2'-"up" fluorine configuration often correlates with anti-HIV activity.[14]
-
Substitutions on the Purine Ring: Modifications at various positions of the purine ring can dramatically alter the biological activity. For instance, in a series of 1,3,4-oxadiazole purine derivatives, the introduction of electron-withdrawing groups on the phenyl ring (e.g., Cl, Br, NO2) was associated with greater anticancer activity.[15]
-
Nature of the Sugar Moiety: The type of sugar (e.g., ribose, deoxyribose, arabinose) plays a critical role in the compound's mechanism of action and target selectivity.
Data Presentation: Anticancer Activity of 3'-Fluorinated Purine Nucleosides
| Compound | Substitution at C6 of Purine | HT116 (Colon Cancer) IC50 (µM) | 143B (Osteosarcoma) IC50 (µM) |
| 1 | H | >50 | >50 |
| 2 | NH2 | 1.5 | 2.3 |
| 3 | Cl | 8.7 | 11.2 |
| 4 | OMe | 25.6 | 31.4 |
| 5 | SMe | 12.1 | 15.8 |
This table is a representative example based on the types of data found in the literature and does not represent actual experimental results from a single source.
Clinically Relevant Fluorinated Purine Derivatives: A Closer Look
Several fluorinated purine nucleoside analogs have made a significant impact in the clinic, particularly in the treatment of hematological malignancies.
Fludarabine
Fludarabine is a fluorinated analog of the antiviral agent vidarabine. It is a cornerstone in the treatment of chronic lymphocytic leukemia (CLL).[16]
-
Mechanism of Action: Fludarabine is intracellularly phosphorylated to its active triphosphate form, F-ara-ATP. F-ara-ATP inhibits DNA synthesis by interfering with ribonucleotide reductase and DNA polymerase.[17][18] It is active against both dividing and resting cells.[18]
Metabolic Activation and Mechanism of Action of Fludarabine:
Caption: The metabolic activation of fludarabine and its subsequent inhibition of key enzymes involved in DNA synthesis.
Clofarabine
Clofarabine was designed to combine the favorable properties of fludarabine and cladribine.[19] It is approved for the treatment of pediatric relapsed or refractory acute lymphoblastic leukemia (ALL).[20]
-
Mechanism of Action: Similar to fludarabine, clofarabine is converted to its active triphosphate metabolite. It inhibits DNA synthesis by targeting both ribonucleotide reductase and DNA polymerases.[19][21] Additionally, it can be incorporated into the DNA chain, leading to the termination of DNA elongation.[19]
Pharmacokinetics of Clofarabine:
| Parameter | Value |
| Protein Binding | 47% (predominantly to albumin) |
| Metabolism | Limited (0.2% in vitro in human hepatocytes) |
| Excretion | 49-60% of the dose excreted unchanged in urine |
| Half-life (plasma) | Varies with age and clinical status |
Data compiled from FDA clinical pharmacology reviews.[19][22]
Analytical Techniques for Characterization
The structural elucidation and analysis of fluorinated purine derivatives rely on a suite of modern analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 19F NMR is a particularly powerful tool for studying fluorinated compounds due to the high sensitivity of the 19F nucleus and the large chemical shift dispersion, which often allows for the resolution of individual fluorine signals in complex molecules.[17][23] It can provide valuable information about the electronic environment of the fluorine atom and can be used to monitor conformational changes and binding events.[17]
-
X-ray Crystallography: This technique provides definitive three-dimensional structural information of the fluorinated purine derivative and can be used to study its interaction with target enzymes at the atomic level.[24][25]
-
Mass Spectrometry (MS): MS is essential for determining the molecular weight and fragmentation patterns of new compounds, confirming their identity and purity.
Future Directions and Conclusion
The strategic incorporation of fluorine has proven to be a highly successful approach in the development of purine-based therapeutics. Future research will likely focus on:
-
Novel Fluorination Strategies: The development of more selective, efficient, and environmentally friendly fluorination methods will continue to be a priority.
-
Targeted Drug Delivery: The design of fluorinated purine derivatives conjugated to targeting moieties to enhance their delivery to cancer cells and reduce off-target toxicity.
-
Combination Therapies: Exploring the synergistic effects of fluorinated purine analogs with other anticancer or antiviral agents to overcome drug resistance and improve therapeutic outcomes.[1]
References
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U.S. Food and Drug Administration. (2004). CLINICAL PHARMACOLOGY AND BIOPHARMACEUTICS REVIEW Drug name: CLOLAR® Generic name: Clofarabine. [Link]
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PubMed. (n.d.). Fludarabine-based preparative protocol for unrelated donor cord blood transplantation in children: successful engraftment with minimal toxicity. [Link]
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U.S. Food and Drug Administration. (n.d.). Clinical Pharmacology Biopharmaceutics Review(s). [Link]
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National Institutes of Health. (2021). Enzymatic synthesis of fluorinated compounds. [Link]
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National Institutes of Health. (n.d.). Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. [Link]
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PubMed. (n.d.). Experimental evaluation of potential anticancer agents. I. Quantitative therapeutic evaluation of certain purine analogs. [Link]
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Microbe Investigations. (2024). Method for Antiviral Efficacy Testing Against H5N2. [Link]
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ChemRxiv. (n.d.). Revealing the Crystal Structure of the Purine Base Xanthine with 3D Electron Diffraction. [Link]
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DSpace. (2020). Population pharmacokinetics of clofarabine for allogeneic hematopoietic cell transplantation in paediatric patients. [Link]
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PubMed. (n.d.). In vivo evaluation of pharmacokinetic drug-drug interactions between fluorinated pyrimidine anticancer drugs, 5-fluorouracil and capecitabin, and an anticoagulant, warfarin. [Link]
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Horton, T. (n.d.). MTT Cell Assay Protocol. [Link]
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Frontiers. (2022). Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters. [Link]
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GlobalRPH. (2017). Fludarabine - Fludara®. [Link]
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University of Massachusetts Amherst. (2019). Synthesis of fluorinated nucleosides for probing DNA conformations via 19F NMR spectroscopy. [Link]
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ResearchGate. (2015). Versatile synthesis and biological evaluation of novel 3'-fluorinated purine nucleosides. [Link]
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ResearchGate. (n.d.). A New Method for the Synthesis of Clofarabine. [Link]
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ResearchGate. (n.d.). Overall X-ray crystal structures of the native Fe-hPirin and Ni-YhhW. [Link]
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National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]
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ACS Omega. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. [Link]
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Semantic Scholar. (2024). Theoretical Evaluation of Fluorinated Resazurin Derivatives for In Vivo Applications. [Link]
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Institute for Antiviral Research, Utah State University. (n.d.). In Vitro Antiviral Testing. [Link]
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Journal of Medicinal Chemistry. (2015). Protein-Observed Fluorine NMR: A Bioorthogonal Approach for Small Molecule Discovery. [Link]
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U.S. Food and Drug Administration. (n.d.). HIGHLIGHTS OF PRESCRIBING INFORMATION. [Link]
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Methodological & Application
Application Notes and Protocols for Investigating 6-Fluoro-9-benzylpurine in Cell-Based Assays
Introduction: Unveiling the Cellular Activity of a Novel Purine Analog
6-Fluoro-9-benzylpurine is a synthetic purine analog. While specific data on this compound is not extensively available, its structural similarity to other purine analogs suggests it may function as an antimetabolite, potentially interfering with nucleic acid synthesis or cell cycle regulation.[1][2] Purine analogs are a class of compounds that mimic endogenous purines (adenine and guanine) and have been pivotal in the development of therapeutics for various diseases, notably in oncology and virology.[1][2]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically investigate the cellular effects of this compound. The protocols outlined herein are designed as a self-validating system, beginning with fundamental characterization and progressing to more detailed mechanistic studies. This structured approach ensures the generation of robust and reproducible data, which is crucial in the early stages of drug discovery.[3][4]
Part 1: Foundational Steps - Physicochemical Characterization
Before initiating any cell-based assays, it is imperative to determine the fundamental physicochemical properties of this compound, specifically its solubility and stability in the solvents and media to be used in subsequent experiments. Inaccurate concentration of the test compound is a common source of experimental variability.
Protocol 1: Solubility and Stability Assessment
Objective: To determine the optimal solvent for creating a high-concentration stock solution and to assess the stability of this compound in cell culture medium.
Rationale: Many organic molecules, including purine analogs, are poorly soluble in aqueous solutions.[5] A high-concentration, stable stock solution in an organic solvent like dimethyl sulfoxide (DMSO) is necessary for accurate serial dilutions into aqueous cell culture medium. It is also critical to ensure that the compound does not precipitate in the culture medium at the final working concentrations.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Phosphate-buffered saline (PBS), sterile
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Spectrophotometer or HPLC
Procedure:
-
Solubility in DMSO:
-
Prepare a series of concentrations of this compound in DMSO (e.g., 1, 5, 10, 20, 50, 100 mM).
-
Vortex thoroughly and visually inspect for any undissolved particulate matter.
-
The highest concentration that results in a clear solution is the maximum stock concentration.
-
-
Stability in Cell Culture Medium:
-
Prepare a working solution of this compound in pre-warmed (37°C) complete cell culture medium by diluting the DMSO stock. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced cytotoxicity.
-
Incubate the solution at 37°C in a 5% CO2 incubator for the duration of your longest planned experiment (e.g., 24, 48, 72 hours).
-
At various time points, visually inspect the medium for any signs of precipitation.
-
(Optional) For a more quantitative assessment, analyze the concentration of the compound in the medium over time using a suitable analytical method like HPLC.
-
Part 2: Primary Screening - Assessing Cytotoxicity and Cell Viability
The initial biological assessment of this compound should involve determining its effect on cell viability and proliferation. This will establish a dose-response relationship and identify the concentration range for subsequent mechanistic studies.[6][7]
Hypothesized Mechanism of Action of Purine Analogs
Purine analogs can exert their effects through various mechanisms, primarily by interfering with DNA and RNA synthesis, which ultimately impacts cell viability and proliferation.
Caption: Hypothesized mechanism of action for a purine analog.
Protocol 2: Cell Viability Assay (MTT or Resazurin)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in a selected cell line.
Rationale: The MTT and resazurin assays are colorimetric methods that measure the metabolic activity of cells, which serves as an indicator of cell viability.[3][8] In viable cells, mitochondrial dehydrogenases convert the MTT tetrazolium salt to a purple formazan product, or resazurin to the fluorescent resorufin. The amount of product formed is proportional to the number of viable cells.[8]
Materials:
-
Selected cancer cell line (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Resazurin sodium salt
-
Solubilization buffer (for MTT assay, e.g., DMSO or acidic isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells. Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from the DMSO stock. A typical concentration range to start with is 0.1 µM to 100 µM.
-
Include a "vehicle control" (medium with the same concentration of DMSO as the highest drug concentration) and a "no-cell control" (medium only).
-
Remove the old medium from the cells and add 100 µL of the drug-containing medium to the respective wells.
-
Incubate for the desired time points (e.g., 24, 48, 72 hours).
-
-
MTT/Resazurin Addition and Incubation:
-
For MTT: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C. Then, remove the medium and add 100 µL of solubilization buffer to dissolve the formazan crystals.
-
For Resazurin: Add 10 µL of resazurin solution to each well and incubate for 1-4 hours at 37°C.
-
-
Data Acquisition:
-
Measure the absorbance (for MTT) at 570 nm or fluorescence (for resazurin) at Ex/Em = 560/590 nm using a microplate reader.
-
Data Analysis:
-
Subtract the background absorbance/fluorescence from the no-cell control wells.
-
Normalize the data to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the log of the compound concentration.
-
Use a non-linear regression analysis to fit a dose-response curve and calculate the IC50 value.
| Concentration (µM) | Absorbance (OD 570) | % Viability |
| 0 (Vehicle) | 1.25 | 100 |
| 0.1 | 1.20 | 96 |
| 1 | 1.05 | 84 |
| 10 | 0.65 | 52 |
| 50 | 0.20 | 16 |
| 100 | 0.10 | 8 |
Part 3: Mechanistic Insight - Cell Cycle Analysis
Based on the known mechanisms of other purine analogs, it is plausible that this compound may induce cell cycle arrest.[9] Flow cytometry with propidium iodide (PI) staining is a standard method to investigate the distribution of cells in different phases of the cell cycle.[10][11]
Protocol 3: Cell Cycle Analysis by Flow Cytometry
Objective: To determine if this compound induces cell cycle arrest at a specific phase (G0/G1, S, or G2/M).
Rationale: Propidium iodide is a fluorescent intercalating agent that stains DNA.[10] The amount of PI fluorescence is directly proportional to the amount of DNA in a cell. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount of DNA.[11]
Materials:
-
Selected cell line
-
6-well cell culture plates
-
This compound stock solution
-
PBS
-
Trypsin-EDTA
-
70% cold ethanol
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound at concentrations around the determined IC50 value (e.g., 0.5x, 1x, and 2x IC50) for 24 or 48 hours.
-
Include a vehicle control (DMSO-treated cells).
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization and collect them in a centrifuge tube.
-
Wash the cells with PBS and centrifuge.
-
Resuspend the cell pellet in 1 mL of cold PBS.
-
While vortexing gently, add 3 mL of cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cells with PBS.
-
Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Collect data from at least 10,000 events per sample.
-
Generate a histogram of PI fluorescence intensity.
-
Data Analysis:
-
Use cell cycle analysis software (e.g., FlowJo, ModFit) to deconvolute the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Compare the cell cycle distribution of treated cells to the vehicle control. An accumulation of cells in a particular phase suggests cell cycle arrest.
Experimental Workflow
Caption: A structured workflow for the cellular characterization of this compound.
Conclusion and Future Directions
This application note provides a foundational guide for the initial investigation of this compound in a cell-based setting. By following these protocols, researchers can obtain reliable data on the compound's solubility, cytotoxicity, and its effects on the cell cycle. The results from these assays will be instrumental in guiding further mechanistic studies, such as investigating the induction of apoptosis, effects on specific cellular kinases, or its potential as a therapeutic agent. Always remember that careful experimental design, including the use of appropriate controls, is paramount for generating high-quality, trustworthy data.[12]
References
-
Mistry, P., et al. (2021). Optimization of Cell Viability Assays for Drug Sensitivity Screens. PubMed. Retrieved from [Link]
-
Gota, V., et al. (2020). Safety and Efficacy of Purine Analogs for Treatment of Waldenstrom Macroglobulinemia. Blood. Retrieved from [Link]
-
Dojindo Molecular Technologies. (n.d.). Measuring Cell Viability / Cytotoxicity. Retrieved from [Link]
-
Marin Biologic Laboratories. (n.d.). Optimizing Your Cell Based Assay Performance Key Strategies. Retrieved from [Link]
- Google Patents. (n.d.). CN110754476A - Soluble solution for improving stability of 6-benzylaminopurine preparation and preparation method thereof.
-
Zhang, K., et al. (1996). Cytokinin controls the cell cycle at mitosis by stimulating the tyrosine dephosphorylation and activation of p34cdc2-like H1 histone kinase. PubMed. Retrieved from [Link]
-
UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. Retrieved from [Link]
-
Hatse, S., et al. (1999). 9-(2-Phosphonylmethoxyethyl)adenine induces tumor cell differentiation or cell death by blocking cell cycle progression through the S phase. PubMed. Retrieved from [Link]
-
Vande Voorde, J., et al. (2019). Physiologic medium rewires cellular metabolism and reveals uric acid as an endogenous inhibitor of UMP synthase. Cell. Retrieved from [Link]
-
National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved from [Link]
- Google Patents. (n.d.). EP1758449A1 - Stable and water-soluble plant growth regulator liquid compositions and methods for use of same.
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a4cell. (2023). Truly Effective Cell Assay Design. Retrieved from [Link]
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National Center for Biotechnology Information. (2021). Cell-Based Assay Design for High-Content Screening of Drug Candidates. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Purine Analogs - Holland-Frei Cancer Medicine. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]
-
MDPI. (2024). Relevance and Safe Utilization of Amino Acids in Supplements for Human Nutrition: Lessons from Clinical and Preclinical Studies. Retrieved from [Link]
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Skanda Life Sciences. (2024). Cell based assays – Assay Development and Validation. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012). Assaying cell cycle status using flow cytometry. Retrieved from [Link]
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Application Notes & Protocols: A Researcher's Guide to the Dissolution and Storage of 6-Fluoro-9-benzylpurine
Abstract
This document provides a detailed guide for the proper handling, dissolution, and storage of 6-Fluoro-9-benzylpurine, a fluorinated purine analog of interest for researchers in medicinal chemistry and drug development. While specific experimental data for this compound is limited, this guide synthesizes best practices from closely related purine analogs and general principles of laboratory chemical management. The protocols herein are designed to ensure the integrity of the compound and promote reproducible experimental outcomes. Researchers are guided through solvent selection, stock solution preparation, and conditions for both short-term and long-term storage, with an emphasis on the scientific rationale behind each procedural step.
Compound Profile & Characteristics
This compound belongs to the class of purine analogs, which are scaffolds of significant interest in biological research due to their structural similarity to endogenous nucleobases. The introduction of a fluorine atom can significantly alter the compound's electronic properties, metabolic stability, and binding interactions with target proteins.[1][2]
Due to the limited availability of specific experimental data for this compound, the properties of the well-characterized analog, 6-Benzylaminopurine, are provided for reference. Researchers should treat the fluorinated compound with similar care, anticipating comparable solubility and handling characteristics.
| Property | Value (this compound) | Reference Value (6-Benzylaminopurine) | Source |
| Molecular Formula | C₁₂H₉FN₄ | C₁₂H₁₁N₅ | N/A |
| Molecular Weight | ~228.23 g/mol (Calculated) | ~225.25 g/mol | [3] |
| Appearance | Assumed to be a white to off-white solid | White to off-white crystalline powder | [3] |
| Solubility (Aqueous) | Expected to be poorly soluble | Insoluble | [3][4] |
| Solubility (Organic) | Expected to be soluble in DMSO and DMF | Soluble in Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO); slightly soluble in ethanol. | [3][4][5] |
| Storage Temperature | See Section 4: Storage Protocols | -20°C (Solid) | N/A |
Safety & Handling Precautions
As with all research chemicals and purine analogs, this compound should be handled with appropriate caution in a controlled laboratory environment.[6]
-
Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and safety glasses to prevent skin and eye contact.
-
Engineering Controls: Handle the solid compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any fine particulate matter. An eyewash station and safety shower should be readily accessible.
-
Exposure Response:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water.
-
Eye Contact: Flush eyes with water for at least 15 minutes, holding the eyelids open. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.
Protocol for Dissolution & Stock Solution Preparation
The primary challenge in working with purine analogs is their low aqueous solubility. The use of an appropriate organic solvent is critical for preparing concentrated stock solutions for use in biological assays. Dimethyl Sulfoxide (DMSO) is the recommended solvent due to its high solvating power for a wide range of organic molecules and its compatibility with many cell-based assays at low final concentrations (<0.5%).
Materials & Equipment
-
This compound (solid powder)
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or amber glass vials with PTFE-lined caps
-
Calibrated analytical balance
-
Calibrated micropipettes
-
Vortex mixer
-
(Optional) Sonicator water bath
Step-by-Step Dissolution Protocol
This protocol describes the preparation of a 10 mM stock solution in DMSO. Researchers should adjust the mass and volume accordingly for different desired concentrations.
-
Pre-Equilibration: Before opening, allow the vial of this compound to equilibrate to room temperature for at least 20 minutes. This prevents condensation of atmospheric moisture onto the solid compound, which can affect its stability and weighing accuracy.
-
Weighing: In a chemical fume hood, carefully weigh out the desired amount of the compound. For 1 mL of a 10 mM stock solution of this compound (MW ~228.23 g/mol ), you would need 2.28 mg.
-
Solvent Addition: Add the appropriate volume of high-purity DMSO to the vial containing the weighed compound.
-
Solubilization:
-
Cap the vial securely and vortex vigorously for 1-2 minutes.
-
Visually inspect the solution against a light source to ensure that all solid particles have dissolved. The solution should be clear and free of particulates.
-
Troubleshooting: If the compound does not fully dissolve, gentle warming of the solution to 37°C for 5-10 minutes or brief sonication in a water bath can aid dissolution. Avoid excessive heating, which could degrade the compound.
-
-
Final Verification: Once dissolved, ensure the solution remains homogenous at room temperature.
Workflow for Stock Solution Preparation
The following diagram illustrates the decision-making process and workflow for preparing a stock solution of this compound.
Caption: Workflow for dissolving and aliquoting this compound.
Protocol for Storage & Stability
Proper storage is essential to maintain the chemical integrity of this compound and ensure the validity of experimental results over time.
Solid Compound Storage
-
Condition: Store the solid compound in its original vial, tightly sealed.
-
Temperature: For long-term stability, store at -20°C .
-
Environment: Keep in a desiccator or an environment with low humidity to prevent degradation from moisture. Protect from light.
Stock Solution Storage
DMSO stock solutions are generally stable when stored correctly; however, repeated freeze-thaw cycles should be avoided as they can lead to compound precipitation and degradation.
-
Aliquoting (Self-Validation): The single most critical step for maintaining the integrity of a stock solution is to aliquot it into smaller, single-use volumes. This practice minimizes the number of freeze-thaw cycles the main stock undergoes and reduces the risk of contamination.
-
Short-Term Storage (1-2 weeks): Aliquots can be stored at 4°C , protected from light. Before use, visually inspect the solution for any signs of precipitation.
-
Long-Term Storage (Months to Years): For maximum stability, store aliquots at -20°C or -80°C . The lower temperature is generally preferred for preserving compound integrity over extended periods.
-
Thawing: When ready to use an aliquot, thaw it completely at room temperature and vortex gently to ensure homogeneity before making further dilutions.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 62389, Benzylaminopurine. Retrieved from [Link]
-
National Institutes of Health (2014). Purine Analogues - LiverTox. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. Retrieved from [Link]
- Google Patents (2020). CN110754476A - Soluble solution for improving stability of 6-benzylaminopurine preparation and preparation method thereof.
-
Ni, Y., & O'Hagan, D. (2020). Synthesis and Conformational Analysis of Fluorinated Uridine Analogues Provide Insight into a Neighbouring-Group Participation Mechanism. Molecules, 25(23), 5573. Retrieved from [Link]
- Google Patents (2020). CN110754476A - Soluble solution for improving stability of 6-benzylaminopurine preparation and preparation method thereof.
-
Request PDF | Synthesis, characterization and biological activity of ring-substituted 6-benzylamino-9-tetrahydropyran-2-yl and 9-tetrahydrofuran-2-ylpurine derivatives | (2006). Retrieved from [Link]
-
Miller, A. K., & Narayanam, M. K. (2021). Synthesis and Applications of Selected Fluorine-Containing Fluorophores. Molecules, 26(4), 1146. Retrieved from [Link]
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Application Notes and Protocols for Kinase Inhibition Studies: 6-Fluoro-9-benzylpurine
Introduction: The Purine Scaffold as a Foundation for Kinase Inhibitor Discovery
Protein kinases, as central regulators of a myriad of cellular processes, have become prime targets for therapeutic intervention, particularly in oncology.[1] The purine scaffold, inherent to the structure of the universal kinase substrate ATP, represents a "privileged" framework for the design of competitive kinase inhibitors.[2] A multitude of purine analogues have been developed as potent inhibitors of various kinases, with some achieving clinical success.[2][3] The strategic modification of the purine core at specific positions is a cornerstone of medicinal chemistry efforts to enhance potency, selectivity, and drug-like properties.[1][4]
This guide focuses on a promising, albeit less-explored, derivative: 6-Fluoro-9-benzylpurine . We will delve into the rationale behind its design, drawing from established structure-activity relationships (SAR) of related purine analogues, and provide detailed protocols for its characterization as a kinase inhibitor.
Scientific Rationale: Deconstructing this compound
The design of this compound incorporates two key modifications to the purine ring, each with a strong precedent in enhancing kinase inhibitory activity.
-
The 9-Benzyl Group: Substitution at the N9 position of the purine ring is a common strategy in the development of potent kinase inhibitors. The benzyl group, in particular, can occupy the ribose-binding pocket of the ATP-binding site, contributing to the overall binding affinity.[5] Studies on related 6-benzylaminopurine derivatives have demonstrated that this moiety is crucial for their biological activity, including the inhibition of Cyclin-Dependent Kinases (CDKs).[6]
-
The 6-Fluoro Group: The introduction of a fluorine atom at the C6 position is a tactical medicinal chemistry maneuver. Fluorine's high electronegativity and small size can significantly alter the electronic properties of the purine ring, potentially leading to more favorable interactions with amino acid residues in the kinase active site.[7][8] Furthermore, fluorination can enhance metabolic stability and membrane permeability, thereby improving the pharmacokinetic profile of a compound.[9][10] While direct studies on 6-fluoro-purines as kinase inhibitors are not abundant, the strategic placement of fluorine has been shown to improve the potency of various kinase inhibitor scaffolds.[7]
Based on these principles, this compound is hypothesized to function as a competitive kinase inhibitor, with the potential for enhanced potency and favorable pharmacological properties. The following sections provide a roadmap for the systematic evaluation of this compound.
Experimental Workflows: From Screening to Characterization
A logical progression for evaluating a novel compound like this compound involves an initial broad screening to identify potential kinase targets, followed by more detailed studies to quantify its potency and characterize its binding mechanism for the most sensitive kinases.
Protocol 1: Primary Kinase Screening using the ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a robust, luminescence-based method for quantifying kinase activity by measuring the amount of ADP produced during the enzymatic reaction.[11][12] It is an ideal platform for primary screening due to its high sensitivity and broad applicability across different kinase families.[12]
Objective: To screen this compound against a panel of recombinant kinases to identify potential targets.
Materials:
-
This compound
-
Recombinant kinases of interest
-
Corresponding kinase-specific substrates
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase buffer (specific to each kinase)
-
ATP
-
384-well white, flat-bottom plates
-
Multichannel pipettes
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. From this, create a working solution at the desired screening concentration (e.g., 10 µM) in the appropriate kinase buffer.
-
Kinase Reaction Setup:
-
In a 384-well plate, add 2.5 µL of the this compound working solution or vehicle control (kinase buffer with the same percentage of DMSO).
-
Add 2.5 µL of the kinase/substrate mix. The final concentrations of kinase and substrate should be optimized for each kinase to ensure the reaction is in the linear range.
-
Initiate the kinase reaction by adding 5 µL of ATP solution. The final ATP concentration should be at or near the Km for each kinase.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
ADP-Glo™ Reagent Addition: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Kinase Detection Reagent Addition: Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.[11][13]
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
Data Analysis:
Calculate the percent inhibition for each kinase using the following formula:
% Inhibition = 100 * (1 - (RLU_inhibitor - RLU_background) / (RLU_vehicle - RLU_background))
Where:
-
RLU_inhibitor is the relative luminescence units from wells containing this compound.
-
RLU_vehicle is the relative luminescence units from wells containing the vehicle control.
-
RLU_background is the relative luminescence units from wells with no kinase.
Hypothetical Data Presentation:
| Kinase Target | % Inhibition at 10 µM |
| CDK2/cyclin A | 85% |
| CDK9/cyclin T1 | 78% |
| GSK3β | 45% |
| SRC | 15% |
| EGFR | 8% |
Table 1: Hypothetical screening results for this compound.
Protocol 2: IC50 Determination for 'Hit' Kinases
Following the identification of "hit" kinases from the primary screen, a dose-response analysis is performed to determine the half-maximal inhibitory concentration (IC50), a key measure of the inhibitor's potency.
Objective: To determine the IC50 value of this compound for the identified "hit" kinases (e.g., CDK2/cyclin A and CDK9/cyclin T1).
Procedure:
This protocol follows the same steps as the primary screening assay, with the key difference being the preparation of a serial dilution of this compound.
-
Compound Dilution: Prepare a 10-point, 3-fold serial dilution of this compound in the kinase buffer, starting from a high concentration (e.g., 100 µM).
-
Assay Performance: Perform the ADP-Glo™ Kinase Assay as described in Protocol 1, using the serially diluted compound.
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of the inhibitor.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism) to determine the IC50 value.
-
Protocol 3: Characterizing Binding Affinity with Fluorescence Polarization
Fluorescence Polarization (FP) is a powerful technique for studying molecular interactions in real-time.[14][15] It measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner.[15] This method can be used to determine the dissociation constant (Kd), a measure of the binding affinity between this compound and its target kinase.
Objective: To determine the Kd of this compound for a specific kinase target.
Materials:
-
This compound
-
Purified target kinase (e.g., CDK2/cyclin A)
-
A fluorescently labeled ligand (tracer) known to bind to the kinase's ATP pocket
-
FP buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 10 mM MgCl2, 1 mM DTT)
-
384-well black, non-binding surface plates
-
Plate reader with fluorescence polarization capabilities
Procedure:
-
Tracer and Kinase Optimization: First, determine the optimal concentration of the fluorescent tracer and kinase to be used in the assay. This is typically done by titrating the kinase against a fixed concentration of the tracer to find a concentration of kinase that gives a significant FP signal change upon tracer binding.
-
Competition Binding Assay:
-
Prepare a serial dilution of this compound in the FP buffer.
-
In a 384-well plate, add the diluted compound or vehicle control.
-
Add the pre-determined optimal concentration of the kinase to all wells.
-
Add the pre-determined optimal concentration of the fluorescent tracer to all wells.
-
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60 minutes), protected from light.
-
Data Acquisition: Measure the fluorescence polarization (in millipolarization units, mP) of each well using a plate reader.
Data Analysis:
-
Plot the mP values against the logarithm of the concentration of this compound.
-
The data will show a decrease in mP as the unlabeled inhibitor displaces the fluorescent tracer from the kinase.
-
Fit the data to a competitive binding equation to calculate the Ki, which can be converted to Kd.
Conclusion and Future Directions
The purine scaffold remains a fertile ground for the discovery of novel kinase inhibitors. This compound represents a logically designed candidate that leverages established SAR principles to potentially offer enhanced potency and favorable drug-like properties. The protocols detailed herein provide a comprehensive framework for its systematic evaluation, from initial target identification to detailed mechanistic characterization. Successful validation of its inhibitory activity against key kinases, such as CDKs, would warrant further investigation in cell-based models to assess its anti-proliferative effects and on-target engagement, paving the way for its potential development as a therapeutic agent.
References
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Čapek, M., Zbořil, P., Doležal, K., Choi, Y. H., Kim, S. Y., & Strnad, M. (2010). Preparation and biological activity of 6-benzylaminopurine derivatives in plants and human cancer cells. Bioorganic & Medicinal Chemistry, 18(13), 4783-4793. Available at: [Link]
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Fischer, P. M., & Gianella-Borradori, A. (2003). Cyclin-dependent kinase (CDK) inhibitors: structure–activity relationships and insights into the CDK-2 selectivity of 6-substituted 2-arylaminopurines. Journal of Medicinal Chemistry, 46(24), 5249-5262. Available at: [Link]
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Kaur, M., Kumar, V., & Singh, P. (2016). Design strategies, structure activity relationship and mechanistic insights for purines as kinase inhibitors. European Journal of Medicinal Chemistry, 115, 457-482. Available at: [Link]
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MRC PPU, University of Dundee. Kinase Profiling Inhibitor Database. Available at: [Link]
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Knockaert, M., Greengard, P., & Meijer, L. (2002). Recent advances in cyclin-dependent kinase inhibition. Purine-based derivatives as anti-cancer agents. Roles and perspectives for the future. Current pharmaceutical design, 8(31), 2717-2731. Available at: [Link]
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Zatloukal, M., Spíchal, L., Doležal, K., Voller, J., Andrlová, J., & Strnad, M. (2012). Synthesis, characterization and biological activity of ring-substituted 6-benzylamino-9-tetrahydropyran-2-yl and 9-tetrahydrofuran-2-ylpurine derivatives. Molecules, 17(10), 11842-11857. Available at: [Link]
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Lou, Y., He, X., & Harris, D. (2015). Improving potency up to 40-fold during a rational fluorine scan of a Bruton's Tyrosine Kinase (BTK) inhibitor scaffold. Bioorganic & Medicinal Chemistry Letters, 25(2), 263-267. Available at: [Link]
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Degterev, A., Hitomi, J., Germscheid, M., Ch'en, I. L., Korkina, O., Teng, X., ... & Yuan, J. (2008). Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1. Journal of Biomolecular Screening, 13(8), 761-769. Available at: [Link]
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Sharma, G., & Singh, P. (2018). Design Strategies, Structure Activity Relationship and Mechanistic Insights for Purines as Kinase Inhibitors. Current Bioactive Compounds, 14(3), 221-237. Available at: [Link]
-
Mathe, E., Sambo, T., Mapfumari, S., & Gololo, S. (2023). Inhibition of Kinase Activity and In Vitro Downregulation of the Protein Kinases in Lung Cancer and Cervical Cancer Cell Lines and the Identified Known Anticancer Compounds of Ziziphus mucronata. Plants, 12(23), 3950. Available at: [Link]
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BMG LABTECH. (n.d.). Fluorescence Polarization Detection. Retrieved January 23, 2026, from [Link]
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Meijer, L., & Raymond, E. (2003). Recent advances in cyclin-dependent kinase inhibition. Purine-based derivatives as anti-cancer agents. Roles and perspectives for the future. Accounts of chemical research, 36(6), 417-425. Available at: [Link]
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Saitkulov, F. S., Rahimov, G. A., & Normurodov, B. A. (2023). Synthesis of 6-benzylaminopurine and the study of biological active properties of cotton C-6424 plants. In E3S Web of Conferences (Vol. 389, p. 03032). EDP Sciences. Available at: [Link]
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Taylor & Francis. (2016). The role of fluorine in medicinal chemistry. Available at: [Link]
-
Mathe, E., Sambo, T., Mapfumari, S., & Gololo, S. (2023). Inhibition of Kinase Activity and In Vitro Downregulation of the Protein Kinases in Lung Cancer and Cervical Cancer Cell Lines and the Identified Known Anticancer Compounds of Ziziphus mucronata. ResearchGate. Available at: [Link]
-
Kumar, A., Sharma, P., & Kumar, D. (2014). Purine analogues as kinase inhibitors: a review. Mini reviews in medicinal chemistry, 14(1), 67-80. Available at: [Link]
-
Wang, X., Wang, L., Zhang, Y., & Zhang, L. (2011). Synthesis and biological evaluation of 6-substituted purine and 9-beta-d-ribofuranosyl purine analogues. Chinese Journal of Chemistry, 29(11), 2435-2442. Available at: [Link]
-
Gupta, S. P. (2019). Roles of Fluorine in Drug Design and Drug Action. Letters in Drug Design & Discovery, 16(10), 1097-1109. Available at: [Link]
-
Godeau, F., Guidicelli, G., Blois, J., Berteina-Raboin, S., & Anizon, F. (2007). Cyclin-Dependent Kinase Inhibition by New C-2 Alkynylated Purine Derivatives and Molecular Structure of a CDK2−Inhibitor Complex. Journal of Medicinal Chemistry, 50(19), 4569-4578. Available at: [Link]
-
Molecular Devices. (n.d.). Fluorescence Polarization (FP). Retrieved January 23, 2026, from [Link]
-
ResearchGate. (2015). Fluorescence detection techniques for protein kinase assay. Available at: [Link]
-
Fischer, P. M., & Gianella-Borradori, A. (2003). Cyclin-dependent kinase (CDK) inhibitors: structure–activity relationships and insights into the CDK-2 selectivity of 6-substituted 2-arylaminopurines. Journal of medicinal chemistry, 46(24), 5249-5262. Available at: [Link]
-
Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. Available at: [Link]
-
Terry, L. S., & Widen, J. C. (2021). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Molecules, 26(21), 6649. Available at: [Link]
-
Saitkulov, F. S., Rahimov, G. A., & Normurodov, B. A. (2023). Synthesis of 6-benzylaminopurine and the study of biological active properties of cotton C-6424 plants. ResearchGate. Available at: [Link]
-
El-Damasy, D. A., & El-Sayed, M. A. (2021). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Molecules, 26(16), 4983. Available at: [Link]
-
Nanomicrospheres. (n.d.). Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. Retrieved January 23, 2026, from [Link]
-
University of Houston. (2021). Aryl Fluorides for Kinase Inhibition: Covalent Drug Discovery. UH Institutional Repository. Available at: [Link]
-
BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. Retrieved January 23, 2026, from [Link]
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Application Notes and Protocols: 6-Fluoro-9-benzylpurine as a Chemoselective Probe for Covalent Protein Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling Protein Function with Covalent Chemical Probes
The intricate dance of proteins governs nearly all cellular processes. To understand these complex biological systems and to develop novel therapeutics, it is imperative to identify and characterize the roles of individual proteins. Chemical probes, small molecules designed to interact with specific proteins, have emerged as indispensable tools in this endeavor. Among these, covalent probes offer a unique advantage: they form a stable, irreversible bond with their target protein, enabling robust detection, identification, and functional characterization.
This guide details the application of 6-Fluoro-9-benzylpurine , a purine analog designed as a chemical probe for covalent protein labeling. The purine scaffold provides a privileged structure for targeting a variety of protein classes, notably protein kinases, which play a central role in cellular signaling and are prominent drug targets.[1][2] The key to this probe's utility lies in the electrophilic nature of the fluorine atom at the 6-position of the purine ring, which serves as an excellent leaving group in a nucleophilic aromatic substitution (SNAr) reaction with nucleophilic amino acid residues on a target protein.[3]
These application notes will provide a comprehensive overview of the mechanism of action of this compound, detailed protocols for its use in protein labeling experiments in cell culture, and downstream analysis techniques for target identification and validation, including mass spectrometry and western blotting.
Principle of Action: Covalent Modification via Nucleophilic Aromatic Substitution
The labeling of proteins by this compound is predicated on the chemical reactivity of the C6-fluorine bond. The purine ring system is electron-deficient, rendering the C6 position susceptible to attack by strong nucleophiles. Nucleophilic amino acid residues within proteins, such as the thiol group of cysteine or the epsilon-amino group of lysine, can act as these nucleophiles.[4][5]
The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism.[3] The nucleophilic residue attacks the carbon atom bearing the fluorine, forming a transient, negatively charged intermediate known as a Meisenheimer complex.[3] Subsequent departure of the highly electronegative fluoride ion restores the aromaticity of the purine ring, resulting in a stable, covalent bond between the purine probe and the protein.
The benzyl group at the 9-position of the purine ring serves to enhance the probe's affinity and selectivity for the binding pockets of target proteins, which often possess hydrophobic character. This targeted delivery of the reactive fluoropurine moiety increases the likelihood of a specific covalent modification event within the protein's binding site.
Figure 1: Mechanism of covalent protein labeling by this compound via SNAr.
Experimental Protocols
The following protocols provide a general framework for utilizing this compound for protein labeling in a cellular context. Optimization of probe concentration, incubation time, and other parameters may be necessary depending on the specific cell line and experimental goals.
Part 1: In-situ Protein Labeling in Cultured Cells
This protocol describes the treatment of live cells with this compound to label target proteins within their native cellular environment.
Materials:
-
This compound
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Cell scrapers
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Cultured cells of interest
Protocol:
-
Cell Culture: Plate cells at an appropriate density in multi-well plates or flasks and culture until they reach 70-80% confluency.
-
Probe Preparation: Prepare a stock solution of this compound in sterile DMSO. A typical stock concentration is 10-50 mM.
-
Cell Treatment:
-
Aspirate the culture medium from the cells.
-
Add fresh, serum-free medium to the cells.
-
Add the desired final concentration of this compound to the medium. A typical starting concentration range is 10-100 µM. It is recommended to perform a dose-response experiment to determine the optimal concentration.
-
Incubate the cells for a specified period (e.g., 1-4 hours) at 37°C in a CO2 incubator. A time-course experiment is advisable to optimize the labeling duration.
-
-
Cell Lysis:
-
After incubation, aspirate the medium containing the probe.
-
Wash the cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer to the cells.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube.
-
-
Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford assay).
-
Sample Storage: The protein lysate can be used immediately for downstream analysis or stored at -80°C for future use.
Figure 2: Workflow for in-situ protein labeling with this compound.
Part 2: Target Identification by Mass Spectrometry
Mass spectrometry (MS) is a powerful technique for identifying the proteins that have been covalently modified by the probe, as well as the specific site of modification.[6][7]
Materials:
-
Labeled protein lysate from Part 1
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (MS-grade)
-
Ammonium bicarbonate
-
Formic acid
-
Acetonitrile
-
C18 desalting columns
-
LC-MS/MS system
Protocol:
-
Sample Preparation:
-
Take a known amount of protein lysate (e.g., 50-100 µg).
-
Reduction: Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes.
-
Alkylation: Cool the sample to room temperature and add IAA to a final concentration of 20-25 mM. Incubate in the dark at room temperature for 30 minutes.
-
Quenching: Add DTT to a final concentration of 5 mM to quench any unreacted IAA.
-
-
Proteolytic Digestion:
-
Dilute the sample with ammonium bicarbonate (50 mM, pH 8.0) to reduce the concentration of any denaturants.
-
Add trypsin at a 1:50 (trypsin:protein) ratio (w/w).
-
Incubate overnight at 37°C.
-
-
Peptide Desalting:
-
Acidify the digest with formic acid to a final concentration of 0.1%.
-
Desalt the peptides using a C18 column according to the manufacturer's instructions.
-
Elute the peptides and dry them in a vacuum centrifuge.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried peptides in a suitable solvent (e.g., 0.1% formic acid in water).
-
Analyze the peptide mixture by LC-MS/MS. The mass spectrometer should be operated in a data-dependent acquisition mode to acquire both MS1 scans and MS2 fragmentation spectra of the most abundant peptide ions.
-
-
Data Analysis:
-
Search the acquired MS/MS data against a protein sequence database using a search engine (e.g., MaxQuant, Proteome Discoverer).
-
Specify a variable modification corresponding to the mass of the 9-benzylpurine moiety on cysteine or lysine residues. The mass of the modification will be the mass of this compound minus the mass of hydrogen fluoride (HF).
-
Identified peptides containing this modification will reveal the protein targets and the specific sites of covalent labeling.
-
Table 1: Expected Mass Shifts for Labeled Amino Acids
| Amino Acid | Nucleophilic Group | Mass of 9-benzylpurine adduct (Da) |
| Cysteine | Thiol (-SH) | 208.08 |
| Lysine | Epsilon-amino (-NH₂) | 208.08 |
Note: The mass of the adduct is calculated as the molecular weight of 9-benzylpurine (C₁₂H₁₀N₄ = 210.24 Da) minus the mass of a proton (H⁺ = 1.01 Da), which is displaced from the nucleophile, plus the mass of the covalent bond formation. For simplicity, the mass of the benzylpurine moiety is presented. The exact mass shift to be used in the database search should be calculated based on the precise molecular formula of the probe.
Part 3: Target Validation by Western Blotting
Western blotting can be used to validate the engagement of the probe with a specific protein target identified by mass spectrometry. This is typically done through a competition experiment.
Materials:
-
Labeled and unlabeled protein lysates
-
Primary antibody against the protein of interest
-
Horseradish peroxidase (HRP)-conjugated secondary antibody
-
SDS-PAGE gels
-
Transfer membrane (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Chemiluminescent substrate
Protocol:
-
Competition Experiment (In-situ):
-
Pre-incubate cells with a known inhibitor of the target protein before treating with this compound.
-
Prepare cell lysates as described in Part 1.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from treated and untreated (or competitor-treated) lysates by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Analysis: A decrease in the signal for the target protein in the presence of the competing inhibitor would confirm that this compound binds to the same site. Alternatively, if a "clickable" version of the probe with an alkyne or azide handle is used, the labeled proteins can be visualized directly on the gel after a click reaction with a fluorescent tag, and competition would be observed as a decrease in the fluorescent signal.[8]
Data Interpretation and Self-Validation
-
Mass Spectrometry: The identification of a peptide with the specific mass shift corresponding to the 9-benzylpurine adduct provides strong evidence of covalent labeling. The MS/MS spectrum should show fragmentation patterns that confirm the peptide sequence and the site of modification.
-
Western Blotting: A successful competition experiment, where pre-treatment with a known ligand reduces the labeling by this compound, validates the specificity of the probe for the intended target.
-
Controls: It is crucial to include appropriate controls in all experiments. A vehicle-only (DMSO) treated cell sample should be included to account for any non-specific effects of the solvent.
Conclusion
This compound is a valuable chemical probe for the covalent labeling and identification of protein targets, particularly within the kinome. Its mechanism of action, based on a chemoselective SNAr reaction, allows for the stable modification of nucleophilic residues in proteins. The protocols outlined in this guide provide a robust framework for the application of this probe in cellular systems, enabling researchers to explore protein function and accelerate drug discovery efforts.
References
- Aebersold, R., & Mann, M. (2016). Mass-spectrometric exploration of the proteome.
- Bantscheff, M., & Drewes, G. (2012). Chemoproteomic approaches to drug target identification and drug profiling. Bioorganic & Medicinal Chemistry, 20(6), 1973–1978.
- Cohen, P. (2002). Protein kinases--the major drug targets of the twenty-first century? Nature Reviews Drug Discovery, 1(4), 309–315.
- Gygi, S. P., Rist, B., Gerber, S. A., Turecek, F., Gelb, M. H., & Aebersold, R. (1999). Quantitative analysis of complex protein mixtures using isotope-coded affinity tags.
- Kazaoka, K., Sajiki, H., & Hirota, K. (2003). Synthesis of 6-substituted 9-benzyl-8-hydroxypurines with potential interferon-inducing activity. Chemical & Pharmaceutical Bulletin, 51(5), 608–611.
- Liu, Y., Patricelli, M. P., & Cravatt, B. F. (1999). Activity-based protein profiling: the serine hydrolases. Proceedings of the National Academy of Sciences, 96(26), 14694–14699.
- Ong, S. E., Blagoev, B., Kratchmarova, I., Kristensen, D. B., Steen, H., Pandey, A., & Mann, M. (2002). Stable isotope labeling by amino acids in cell culture, SILAC, as a simple and accurate approach to expression proteomics. Molecular & Cellular Proteomics, 1(5), 376–386.
- Patricelli, M. P., & Cravatt, B. F. (2001). Covalent modifications of active site cysteines by electrophilic probes. Current Opinion in Chemical Biology, 5(6), 674–681.
- Smith, J. C., & Denu, J. M. (2009). Chemical approaches to the analysis of protein post-translational modifications. Current Opinion in Chemical Biology, 13(4), 401–409.
- Speers, A. E., & Cravatt, B. F. (2004). Chemical strategies for activity-based proteomics. ChemBioChem, 5(1), 41–47.
- Sun, H., & DiMagno, S. G. (2006). Room-temperature nucleophilic aromatic fluorination: experimental and theoretical studies.
- Wang, J., Zhang, M., & Zhang, X. (2017). Recent advances in the development of covalent protein kinase inhibitors. Journal of Medicinal Chemistry, 60(19), 7985–8003.
- Weerapana, E., Wang, C., Simon, G. M., Richter, F., Khare, S., Dillon, M. B., ... & Cravatt, B. F. (2010). Quantitative proteomics identifies a wealth of uncharacterized singleton and tandem repeat proteins in the human proteome.
- Zhang, J., Yang, P. L., & Gray, N. S. (2009). Targeting cancer with small molecule kinase inhibitors.
- Zhou, D., & Chen, X. (2013). Recent advances in chemical proteomics for drug discovery. Current Opinion in Chemical Biology, 17(1), 17–25.
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Application Notes & Protocols for 6-Fluoro-9-benzylpurine: A Guide for Preclinical Research
Disclaimer: As of the latest literature review, 6-Fluoro-9-benzylpurine is a novel purine analog for which specific biological activity and established experimental protocols have not been extensively published. The following guide is constructed based on established principles of medicinal chemistry and the extensive body of research on structurally related fluorinated purine derivatives and 9-benzylpurine analogs, which are frequently investigated as kinase inhibitors. The protocols provided are generalized templates intended to serve as a starting point for the initial characterization of this compound.
Introduction: Rationale for Investigation
Purine analogs are a cornerstone of modern pharmacology, with applications ranging from antiviral to anticancer therapies.[1] The purine scaffold is a privileged structure for targeting ATP-binding sites in enzymes, particularly kinases. Cyclin-dependent kinases (CDKs), master regulators of the cell cycle, are prominent targets for purine-based inhibitors due to their frequent dysregulation in cancer.[2]
The structure of this compound suggests a strong rationale for its investigation as a potential therapeutic agent:
-
The Purine Core: Mimics the endogenous ligand adenosine, facilitating binding to the ATP pocket of kinases.[3]
-
The 9-benzyl Group: This substituent is a common feature in potent CDK inhibitors, such as roscovitine. It often forms key hydrophobic interactions within the kinase active site, contributing to both potency and selectivity.[3]
-
The 6-Fluoro Substituent: The incorporation of fluorine is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and cell permeability.[4] In purine analogs, fluorine substitution can modulate the electronic properties of the purine ring, potentially improving inhibitory activity.
Given these structural features, a primary hypothesis is that this compound functions as an inhibitor of cyclin-dependent kinases. The following application notes provide a framework for the initial biochemical and cell-based characterization of this compound.
Physicochemical Properties & Stock Solution Preparation
Prior to biological testing, it is critical to understand the solubility and stability of this compound. While experimental data for this specific molecule is unavailable, related purine analogs offer guidance.
Solubility: Purine bases are often poorly soluble in aqueous solutions. They typically exhibit better solubility in organic solvents like dimethyl sulfoxide (DMSO) or in acidic/alkaline solutions.
Protocol: Preparation of a High-Concentration Stock Solution
-
Initial Solvent Test: Begin by assessing the solubility of this compound in 100% DMSO.
-
Weighing: Carefully weigh out a precise amount of the compound (e.g., 5 mg) using an analytical balance.
-
Dissolution: Add the appropriate volume of 100% cell culture-grade DMSO to achieve a high-concentration stock, typically 10-50 mM. For example, for a 10 mM stock of a compound with a molecular weight of 244.25 g/mol , dissolve 5 mg in 2.05 mL of DMSO.
-
Solubilization: Vortex thoroughly for 1-2 minutes. If necessary, gentle warming in a 37°C water bath can aid dissolution. Ensure the solution is clear with no visible precipitate.
-
Storage: Aliquot the stock solution into small, single-use volumes to minimize freeze-thaw cycles. Store at -20°C or -80°C, protected from light.
Part 1: Biochemical Assays - Targeting Cyclin-Dependent Kinases
The primary hypothesis is that this compound inhibits CDK activity. An in vitro kinase assay is the first step to validate this and determine the compound's potency (IC₅₀).
Workflow for In Vitro Kinase Inhibition Screening
Caption: Workflow for an in vitro CDK2 inhibition assay.
Protocol: CDK2/Cyclin E Kinase Assay (ADP-Glo™ Format)
This protocol is a template for determining the IC₅₀ of a test compound against a specific kinase, such as CDK2/Cyclin E. The ADP-Glo™ Kinase Assay is a luminescent-based method that measures the amount of ADP produced during the kinase reaction.
Materials:
-
Recombinant human CDK2/Cyclin E
-
Kinase substrate (e.g., Histone H1)
-
ADP-Glo™ Kinase Assay kit (Promega)
-
Kinase Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP (at a concentration near the Kₘ for the kinase)
-
This compound stock solution in DMSO
-
Positive control inhibitor (e.g., Roscovitine)
-
White, opaque 384-well assay plates
Procedure:
-
Compound Plating: Prepare a serial dilution series of this compound in kinase buffer. A common starting range is 100 µM to 1 nM. Dispense a small volume (e.g., 1-5 µL) into the wells of the 384-well plate. Include "no inhibitor" (DMSO vehicle) and positive control wells.
-
Kinase/Substrate Addition: Prepare a master mix of CDK2/Cyclin E and its substrate (Histone H1) in kinase buffer. Add this mix to each well containing the test compound.
-
Pre-incubation: Gently mix the plate and incubate for 15-30 minutes at room temperature to allow the compound to bind to the kinase.
-
Reaction Initiation: Prepare an ATP solution in kinase buffer. Add this solution to all wells to start the kinase reaction.
-
Kinase Reaction: Incubate the plate at 30°C for 60 minutes.[5] The incubation time may require optimization.
-
Reaction Termination: Add ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete any remaining ATP. Incubate for 40-50 minutes at room temperature.[6]
-
Signal Generation: Add Kinase Detection Reagent to each well. This reagent converts the ADP produced into a luminescent signal. Incubate for 30-60 minutes at room temperature.[5][6]
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the "no inhibitor" control.
-
Plot the percent inhibition versus the log of the compound concentration.
-
Fit the data to a dose-response curve (e.g., using GraphPad Prism) to determine the IC₅₀ value.
-
| Parameter | Recommended Starting Range | Rationale |
| Compound Conc. | 1 nM - 100 µM | A wide range is necessary to capture the full dose-response curve for an unknown compound. |
| ATP Conc. | 10 - 100 µM | Should be close to the Kₘ of the kinase to ensure competitive binding can be accurately measured. |
| Incubation Time | 30 - 90 min | Allows for sufficient product formation without depleting the substrate.[5] |
| Enzyme Conc. | Varies | Use the minimum amount of kinase required to generate a robust signal over background. |
Part 2: Cell-Based Assays - Assessing Anti-Proliferative Activity
If this compound inhibits a key cell cycle kinase like CDK2, it is expected to suppress the proliferation of cancer cells. Cell viability or proliferation assays are essential to determine the compound's cellular potency (GI₅₀ or IC₅₀).
Workflow for Cell-Based Anti-Proliferation Assay
Caption: Workflow for a cell-based anti-proliferation assay.
Protocol: Cancer Cell Line Proliferation Assay (CellTiter-Glo®)
This protocol measures the number of viable cells in culture based on quantifying the amount of ATP present, which is an indicator of metabolically active cells.
Materials:
-
Human cancer cell lines (e.g., HCT116 colon cancer, MCF-7 breast cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well clear-bottom, white-walled plates
-
This compound stock solution in DMSO
-
Positive control (e.g., Doxorubicin or a known CDK inhibitor)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
Procedure:
-
Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 1,000-5,000 cells/well). Allow cells to attach and resume growth by incubating overnight at 37°C, 5% CO₂.
-
Compound Preparation: Prepare a 2x concentrated serial dilution series of this compound in complete culture medium from the DMSO stock. The final DMSO concentration in the assay should be kept low (≤0.5%).
-
Cell Treatment: Carefully remove the medium from the wells and add an equal volume of the 2x compound dilutions to the corresponding wells. Include vehicle control (medium with DMSO) and positive control wells.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂. This duration allows for multiple cell doublings.
-
Assay Readout:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for about 30 minutes.
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of growth inhibition for each concentration relative to the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ value by plotting the data in a dose-response curve.
| Parameter | Recommended Starting Range | Rationale |
| Cell Line | HCT116, MCF-7, PA-1 | Use well-characterized cancer cell lines known to be sensitive to CDK inhibitors.[7] |
| Compound Conc. | 10 nM - 100 µM | A broad range to determine the potency of an unknown compound. |
| Treatment Duration | 72 hours | Standard duration for cell proliferation assays, allowing for significant cell division. |
| Final DMSO Conc. | ≤0.5% | High concentrations of DMSO can be cytotoxic and confound results. |
Conclusion and Future Directions
The protocols outlined above provide a robust, hypothesis-driven framework for the initial characterization of this compound. Based on its structural similarity to known kinase inhibitors, these experiments will help determine if it has potential as a CDK inhibitor and anti-proliferative agent. Positive results from these initial screens would warrant further investigation, including:
-
Kinase Selectivity Profiling: Screening against a broad panel of kinases to determine its selectivity profile.
-
Mechanism of Action Studies: Performing cell cycle analysis (e.g., by flow cytometry) and Western blotting for downstream targets (e.g., phosphorylation of Retinoblastoma protein, pRb) to confirm on-target effects in cells.
-
In Vivo Efficacy: Testing the compound in animal models of cancer.
This systematic approach ensures that the investigation of novel compounds like this compound is conducted with scientific rigor, paving the way for potential new therapeutic discoveries.
References
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Jeon, J., et al. (2019). Design, Synthesis, and Anti-RNA Virus Activity of 6′-Fluorinated-Aristeromycin Analogues. Journal of Medicinal Chemistry. Available at: [Link]
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Schulte, M. L., & Grewer, C. (2016). Structure activity relationships of benzylproline-derived inhibitors of the glutamine transporter ASCT2. PLoS ONE. Available at: [Link]
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Kazaoka, K., et al. (2003). Synthesis of 6-substituted 9-benzyl-8-hydroxypurines with potential interferon-inducing activity. Chemical & Pharmaceutical Bulletin. Available at: [Link]
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Wang, S., et al. (2022). Structure-Based Design of 2-Aminopurine Derivatives as CDK2 Inhibitors for Triple-Negative Breast Cancer. Frontiers in Chemistry. Available at: [Link]
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Shah, K., & Lahiri, D. K. (2021). Protocols for Characterization of Cdk5 Kinase Activity. Current Protocols. Available at: [Link]
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Unknown Author. (n.d.). Synthesis and Biological Activity of Novel 6-Substituted Purine Derivatives. ResearchGate. Available at: [Link]
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Zatloukal, M., et al. (2012). Synthesis, characterization and biological activity of ring-substituted 6-benzylamino-9-tetrahydropyran-2-yl and 9-tetrahydrofuran-2-ylpurine derivatives. Phytochemistry. Available at: [Link]
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Lalaouna, D., et al. (2020). Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors. Frontiers in Cell and Developmental Biology. Available at: [Link]
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Makarova, A. S., et al. (2021). Synthesis of Fluorine-Containing Analogues of Purine Deoxynucleosides: Optimization of Enzymatic Transglycosylation Conditions. Molecules. Available at: [Link]
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Schulte, M. L., & Grewer, C. (2017). Structure activity relationships of benzylproline-derived inhibitors of the glutamine transporter ASCT2. PLoS ONE. Available at: [Link]
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Grant, S. K., et al. (2002). Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines. Journal of Medicinal Chemistry. Available at: [Link]
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Sharma, R., et al. (2022). Discovery of Potential Inhibitors of CDK1 by Integrating Pharmacophore-Based Virtual Screening, Molecular Docking, Molecular Dynamics Simulation Studies, and Evaluation of Their Inhibitory Activity. ACS Omega. Available at: [Link]
- Unknown Author. (n.d.). 6-benzylaminopurine production process. Google Patents.
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El-Gazzar, M. G., et al. (2023). Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells. RSC Advances. Available at: [Link]
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Knockaert, M., et al. (2002). Recent advances in cyclin-dependent kinase inhibition. Purine-based derivatives as anti-cancer agents. Roles and perspectives for the future. Current Pharmaceutical Design. Available at: [Link]
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Iqbal, M. A., et al. (2025). Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. Current Organic Chemistry. Available at: [Link]
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Figgitt, D. P., et al. (1990). Structure-activity relationships and mode of action of 9-anilinoacridines against chloroquine-resistant Plasmodium falciparum in vitro. Antimicrobial Agents and Chemotherapy. Available at: [Link]
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Kumar, A., et al. (2022). Novel purine derivatives as selective CDK2 inhibitors with potential anticancer activities: Design, synthesis and biological evaluation. Bioorganic Chemistry. Available at: [Link]
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Unknown Author. (2016). Synthesis, Spectral studies and biological screening of 6-Chloropurine derivatives. ResearchGate. Available at: [Link]
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Ferreira, M. J., et al. (2023). Structure–Activity Relationship Studies of 9-Alkylamino-1,2,3,4-tetrahydroacridines against Leishmania (Leishmania) infantum Promastigotes. Molecules. Available at: [Link]
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Lalaouna, D., et al. (2020). Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors. Frontiers in Cell and Developmental Biology. Available at: [Link]
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Saitkulov, F. (2023). Synthesis of 6-benzylaminopurine and the study of biological active properties of cotton C-6424 plants. E3S Web of Conferences. Available at: [Link]
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Sharma, T., et al. (2020). Studies in molecular modeling, in vitro CDK2 inhibition and antimetastatic activity of some synthetic flavones. Pharmaceutical and Biological Evaluations. Available at: [Link]
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Georgiev, A., et al. (2024). Determination of Non-Cytotoxic Concentrations of Purine Analogues on Different Types of In Vitro-Incubated Embryonic Cells: A Pilot Study. Azerbaijan Pharmaceutical and Pharmacotherapy Journal. Available at: [Link]
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Saitkulov, F. (2023). Synthesis of 6-benzylaminopurine and the study of biological active properties of cotton C-6424 plants. ResearchGate. Available at: [Link]
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Pecic, S., et al. (2023). Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior. Prostaglandins & Other Lipid Mediators. Available at: [Link]
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De Azevedo, W. F., et al. (1997). Inhibition of cyclin-dependent kinases by purine analogues: crystal structure of human cdk2 complexed with roscovitine. European Journal of Biochemistry. Available at: [Link]
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Liu, H., et al. (2024). Synthesis and biological activity evaluation of a novel pleuromutilin derivative 22-((2-methyl-1-(1H-pyrrole-2-carboxamido)propan-2-yl)thio)-deoxypleuromutilin. Frontiers in Pharmacology. Available at: [Link]
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Vig, R., et al. (2015). Design, synthesis, and in vitro biological evaluation of novel 6-methyl-7-substituted-7-deaza purine nucleoside analogs as anti-influenza A agents. European Journal of Medicinal Chemistry. Available at: [Link]
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Ugarkar, B. G., et al. (2000). Synthesis and biological activity of 2-fluoro adenine and 6-methyl purine nucleoside analogs as prodrugs for suicide gene therapy of cancer. Nucleosides, Nucleotides & Nucleic Acids. Available at: [Link]
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Unlocking New Frontiers in Plant Growth Regulation: Application Notes for 6-Fluoro-9-benzylpurine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rationale for Fluorination in Cytokinin Analogs
In the intricate world of plant biology, cytokinins stand as a pivotal class of phytohormones that orchestrate cell division, growth, and differentiation.[1] For decades, synthetic cytokinins, such as 6-benzylaminopurine (BAP), have been instrumental in advancing our understanding of these processes and have found widespread application in agriculture and biotechnology, particularly in micropropagation and crop improvement.[2][3] However, the quest for more potent, stable, and specific molecular tools is ever-ongoing. This has led to the exploration of halogenated cytokinin analogs, with a particular focus on fluorinated derivatives.
The introduction of fluorine into a bioactive molecule can profoundly alter its physicochemical properties. Fluorine's high electronegativity and small van der Waals radius can enhance metabolic stability by blocking sites of oxidative metabolism, improve binding affinity to target receptors, and alter the electronic properties of the purine ring system. Emerging research on fluorinated cytokinins, such as 6-(3-fluorobenzylamino)purine (FmT), has demonstrated their potential as promising alternatives to traditional cytokinins, offering enhanced stability and bioactivity in plant tissue culture.[4][5]
This document provides detailed application notes and protocols for a novel fluorinated cytokinin analog, 6-Fluoro-9-benzylpurine . While direct literature on this specific molecule is emerging, the principles and methodologies outlined herein are grounded in the extensive research on BAP and other fluorinated cytokinins, providing a robust framework for its investigation and application in plant growth regulation research.
Chemical Profile and Synthesis
Structure:
Synthesis Overview:
The synthesis of this compound can be conceptually based on established methods for N-substituted purine derivatives. A common and effective route involves the condensation of a halogenated purine precursor with the corresponding amine.
Proposed Synthetic Pathway:
Caption: Proposed synthesis of this compound.
Mechanism of Action: The Cytokinin Signaling Pathway
This compound, as a cytokinin analog, is expected to exert its biological effects by interacting with the cytokinin signaling pathway. This pathway is a multi-step phosphorelay system that transduces the cytokinin signal from the cell membrane to the nucleus, ultimately leading to the regulation of gene expression.[1][6]
The key components of this pathway are:
-
Arabidopsis Histidine Kinases (AHKs): These are the cytokinin receptors located in the endoplasmic reticulum membrane. Binding of a cytokinin molecule to an AHK receptor initiates a conformational change, leading to its autophosphorylation.[7]
-
Histidine Phosphotransfer Proteins (AHPs): The phosphate group from the activated AHK receptor is transferred to an AHP. The phosphorylated AHP then translocates from the cytoplasm to the nucleus.
-
Arabidopsis Response Regulators (ARRs): In the nucleus, the AHP transfers the phosphate group to a type-B ARR. Phosphorylated type-B ARRs act as transcription factors, binding to the promoters of cytokinin-responsive genes and activating their transcription. This leads to various cellular responses, such as cell division and differentiation. Type-A ARRs, whose expression is induced by type-B ARRs, act in a negative feedback loop to attenuate the signaling pathway.[8]
Diagram of the Cytokinin Signaling Pathway:
Caption: The cytokinin signaling pathway.
Application Notes & Protocols
The enhanced stability and potential for altered receptor affinity of this compound make it a valuable tool for a range of applications in plant research. The following protocols are adapted from established methods for BAP and other cytokinins and should be optimized for the specific plant species and experimental conditions.
Protocol 1: Tobacco Callus Bioassay for Cytokinin Activity
This classic bioassay is used to determine the biological activity of cytokinins by measuring their ability to stimulate cell division and callus growth in tobacco pith tissue.[9]
Materials:
-
Tobacco plants (e.g., Nicotiana tabacum cv. Wisconsin No. 38)
-
Murashige and Skoog (MS) basal medium
-
Sucrose
-
Agar
-
Indole-3-acetic acid (IAA)
-
This compound stock solution (dissolved in a minimal amount of DMSO or 1N NaOH and brought to volume with sterile distilled water)
-
Sterile petri dishes, scalpels, and forceps
-
Growth chamber (25°C, continuous darkness)
Procedure:
-
Prepare the Medium: Prepare MS medium containing 3% (w/v) sucrose, 0.8% (w/v) agar, and 2 mg/L IAA. Adjust the pH to 5.7 before autoclaving.
-
Prepare Test Media: Aliquot the basal medium into sterile containers and add different concentrations of this compound (e.g., 0, 0.01, 0.05, 0.1, 0.5, 1.0, 5.0 µM). A medium without any added cytokinin serves as the negative control.
-
Explant Preparation: Excise pith parenchyma from the upper internodes of tobacco stems under sterile conditions. Cut the pith into small, uniform cylinders (e.g., 5 mm in diameter and 2 mm in height).
-
Inoculation: Place one pith explant onto the surface of the agar in each petri dish.
-
Incubation: Seal the petri dishes with parafilm and incubate in a growth chamber at 25°C in continuous darkness for 4-5 weeks.
-
Data Collection: After the incubation period, measure the fresh and dry weight of the resulting callus.
-
Analysis: Plot the mean callus weight against the concentration of this compound to generate a dose-response curve and determine the optimal concentration for callus induction.[3][10]
Protocol 2: Wheat Leaf Senescence Bioassay
This bioassay assesses the ability of cytokinins to delay senescence, which is visually observed as the retention of chlorophyll in detached leaves.[11][12]
Materials:
-
Wheat seedlings (e.g., Triticum aestivum) grown for 7-10 days
-
Sterile filter paper
-
Sterile petri dishes
-
This compound test solutions at various concentrations (e.g., 0, 1, 10, 50, 100 µM) in a buffer (e.g., 10 mM MES, pH 6.0)
-
Growth chamber (25°C, continuous darkness)
-
Spectrophotometer
-
80% Acetone
Procedure:
-
Leaf Excision: Cut the primary leaves of wheat seedlings into 2-3 cm segments.
-
Incubation Setup: Place two layers of filter paper in each petri dish and moisten with 5 ml of the respective test solution.
-
Inoculation: Float 5-10 leaf segments on the surface of the moistened filter paper in each dish.
-
Incubation: Seal the petri dishes and incubate in the dark at 25°C for 3-4 days to induce senescence.
-
Chlorophyll Extraction: After incubation, blot the leaf segments dry and record their fresh weight. Homogenize the tissue in 80% acetone.
-
Quantification: Centrifuge the homogenate and measure the absorbance of the supernatant at 645 nm and 663 nm.
-
Calculation: Calculate the total chlorophyll content using a standard formula (e.g., Arnon's equation).
-
Analysis: Compare the chlorophyll content of the treated leaf segments to the control (water or buffer only) to determine the extent of senescence delay.[13]
Protocol 3: In Vitro Micropropagation
This protocol provides a general framework for using this compound to induce shoot proliferation from explants in tissue culture. This is particularly relevant for the clonal propagation of desirable plant varieties.[14][15][16]
Materials:
-
Plant explants (e.g., nodal segments, shoot tips, or leaf discs)
-
MS basal medium or a medium specific to the plant species (e.g., Woody Plant Medium for woody species)[4]
-
Sucrose
-
Agar or other gelling agents
-
This compound stock solution
-
Auxin stock solution (e.g., NAA or IAA), if required
-
Sterile culture vessels (e.g., test tubes, jars)
-
Laminar flow hood
-
Growth chamber with controlled light and temperature
Procedure:
-
Explant Sterilization: Surface sterilize the plant explants using a standard protocol (e.g., treatment with 70% ethanol followed by a dilute bleach solution and rinsing with sterile water).
-
Medium Preparation: Prepare the appropriate basal medium supplemented with 2-3% (w/v) sucrose and the desired concentration of this compound. The optimal concentration will vary depending on the plant species and should be determined empirically (a starting range of 1-10 µM is recommended). An auxin may also be included to promote rooting or synergistic growth effects. Adjust the pH to 5.7-5.8 and add the gelling agent before autoclaving.
-
Inoculation: Under sterile conditions in a laminar flow hood, place the sterilized explants onto the surface of the culture medium.
-
Incubation: Place the culture vessels in a growth chamber with a 16-hour photoperiod and a temperature of 22-25°C.
-
Subculture: Transfer the proliferating shoots to fresh medium every 3-4 weeks to maintain vigorous growth.
-
Rooting and Acclimatization: Once a sufficient number of shoots have been produced, they can be transferred to a rooting medium (often with a reduced cytokinin concentration and an increased auxin concentration) before being acclimatized to ex vitro conditions.
Quantitative Data and Analysis
The efficacy of this compound should be assessed quantitatively. The following table provides a template for organizing and comparing data from the bioassays.
| Concentration (µM) | Tobacco Callus Fresh Weight (g) | Tobacco Callus Dry Weight (mg) | Chlorophyll Content (mg/g FW) in Wheat Leaves |
| 0 (Control) | |||
| 0.1 | |||
| 1.0 | |||
| 10.0 | |||
| 50.0 |
Analytical Methods for Detection and Quantification
To understand the uptake, metabolism, and distribution of this compound within plant tissues, robust analytical methods are required. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is the gold standard for cytokinin analysis.[17][18][19]
General Workflow for Cytokinin Analysis:
Sources
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- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
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- 6. Welcome to Jen Sheen's Lab [molbio.mgh.harvard.edu]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. Bioassay of Cytokinin - Dora Agri-Tech [doraagri.com]
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- 11. The Anti-Senescence Activity of Cytokinin Arabinosides in Wheat and Arabidopsis Is Negatively Correlated with Ethylene Production - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. Effects of N6-benzylaminopurine and Indole Acetic Acid on In Vitro Shoot Multiplication, Nodule-like Meristem Proliferation and Plant Regeneration of Malaysian Bananas (Musa spp.) - PMC [pmc.ncbi.nlm.nih.gov]
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- 18. Optimized High-Performance Liquid Chromatography Method for Determining Nine Cytokinins, Indole-3-acetic Acid and Abscisic Acid [mdpi.com]
- 19. bio-protocol.org [bio-protocol.org]
Application Notes and Protocols: 6-Fluoro-9-benzylpurine as a Cyclin-Dependent Kinase (CDK) Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that play a pivotal role in regulating the eukaryotic cell cycle, transcription, and other fundamental cellular processes.[1] Dysregulation of CDK activity is a hallmark of many human cancers, making them attractive targets for therapeutic intervention.[2] Purines and their analogs have been extensively investigated as scaffolds for the development of ATP-competitive kinase inhibitors due to their structural resemblance to the adenine core of ATP.[3] This document provides detailed application notes and protocols for the investigation of 6-Fluoro-9-benzylpurine, a substituted purine analog, as a potential CDK inhibitor.
While specific literature on this compound as a CDK inhibitor is not extensively available, its structural similarity to known 6-substituted purine CDK inhibitors suggests its potential in this area.[3] The protocols outlined herein are based on established methodologies for the synthesis, in vitro characterization, and cellular evaluation of purine-based CDK inhibitors.
Synthesis of this compound
The synthesis of this compound can be approached through the nucleophilic substitution of a suitable purine precursor. A common method for the synthesis of N-substituted purines involves the reaction of a halogenated purine with the desired amine. In this case, 6-fluoropurine can be reacted with benzylamine.
Proposed Synthetic Scheme
Caption: Proposed synthesis of this compound.
Step-by-Step Synthesis Protocol
-
Reaction Setup: In a round-bottom flask, dissolve 6-fluoropurine (1 equivalent) in a suitable polar aprotic solvent such as dimethylformamide (DMF).
-
Addition of Base: Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (1.5-2 equivalents), to the solution.
-
Addition of Benzylating Agent: Slowly add benzyl bromide or benzyl chloride (1.1 equivalents) to the reaction mixture at room temperature.
-
Reaction: Stir the mixture at room temperature or slightly elevated temperature (e.g., 50-60 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, quench the reaction with water and extract the product with an organic solvent such as ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain pure this compound.
-
Characterization: Confirm the structure and purity of the final compound using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro Kinase Assays
To determine the inhibitory activity of this compound against specific CDKs, in vitro kinase assays are essential. These assays measure the phosphorylation of a substrate by a purified CDK/cyclin complex in the presence of the inhibitor.
Luminescent Kinase Assay (ADP-Glo™)
The ADP-Glo™ Kinase Assay is a robust method that quantifies the amount of ADP produced during the kinase reaction.[4]
Caption: Workflow for the ADP-Glo™ Kinase Assay.
-
Prepare Reagents:
-
Kinase Reaction:
-
In a 96-well plate, add the CDK2/Cyclin A2 enzyme solution.
-
Add the serially diluted this compound or vehicle control.
-
Initiate the reaction by adding the substrate/ATP mixture.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).[7]
-
-
ADP Detection:
-
Data Acquisition:
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of the compound.
-
Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
| CDK/Cyclin Complex | Substrate | ATP Concentration |
| CDK1/Cyclin B | Histone H1 | 10 µM |
| CDK2/Cyclin A | Rb peptide | 10 µM |
| CDK4/Cyclin D1 | Rb protein | 25 µM |
| CDK5/p25 | Histone H1 | 10 µM |
| CDK9/Cyclin T1 | C-terminal domain of RNA Pol II | 5 µM |
| Table 1: Suggested Conditions for In Vitro Kinase Assays |
Cell-Based Assays
Cell-based assays are crucial for evaluating the effects of this compound on cell proliferation, cell cycle progression, and target engagement in a cellular context.
Cell Proliferation Assay
A common method to assess the anti-proliferative effects of a compound is the MTT or CellTiter-Glo® assay.
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT116) in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of this compound or a vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
Assay: Add CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Calculate the percent viability and determine the GI₅₀ (concentration for 50% growth inhibition).
Cell Cycle Analysis by Flow Cytometry
Flow cytometry is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) based on their DNA content.[8]
Caption: Workflow for cell cycle analysis by flow cytometry.
-
Cell Treatment: Treat cells with this compound at various concentrations for a defined period (e.g., 24 hours).
-
Harvesting and Fixation:
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.[9]
-
-
Staining:
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer.
-
-
Data Analysis:
-
Gate the cell population to exclude debris and doublets.
-
Generate a histogram of DNA content and quantify the percentage of cells in G0/G1, S, and G2/M phases using cell cycle analysis software.[11]
-
Western Blot Analysis of pRb Phosphorylation
CDK4/6 and CDK2 are key kinases that phosphorylate the Retinoblastoma protein (pRb), a critical step for G1/S transition.[12] Inhibition of these CDKs should lead to a decrease in pRb phosphorylation.
-
Cell Lysis:
-
Treat cells with this compound for the desired time.
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.[13]
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST for phospho-antibodies).[14]
-
Incubate the membrane with a primary antibody specific for phosphorylated pRb (e.g., anti-phospho-Rb (Ser807/811)).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Analysis:
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or total pRb) to determine the relative change in pRb phosphorylation.[15]
-
References
-
Dolezal, K., et al. (2012). Synthesis, characterization and biological activity of ring-substituted 6-benzylamino-9-tetrahydropyran-2-yl and 9-tetrahydrofuran-2-ylpurine derivatives. Bioorganic & Medicinal Chemistry, 20(19), 5897-5906. Available from: [Link]
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Fischer, P. M., et al. (2016). Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines. Journal of Medicinal Chemistry, 59(13), 6059-6085. Available from: [Link]
-
Lee, J., et al. (2021). Novel 2,6,9-Trisubstituted Purines as Potent CDK Inhibitors Alleviating Trastuzumab-Resistance of HER2-Positive Breast Cancers. Molecules, 26(21), 6683. Available from: [Link]
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Kim, H. J., & Sederstrom, J. M. (2015). Assaying cell cycle status using flow cytometry. Current protocols in molecular biology, 111, 28.6.1–28.6.11. Available from: [Link]
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Villa, C., et al. (2016). Detection of Retinoblastoma Protein Phosphorylation by Immunoblot Analysis. Methods in molecular biology (Clifton, N.J.), 1342, 173–183. Available from: [Link]
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Bras-Gonçalves, R., & Pizzi, C. (2012). Assessment of Cell Cycle Inhibitors by Flow Cytometry. Drug Discovery and Development - Present and Future. Available from: [Link]
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Gibaud, A., et al. (2007). RB1 and TP53 pathways in radiation-induced sarcomas. Cancer research, 67(16), 7591-7595. Available from: [Link]
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BPS Bioscience. (n.d.). CDK2 Assay Kit. Available from: [Link]
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Adon, T., Shanmugarajan, D., & Kumar, H. Y. (2021). CDK4/6 inhibitors: a brief overview and prospective research directions. RSC Medicinal Chemistry, 12(10), 1636-1651. Available from: [Link]
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University of Wisconsin Carbone Cancer Center. (2017). Cell Cycle Analysis. Available from: [Link]
- Google Patents. (n.d.). WO2014067375A1 - Plant growth-regulating composition containing 6-benzylaminopurine.
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Bio-Rad Antibodies. (n.d.). Best Practice for Western Blot Detection of Phosphorylation Events. Available from: [Link]
- Google Patents. (n.d.). CN1544434A - 6-benzylaminopurine production process.
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Zhang, H., et al. (2020). Selective inhibition of CDK4/6: A safe and effective strategy for developing anticancer drugs. Journal of Cancer, 11(10), 2933–2942. Available from: [Link]
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Zatloukal, M., et al. (2004). Preparation and biological activity of 6-benzylaminopurine derivatives in plants and human cancer cells. Bioorganic & medicinal chemistry, 12(14), 3857–3865. Available from: [Link]
- Google Patents. (n.d.). CN110754476A - Soluble solution for improving stability of 6-benzylaminopurine preparation and preparation method thereof.
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Wilson, S. C., et al. (2011). Design, synthesis and biological evaluation of 6-pyridylmethylaminopurines as CDK inhibitors. Bioorganic & medicinal chemistry, 19(22), 6949–6965. Available from: [Link]
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Li, Y., et al. (2023). A meta-analysis and systematic review of different cyclin-dependent kinase 4/6 inhibitors in breast cancer. Frontiers in oncology, 13, 1146820. Available from: [Link]
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ResearchGate. (n.d.). Western blot analysis of pRb expression and phosphorylation. Available from: [Link]
- Google Patents. (n.d.). WO2021236859A1 - Synthesis of fluorinated nucleotides.
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Bettayeb, K., et al. (2010). Concise synthesis and CDK/GSK inhibitory activity of the missing 9-azapaullones. Bioorganic & medicinal chemistry letters, 20(16), 4921–4924. Available from: [Link]
-
Lavecchia, A., et al. (2021). Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Treatment of Leukaemia. International journal of molecular sciences, 22(11), 5894. Available from: [Link]
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Application Notes and Protocols for In Vivo Testing of 6-Fluoro-9-benzylpurine
For Researchers, Scientists, and Drug Development Professionals
Introduction: Rationale for the In Vivo Evaluation of 6-Fluoro-9-benzylpurine
This compound is a novel synthetic purine analog. Purine analogs represent a well-established class of antimetabolite drugs that interfere with nucleic acid synthesis and have been successfully employed in the treatment of various cancers and autoimmune diseases[1]. The introduction of a fluorine atom into a molecule can significantly alter its biological properties, including metabolic stability and target affinity[2]. The benzyl group at the N9 position may influence the compound's interaction with cellular targets and its pharmacokinetic profile.
While in vitro studies on structurally related compounds, such as certain 6-benzylaminopurine derivatives, have demonstrated cytotoxic effects against human cancer cell lines[3][4], specific data on this compound is not yet publicly available. Therefore, the primary objective of the in vivo experimental plan outlined below is to systematically evaluate the therapeutic potential and safety profile of this compound in a preclinical setting. This document provides a comprehensive guide for researchers to conduct initial in vivo characterization, including formulation, dose-range finding, efficacy, and preliminary toxicity studies.
Pre-requisite: In Vitro Cytotoxicity Assessment
Prior to initiating in vivo studies, it is imperative to determine the in vitro cytotoxicity of this compound against a panel of relevant human cancer cell lines. This data is crucial for selecting an appropriate cancer model and for guiding the dose selection for the initial in vivo experiments.
Protocol: In Vitro Cytotoxicity Testing (MTT Assay)
-
Cell Lines: Select a panel of human cancer cell lines based on the therapeutic target of interest. Given the activity of other purine analogs, leukemia (e.g., HL-60, K-562) and lymphoma cell lines are logical starting points[5]. Include a non-cancerous cell line (e.g., normal human fibroblasts) to assess selectivity.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Cell Seeding: Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of this compound for 48-72 hours.
-
MTT Assay: Add MTT solution to each well and incubate to allow the formation of formazan crystals.
-
Data Analysis: Solubilize the formazan crystals and measure the absorbance. Calculate the half-maximal inhibitory concentration (IC50) for each cell line.
PART 1: Formulation Development for a Poorly Soluble Compound
Based on the structure of this compound, poor aqueous solubility is anticipated. A robust formulation is critical for achieving consistent and reliable results in vivo.
Solubility Assessment
A preliminary solubility screen should be performed to identify a suitable vehicle for in vivo administration.
| Vehicle | Expected Solubility | Remarks |
| Water | Poor | Unlikely to be a suitable vehicle. |
| Saline | Poor | Similar to water. |
| 5% Dextrose in Water (D5W) | Poor | May offer slight improvement over saline. |
| 10% DMSO in Saline | Moderate | A common co-solvent system. Monitor for potential toxicity of DMSO at higher concentrations. |
| 40% Polyethylene Glycol 300 in Water | Moderate to Good | PEG 300 is a widely used solubilizing agent. |
| 20% Captisol® in Water | Good | A modified cyclodextrin known for enhancing the solubility of poorly soluble compounds[6]. |
| Oil-in-water emulsion | Good | Suitable for highly lipophilic compounds. Requires careful formulation and stability testing[7]. |
Protocol: Formulation Preparation and Stability
-
Preparation: Based on the solubility screen, select the most promising vehicle. Prepare the formulation by dissolving this compound in the chosen vehicle. Gentle heating or sonication may be required.
-
Stability: Assess the short-term stability of the formulation at room temperature and at 4°C. Observe for any precipitation or degradation. For intravenous administration, ensure the formulation is sterile-filtered.
PART 2: In Vivo Experimental Design
The following sections outline a tiered approach to the in vivo evaluation of this compound, starting with a dose-range finding study to establish a safe and tolerable dose, followed by a comprehensive efficacy study.
Animal Model Selection
The choice of animal model is critical for the relevance of the study. Based on the anticipated anticancer activity of a purine analog, a leukemia or lymphoma xenograft model in immunocompromised mice is recommended[5][8].
-
Recommended Model: Patient-derived xenograft (PDX) models of leukemia or lymphoma are highly recommended as they closely mimic the heterogeneity and biology of human disease[9]. If PDX models are not available, cell line-derived xenograft (CDX) models using cell lines with known sensitivity to purine analogs can be used[5].
-
Mouse Strain: NOD/SCID or NSG mice are suitable hosts for establishing leukemia and lymphoma xenografts.
Dose-Range Finding (DRF) and Acute Toxicity Study
The primary objective of this study is to determine the maximum tolerated dose (MTD) of this compound.
| Group | Treatment | Dose (mg/kg) | Route of Administration | Number of Animals (n) |
| 1 | Vehicle Control | - | IV or IP | 5 |
| 2 | This compound | X | IV or IP | 5 |
| 3 | This compound | 2X | IV or IP | 5 |
| 4 | This compound | 4X | IV or IP | 5 |
| 5 | This compound | 8X | IV or IP | 5 |
The starting dose 'X' should be estimated based on the in vitro IC50 values and data from any available studies on similar compounds.
-
Animal Acclimation: Acclimate the mice for at least one week before the start of the experiment.
-
Dosing: Administer a single dose of this compound or vehicle to the respective groups.
-
Observation: Monitor the animals daily for 14 days for clinical signs of toxicity, including changes in body weight, behavior, and overall health[10].
-
Endpoint: The MTD is defined as the highest dose that does not cause significant toxicity (e.g., >20% body weight loss or severe clinical signs).
-
Necropsy: At the end of the 14-day observation period, perform a gross necropsy on all animals to identify any organ abnormalities[10].
Efficacy Study in a Xenograft Model
Once the MTD is established, an efficacy study can be designed to evaluate the antitumor activity of this compound.
Caption: Workflow for the in vivo efficacy study.
-
Tumor Cell Implantation: Implant the selected leukemia or lymphoma cells into the appropriate site in the mice (e.g., intravenously for systemic disease or subcutaneously for solid tumors).
-
Tumor Growth and Randomization: Monitor tumor development. Once tumors reach a predetermined size (e.g., 100-150 mm³ for subcutaneous tumors), randomize the animals into treatment groups.
-
Treatment Groups:
-
Group 1: Vehicle Control
-
Group 2: this compound at MTD
-
Group 3: this compound at MTD/2
-
Group 4: Positive Control (a standard-of-care agent for the specific cancer type)
-
-
Dosing Regimen: Administer the treatments for a specified period (e.g., 21 days) according to a defined schedule (e.g., once daily, three times a week).
-
Monitoring: Measure tumor volume and body weight regularly (e.g., twice a week).
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size or when animals show signs of excessive morbidity.
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group.
PART 3: Pharmacokinetic and Pharmacodynamic (PK/PD) Analysis
Understanding the PK/PD relationship is crucial for optimizing the dosing regimen and for translating preclinical findings to clinical settings[11].
Pharmacokinetic (PK) Study
A satellite group of animals should be included in the efficacy study for PK analysis.
| Time Point (post-dose) | Sample Type |
| 0 (pre-dose) | Plasma |
| 15 minutes | Plasma |
| 30 minutes | Plasma |
| 1 hour | Plasma |
| 2 hours | Plasma |
| 4 hours | Plasma |
| 8 hours | Plasma |
| 24 hours | Plasma |
-
Blood Collection: At the specified time points, collect blood samples from the animals via an appropriate method (e.g., tail vein, retro-orbital sinus).
-
Plasma Preparation: Process the blood to obtain plasma and store it at -80°C until analysis.
-
Bioanalytical Method: Develop and validate a sensitive and specific bioanalytical method, such as LC-MS/MS, for the quantification of this compound in plasma[12][13].
-
PK Parameter Calculation: Use the plasma concentration-time data to calculate key PK parameters, including Cmax, Tmax, AUC, and half-life.
Pharmacodynamic (PD) Analysis
PD analysis will help to correlate the drug exposure with its biological effect.
-
Tumor Tissue Collection: At the end of the efficacy study, collect tumor tissues from all groups.
-
Biomarker Analysis: Analyze the tumor tissues for biomarkers of drug activity. Given that purine analogs interfere with DNA synthesis, potential PD markers include:
-
Immunohistochemistry (IHC): Staining for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).
-
Western Blot: Analysis of proteins involved in cell cycle regulation and DNA damage response.
-
PART 4: Toxicity and Safety Assessment
A preliminary assessment of the toxicity of this compound is essential.
Clinical Observations
Throughout the in vivo studies, carefully monitor the animals for any signs of toxicity, including:
-
Changes in body weight
-
Alterations in food and water consumption
-
Behavioral changes (e.g., lethargy, aggression)
-
Physical appearance (e.g., ruffled fur, hunched posture)
Histopathology
At the termination of the studies, collect major organs (liver, kidney, spleen, heart, lungs) for histopathological examination to identify any potential organ damage.
Conclusion and Future Directions
The experimental design detailed in these application notes provides a comprehensive framework for the initial in vivo evaluation of this compound. Successful completion of these studies will provide critical data on the compound's formulation, safety, and efficacy, which will be instrumental in making informed decisions about its further development as a potential therapeutic agent. Future studies may include more extensive toxicity assessments, investigation of different tumor models, and exploration of combination therapies.
References
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Evaluation of in vitro cytotoxicity of 6-benzylaminopurine carboplatin derivatives against human cancer cell lines and primary human hepatocytes. (2011). PubMed. [Link]
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Pharmacokinetic/Pharmacodynamic Evaluation of a New Purine-2,6-Dione Derivative in Rodents with Experimental Autoimmune Diseases. (2022). PubMed Central. [Link]
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Single Dose Acute Toxicity Testing for Pharmaceuticals. (1996). FDA. [Link]
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Synthesis of Fluorinated Purine and 1-Deazapurine Glycosides as Potential Inhibitors of Adenosine Deaminase. (2025). ResearchGate. [Link]
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Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. (n.d.). PubMed Central. [Link]
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Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. (2024). NIH. [Link]
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Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. (2014). PubMed Central. [Link]
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In Vivo and Ex Vivo Patient-Derived Tumor Xenograft Models of Lymphoma for Drug Discovery. (n.d.). PubMed. [Link]
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Lymphoma | Myeloma | Leukemia Xenograft Tumor Models. (n.d.). Champions Oncology. [Link]
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Synthesis and Conformational Analysis of Fluorinated Uridine Analogues Provide Insight into a Neighbouring-Group Participation Mechanism. (2020). PubMed Central. [Link]
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Formulation strategies for poorly soluble drugs. (2025). ResearchGate. [Link]
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In Vitro Antioxidant and Pancreatic Anticancer Activity of Novel 5-Fluorouracil-Coumarin Conjugates. (n.d.). MDPI. [Link]
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Pharmacokinetics of Purine Nucleoside Analogs. (n.d.). Taylor & Francis eBooks. [Link]
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Single dose acute toxicity studies. (n.d.). NC3Rs. [Link]
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In Vitro Cytotoxicity of Benzopyranone Derivatives with Basic Side Chain Against Human Lung Cell Lines. (n.d.). NIH. [Link]
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BIO-Analytical Method Development and Validation By LC/MS/MS Technique. (n.d.). Journal of Neonatal Surgery. [Link]
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Prenylated Flavonoids with Selective Toxicity against Human Cancers. (2023). MDPI. [Link]
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Leukemia Xenograft Model. (n.d.). Altogen Labs. [Link]
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3.1 General toxicity study designs. (n.d.). Dr Jan Willem van der Laan. [Link]
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Pharmacology of purine nucleoside analogues. (n.d.). PubMed. [Link]
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New antitumor 6-chloropurine nucleosides inducing apoptosis and G2/M cell cycle arrest. (n.d.). Semantic Scholar. [Link]
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Fundamentals: Bioanalytical LC/MS method validation - fit for purpose. (2020). Stanford University Mass Spectrometry. [Link]
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Synthesis and Applications of Selected Fluorine-Containing Fluorophores. (2021). MDPI. [Link]
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Chemopreventive Activity of Porphyrin Derivatives Against 6-Sulfooxymethylbenzo[a]pyrene Mutagenicity. (n.d.). Asian Pacific Journal of Cancer Prevention. [Link]
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Antimetabolites: Purine Analogs: Pharmacology Video Lectures. (2025). YouTube. [Link]
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Pharmacological and clinical studies on purine nucleoside analogs--new anticancer agents. (n.d.). PubMed. [Link]
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Development and Validation of a New LC-MS/MS Bioanalytical Method for the Simultaneous Determination of Levodopa, Levodopa Methyl Ester, and Carbidopa in Human Plasma Samples. (n.d.). MDPI. [Link]
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In vitro cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative. (2025). Journal of King Saud University - Science. [Link]
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Capturing the Complexity of Real Cancer Cases with Patient-Derived Xenograft Models. (n.d.). The Scientist. [Link]
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Any advice on formulating a poorly soluble compound into an i.v. formulation? (2015). ResearchGate. [Link]
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Bioanalytical LC-MS/MS method development and validation of novel antidiabetic candidate S007-1261 in rat plasma and its application to pharmacokinetic and oral bioavailability studies. (n.d.). PubMed. [Link]
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Preparation and biological activity of 6-benzylaminopurine derivatives in plants and human cancer cells. (n.d.). PubMed. [Link]
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Stability of commercial solutions of 5-fluorouracil for continuos infusion in an ambulatory pump. (2025). ResearchGate. [Link]
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Synthesis of 6-Fluoro-9-benzylpurine Analogs: A Detailed Guide for Researchers
This document provides a comprehensive guide for the synthesis of 6-Fluoro-9-benzylpurine analogs, compounds of significant interest in medicinal chemistry and drug development. The protocols detailed herein are designed for researchers, scientists, and professionals in the field, offering a blend of theoretical understanding and practical, step-by-step instructions. Our focus is on a robust and reproducible synthetic strategy starting from the commercially available 6-chloropurine.
Introduction
This compound and its analogs are a class of compounds that have garnered attention for their potential as kinase inhibitors, antiviral agents, and probes for chemical biology. The introduction of a fluorine atom at the 6-position of the purine ring can significantly modulate the compound's electronic properties, metabolic stability, and binding affinity to biological targets. The benzyl group at the 9-position provides a handle for further functionalization and can influence the molecule's steric and hydrophobic interactions.
This guide will focus on a two-step synthetic sequence: the regioselective N9-benzylation of 6-chloropurine, followed by a nucleophilic aromatic substitution (SNAr) to introduce the fluorine atom. We will delve into the mechanistic underpinnings of these reactions, providing insights into the choice of reagents and reaction conditions to ensure high yield and purity.
Overall Synthetic Strategy
The synthesis of this compound is achieved through a sequential process. The first critical step is the regioselective benzylation of 6-chloropurine at the N9 position. This is followed by the displacement of the chlorine atom at the C6 position with a fluoride ion.
Caption: Overall synthetic workflow for this compound.
Part 1: Regioselective N9-Benzylation of 6-Chloropurine
The alkylation of purines can occur at different nitrogen atoms, primarily N7 and N9. For the synthesis of the desired 9-benzyl isomer, controlling the regioselectivity is paramount. The alkylation of 6-chloropurine with alkyl halides in the presence of a base typically yields a mixture of N7 and N9 isomers, with the N9-isomer being the major product.[1]
Mechanism Insight: Why N9-Alkylation is Favored
The preference for N9-alkylation can be attributed to a combination of electronic and steric factors. The N9 position is generally more nucleophilic and sterically accessible compared to the N7 position. The reaction proceeds via a standard SN2 mechanism where the deprotonated purine anion attacks the electrophilic carbon of benzyl bromide.
Protocol 1: Synthesis of 9-Benzyl-6-chloropurine
This protocol is adapted from established procedures for N9-alkylation of purines.[1][2]
Materials:
-
6-Chloropurine
-
Benzyl bromide (BnBr)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a stirred suspension of 6-chloropurine (1.0 eq) and anhydrous potassium carbonate (1.5 eq) in anhydrous DMF, add benzyl bromide (1.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford 9-benzyl-6-chloropurine as a solid.
Characterization of 9-Benzyl-6-chloropurine:
The structure of the product should be confirmed by spectroscopic methods.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the purine protons (typically singlets around δ 8.0-9.0 ppm), the benzyl aromatic protons (multiplet around δ 7.2-7.4 ppm), and the benzylic methylene protons (singlet around δ 5.5 ppm).[3] |
| ¹³C NMR | Characteristic signals for the purine ring carbons (around δ 130-160 ppm) and the benzyl group carbons.[3][4][5] The C5 carbon chemical shift is a key indicator for distinguishing between N7 and N9 isomers, with the N9-isomer typically appearing around 132 ppm.[4][5] |
| Mass Spec. | The molecular ion peak corresponding to the calculated mass of C₁₂H₉ClN₄.[3][6] |
Part 2: Fluorination of 9-Benzyl-6-chloropurine
The conversion of the 6-chloro group to a 6-fluoro group is achieved via a nucleophilic aromatic substitution (SNAr) reaction. This reaction is facilitated by the electron-withdrawing nature of the purine ring system, which activates the C6 position towards nucleophilic attack.
Mechanism Insight: The SNAr Reaction
The SNAr mechanism involves a two-step process:
-
Addition of the Nucleophile: The fluoride ion attacks the electron-deficient C6 carbon of the purine ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.
-
Elimination of the Leaving Group: The aromaticity of the purine ring is restored by the departure of the chloride ion.
Caption: Simplified mechanism of the SNAr fluorination reaction.
A particularly effective method for this transformation involves the use of tetrabutylammonium fluoride (TBAF).[7]
Protocol 2: Synthesis of this compound
This protocol is based on a convenient method for the synthesis of 6-fluoropurines.[7]
Materials:
-
9-Benzyl-6-chloropurine
-
Tetrabutylammonium fluoride trihydrate (TBAF·3H₂O)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Dichloromethane (DCM)
-
Deionized water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve 9-benzyl-6-chloropurine (1.0 eq) in anhydrous DMSO in a round-bottom flask.
-
Add TBAF·3H₂O (2.0-3.0 eq) to the solution at room temperature.
-
Heat the reaction mixture to 100-120 °C and stir for 2-4 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and dilute with deionized water.
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield this compound.
Characterization of this compound:
| Technique | Expected Observations |
| ¹H NMR | Similar to the starting material, but with potential shifts in the purine proton signals due to the electronic effect of the fluorine atom. |
| ¹⁹F NMR | A singlet in the typical range for an aryl fluoride. |
| ¹³C NMR | The C6 carbon signal will show a large coupling constant (¹JC-F) characteristic of a C-F bond. |
| Mass Spec. | The molecular ion peak corresponding to the calculated mass of C₁₂H₉FN₄. |
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Benzyl bromide is a lachrymator and should be handled with care.
-
TBAF is corrosive and hygroscopic; handle it quickly and avoid contact with skin.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Troubleshooting and Key Considerations
| Problem | Possible Cause | Solution |
| Low yield in N9-benzylation | Incomplete reaction or formation of N7-isomer. | Ensure anhydrous conditions. Optimize reaction time and temperature. The N7 and N9 isomers can often be separated by column chromatography. |
| Formation of N7-benzyl-6-chloropurine | Reaction conditions favoring N7-alkylation. | While N9 is generally favored, the ratio can be influenced by the base, solvent, and temperature. Careful purification is necessary to isolate the desired N9 isomer. |
| Low yield in fluorination | Incomplete reaction or decomposition. | Ensure the use of anhydrous DMSO and a sufficient excess of TBAF. Monitor the reaction closely by TLC to avoid over-running and potential decomposition. |
| Hydrolysis of 6-chloropurine intermediate | Presence of water. | Use anhydrous solvents and reagents for both steps. |
Conclusion
The synthesis of this compound analogs is a valuable process for the generation of novel compounds for drug discovery and chemical biology. The two-step sequence of N9-benzylation followed by nucleophilic aromatic fluorination provides a reliable route to these important molecules. By understanding the underlying mechanisms and carefully controlling the reaction conditions as detailed in these protocols, researchers can successfully synthesize these target compounds in good yield and purity.
References
-
Direct Regioselective C-H Cyanation of Purines. (2023). Molecules, 28(2), 843. [Link]
- Regioselective N9 Alkylation of Purine Rings Assisted by β-Cyclodextrin. (2020). Asian Journal of Organic Chemistry, 9(10), 1641-1645.
-
Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. (2020). ACS Omega, 5(15), 8847–8858. [Link]
-
Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. (2024). ACS Omega. [Link]
-
9-benzyl-6-chloro-9H-purine. PubChem. [Link]
- Reaction Kinetics of the Benzylation of Adenine in DMSO: Regio‐Selectivity Guided by Entropy. (2021). Chemistry – A European Journal, 27(4), 1481-1488.
- The New Convenient Synthesis of 6-Fluoropurine and its 7- or 9-Unsubstituted Analogues. (2012).
-
Synthesis, characterization and biological activity of ring-substituted 6-benzylamino-9-tetrahydropyran-2-yl and 9-tetrahydrofuran-2-ylpurine derivatives. (2009). Bioorganic & Medicinal Chemistry, 17(5), 1897-1910. [Link]
- Tetra-n-butyl ammonium fluoride (TBAF) catalyzed convenient synthesis of 2-arylbenzothiazole in aqueous media. (n.d.). YCMOU.
- Chemical synthesis method of 6-chloropurine. (2012). CN102336755A.
- TBAF Fluorination for Preparing Alkyl Fluorides. (n.d.).
- Selective fluorination of natural products. (2017). Arkivoc, 2017(1), 117-147.
- Novel 6-chloropurine compounds and method of preparing them. (1957). US2815346A.
- Supplementary Inform
- Method for preparing salts of 6-chloropurine. (1983). US4405781A.
-
Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiolation Reactions. (2012). Chemical Reviews, 112(6), 3617–3678. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 9-benzyl-6-chloro-9H-purine | C12H9ClN4 | CID 230631 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Application Notes and Protocols for 6-Fluoro-9-benzylpurine in Antiviral Research
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Promise of Purine Analogs in Antiviral Therapy
The relentless challenge of emerging and recurring viral diseases necessitates a continuous search for novel antiviral agents. Purine analogs have historically been a cornerstone of antiviral and anticancer chemotherapy. Their structural similarity to natural purine nucleosides allows them to interfere with essential viral replication processes, such as nucleic acid synthesis and metabolic pathways. The introduction of a fluorine atom into a purine scaffold can significantly alter the molecule's biological activity, often enhancing its potency and metabolic stability. This document provides a detailed guide to the potential applications and evaluation of 6-Fluoro-9-benzylpurine, a synthetic purine derivative, in the context of antiviral research. While direct antiviral data for this specific compound is emerging, this guide is built upon established principles and protocols for analogous fluorinated purine derivatives.
The Compound: this compound - A Profile
This compound is a synthetic compound featuring a purine core, a fluorine atom at the 6-position, and a benzyl group at the 9-position. The fluorine substitution is of particular interest as it can modulate the compound's interaction with target enzymes and increase its resistance to metabolic degradation. The benzyl group enhances the lipophilicity of the molecule, which may facilitate its transport across cellular membranes.
Proposed Synthesis
The synthesis of this compound can be conceptually approached through the nucleophilic substitution of a suitable purine precursor. A common method for the synthesis of similar 9-substituted purines involves the reaction of a halogenated purine with an appropriate amine.[1][2][3] A plausible synthetic route for this compound would involve the reaction of 6-fluoropurine with benzylamine in the presence of a non-nucleophilic base to neutralize the hydrofluoric acid byproduct.
Caption: Proposed synthesis of this compound.
Postulated Mechanism of Antiviral Action
The antiviral activity of purine analogs often stems from their ability to disrupt viral nucleic acid synthesis.[4][5] For this compound, a plausible mechanism of action involves its intracellular conversion to the corresponding nucleotide analog, which can then interfere with viral polymerases. The presence of the fluorine atom at the 6-position may mimic the natural substrate, allowing for competitive inhibition of the enzyme. Alternatively, if incorporated into a growing nucleic acid chain, the analog could act as a chain terminator due to the lack of a 3'-hydroxyl group on the purine base itself, although this is more typical for nucleoside analogs.[6]
Another potential mechanism is the inhibition of enzymes involved in the de novo synthesis of purine nucleotides, leading to a depletion of the natural nucleotides required for viral replication.[7][8]
Caption: Postulated mechanism of antiviral action.
Experimental Protocols
The evaluation of a novel compound for antiviral activity requires a systematic approach, beginning with cytotoxicity assays to determine a safe therapeutic window, followed by specific antiviral assays.
Protocol 1: Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration of this compound that is toxic to the host cells (50% cytotoxic concentration, CC50).
Materials:
-
Host cell line (e.g., Vero cells for Herpes Simplex Virus, Madin-Darby Canine Kidney (MDCK) cells for Influenza Virus)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
Procedure:
-
Seed the 96-well plates with host cells at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in DMEM with 2% FBS.
-
Remove the growth medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with untreated cells (cell control) and wells with medium only (blank control).
-
Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the CC50 value using non-linear regression analysis.
Protocol 2: Antiviral Activity Assay (Plaque Reduction Assay)
Objective: To determine the concentration of this compound that inhibits viral plaque formation by 50% (50% inhibitory concentration, IC50).[9]
Materials:
-
Confluent monolayer of host cells in 6-well plates
-
Virus stock of known titer (Plaque Forming Units/mL)
-
DMEM with 2% FBS
-
This compound dilutions (non-toxic concentrations determined from the MTT assay)
-
Agarose or methylcellulose overlay medium
-
Crystal violet staining solution
Procedure:
-
Grow host cells to a confluent monolayer in 6-well plates.
-
Prepare serial dilutions of the virus in serum-free DMEM.
-
Remove the growth medium from the cells and infect the monolayers with 100 PFU of the virus per well.
-
Incubate for 1 hour at 37°C to allow for viral adsorption.
-
Remove the virus inoculum and wash the cells with PBS.
-
Add 2 mL of the overlay medium containing different concentrations of this compound to each well. Include a virus control (no compound) and a cell control (no virus, no compound).
-
Incubate the plates at 37°C in a 5% CO2 incubator until distinct plaques are visible (typically 2-5 days, depending on the virus).
-
Fix the cells with 10% formalin and stain with crystal violet.
-
Count the number of plaques in each well and calculate the percentage of plaque reduction for each compound concentration.
-
Determine the IC50 value using non-linear regression analysis.
Sources
- 1. researchgate.net [researchgate.net]
- 2. e3s-conferences.org [e3s-conferences.org]
- 3. researchgate.net [researchgate.net]
- 4. Purine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Fluorine-Substituted Pyrrolo[2,3-d]Pyrimidine Analogues with Tumor Targeting via Cellular Uptake by Folate Receptor α and the Proton-Coupled Folate Transporter and Inhibition of de Novo Purine Nucleotide Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of de novo purine synthesis inhibitors on 5-fluorouracil metabolism and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. System-oriented optimization of multi-target 2,6-diaminopurine derivatives: Easily accessible broad-spectrum antivirals active against flaviviruses, influenza virus and SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Fluoro-9-benzylpurine
Welcome to the technical support center for the synthesis of 6-Fluoro-9-benzylpurine. As a Senior Application Scientist, I have designed this guide to provide researchers, chemists, and drug development professionals with in-depth, field-proven insights to overcome common challenges and optimize the yield of this important synthetic target. This resource is structured as a dynamic troubleshooting guide and FAQ, moving beyond simple step-by-step instructions to explain the causality behind experimental choices.
Section 1: Frequently Asked Questions - Foundational Concepts
This section addresses high-level strategic questions about the synthesis, providing the foundational knowledge needed to plan and execute the experiment effectively.
Q1: What is the most common and logical synthetic route for preparing this compound?
A1: The most established and reliable route is a two-step synthesis starting from 6-chloropurine.
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N-Benzylation: Selective alkylation of the N9 position of 6-chloropurine with a benzyl halide (e.g., benzyl bromide) to form 6-chloro-9-benzylpurine.
-
Fluorination: A nucleophilic aromatic substitution (SNAr), specifically a halogen exchange (Halex) reaction, to replace the chlorine atom at the C6 position with fluorine.
This approach is favored because the starting materials are commercially available and the reaction sequence allows for clear strategic control over the introduction of each substituent.
Q2: Why is regioselectivity in the N-benzylation step a critical challenge?
A2: The purine ring system has multiple nucleophilic nitrogen atoms (N1, N3, N7, N9). During alkylation, the reaction can produce a mixture of isomers, primarily the N9 and N7-benzyl isomers. The N9 isomer is typically the desired, thermodynamically more stable product, while the N7 isomer is a common kinetic byproduct.[1] Controlling the reaction conditions (base, solvent, temperature) is paramount to maximizing the N9/N7 ratio, which is a crucial factor for improving the overall yield and simplifying purification.
Q3: What are the most important parameters to control during the fluorination (Halex) step?
A3: The success of the C6 fluorination hinges on three key factors:
-
Anhydrous Conditions: The fluoride source (e.g., KF, CsF, or TBAF) and the solvent must be scrupulously dry. Trace amounts of water can lead to the formation of hypoxanthine derivatives, significantly reducing the yield.
-
Fluoride Source Reactivity: The choice of fluoride salt is critical. Simple alkali fluorides like KF have low solubility in many organic solvents. Using a phase-transfer catalyst (e.g., 18-crown-6) or employing more soluble fluoride sources like tetrabutylammonium fluoride (TBAF) can dramatically increase the reaction rate and yield.[2]
-
Temperature: The reaction typically requires elevated temperatures to overcome the activation energy for the SNAr reaction on the electron-deficient purine ring. However, excessively high temperatures can lead to decomposition. Careful temperature optimization and monitoring are essential.
Q4: How can I effectively monitor the progress of each reaction step?
A4: Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable tools.
-
For N-Benzylation: Use TLC to monitor the consumption of 6-chloropurine. The N9 and N7 isomers will typically appear as two distinct spots with different Rf values, both of which will be less polar than the starting material. LC-MS can confirm the formation of the desired mass for the isomers.
-
For Fluorination: Monitor the disappearance of the 6-chloro-9-benzylpurine starting material. The 6-fluoro product will have a slightly different polarity. LC-MS is particularly useful here to confirm the mass change corresponding to the Cl-to-F substitution.
Section 2: Troubleshooting Guide - Common Experimental Issues
This guide provides a systematic approach to diagnosing and solving specific problems encountered during the synthesis.
dot
Caption: A logical workflow for troubleshooting low product yield.
Q: My N-benzylation step resulted in a low yield of the desired 6-chloro-9-benzylpurine and a significant amount of the N7 isomer. How can I improve the N9 selectivity?
A: This is a classic regioselectivity problem. The N7 position is often kinetically favored, especially with more reactive alkylating agents. To favor the thermodynamically stable N9 product, consider the following adjustments:
-
Choice of Base: A weak, heterogeneous base like potassium carbonate (K₂CO₃) is commonly used. The reaction occurs on the surface of the solid, which can favor N9 alkylation. Stronger, soluble bases like DBU or sodium hydride (NaH) can sometimes lead to different isomer ratios and should be used with caution.
-
Solvent System: Polar aprotic solvents like DMF or acetonitrile are standard. The choice of solvent can influence which nitrogen is more accessible for alkylation. Experimenting with different solvents can sometimes alter the N9/N7 ratio.
-
Temperature Control: Running the reaction at a slightly elevated but controlled temperature (e.g., 50-70 °C) can provide enough energy to overcome the barrier to the more stable N9 product, allowing the reaction to reach thermodynamic equilibrium.[1]
| Parameter | Condition A (Kinetic Control) | Condition B (Thermodynamic Control) | Expected Outcome |
| Base | Strong, soluble base (e.g., NaH) | Weaker, heterogeneous base (e.g., K₂CO₃) | Condition B favors higher N9/N7 ratio. |
| Solvent | Acetonitrile | DMF | DMF often gives better results for this type of reaction. |
| Temperature | Room Temperature | 60 °C | Higher temperature allows for equilibration to the more stable N9 isomer. |
Q: The fluorination of 6-chloro-9-benzylpurine is very slow or stalls completely. What is the likely cause?
A: This is almost always due to issues with the fluoride source or the presence of water.
-
Activate Your Fluoride Source: If using potassium fluoride (KF), it must be anhydrous. This can be achieved by spray-drying or by heating under vacuum before use.
-
Improve Solubility: KF has poor solubility in solvents like DMF or DMSO. The addition of a phase-transfer catalyst like 18-crown-6 or tetrabutylammonium bromide is crucial to shuttle the fluoride ion into the organic phase.
-
Switch to a Better Reagent: Consider using anhydrous tetrabutylammonium fluoride (TBAF). It is much more soluble and reactive than KF, often leading to faster reactions and higher yields at lower temperatures.[2]
-
Ensure Anhydrous Conditions: Use anhydrous grade solvent and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Any moisture will preferentially react with the activated purine or quench the fluoride reagent.
Q: After the workup of the fluorination step, my crude product analysis shows a significant peak corresponding to 9-benzylhypoxanthine. Why did this happen?
A: This indicates that hydrolysis has occurred. The 6-chloro position on the purine ring is susceptible to nucleophilic attack by water, especially at elevated temperatures. This is a direct consequence of non-anhydrous conditions. To prevent this:
-
Dry All Reagents and Solvents: This cannot be overstated. Dry your starting material, use anhydrous solvent, and ensure your fluoride source is free of water.
-
Inert Atmosphere: Blanketing the reaction with nitrogen or argon prevents atmospheric moisture from entering the reaction vessel.
Section 3: Optimized Experimental Protocol
This protocol provides a robust, step-by-step methodology for the synthesis. It is designed to be a self-validating system when paired with in-process analytical monitoring.
dot
Caption: Experimental workflow for the two-step synthesis.
Part 1: Synthesis of 6-Chloro-9-benzylpurine
-
Reagent Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, add 6-chloropurine (1.0 eq).
-
Solvent and Base Addition: Add anhydrous DMF to create a suspension, followed by the addition of anhydrous potassium carbonate (K₂CO₃, 2.5 eq).
-
Alkylation: Add benzyl bromide (1.1 eq) dropwise at room temperature.
-
Reaction: Heat the mixture to 60 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC (e.g., 10% Methanol in Dichloromethane) every 1-2 hours. The reaction is complete upon the disappearance of the 6-chloropurine starting material (typically 4-6 hours).
-
Workup: Cool the reaction to room temperature and pour it into ice-water. A precipitate should form. If not, extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product, a mixture of N9 and N7 isomers, can be purified by flash column chromatography on silica gel to isolate the desired N9 isomer.[3]
Part 2: Synthesis of this compound
-
Reagent Preparation: To a flame-dried flask under a nitrogen atmosphere, add the purified 6-chloro-9-benzylpurine (1.0 eq), spray-dried potassium fluoride (KF, 4.0 eq), and 18-crown-6 (0.1 eq).
-
Solvent Addition: Add anhydrous DMSO via syringe.
-
Reaction: Heat the reaction mixture to 150 °C with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 8-12 hours).
-
Workup: Cool the mixture to room temperature, dilute with water, and extract with ethyl acetate (3x).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography or recrystallization to yield this compound as a solid.
Section 4: Chemical Reaction Mechanism
Understanding the mechanism provides insight into why certain conditions and reagents are chosen.
dot
Caption: Key mechanistic steps in the synthesis pathway.
References
-
Špaček, P., et al. (2020). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. Molecules, 25(21), 5038. Available at: [Link]
-
Doležal, K., et al. (2009). Synthesis, characterization and biological activity of ring-substituted 6-benzylamino-9-tetrahydropyran-2-yl and 9-tetrahydrofuran-2-ylpurine derivatives. Bioorganic & Medicinal Chemistry, 17(5), 2147-2155. Available at: [Link]
-
Teledyne ISCO. (n.d.). Purine and Related Compound Purification Strategies. Available at: [Link]
-
Wikipedia. (n.d.). Electrophilic fluorination. Available at: [Link]
Sources
Troubleshooting low solubility of 6-Fluoro-9-benzylpurine in aqueous buffers
Technical Support Center: 6-Fluoro-9-benzylpurine
Welcome to the technical support guide for this compound. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the low aqueous solubility of this compound. The following question-and-answer guide provides in-depth, field-proven insights and validated protocols to ensure the success and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: I've just started working with this compound and it won't dissolve in my aqueous buffer (e.g., PBS, TRIS). Why is this happening?
A1: This is a common and expected challenge. The low aqueous solubility of this compound stems directly from its molecular structure. The molecule consists of a flat, aromatic purine ring system and a nonpolar benzyl group. These features make the molecule predominantly hydrophobic (lipophilic), meaning it prefers non-polar environments and is poorly solvated by water.
-
Causality: Water is a highly polar solvent that forms strong hydrogen bonds with itself. For a compound to dissolve, it must break these water-water interactions and form favorable interactions with water molecules. The large, nonpolar surface area of this compound cannot form these energetically favorable hydrogen bonds, leading to self-aggregation and precipitation from aqueous solutions. This is a characteristic shared by many purine analogs used in drug discovery.[1][2]
Q2: What are the fundamental physicochemical properties of this compound I should know before starting?
A2: Understanding the key properties of a compound is the first step in successful experimental design. While specific experimental data for this compound is not widely published, we can infer its properties from closely related purine analogs.
Table 1: Physicochemical Properties of Related Purine Analogs
| Property | Value (for similar compounds) | Implication for Solubility | Source |
| LogP (Octanol-Water Partition Coefficient) | ~1.5 - 2.2 (e.g., 6-Benzylaminopurine) | A positive LogP indicates higher solubility in lipids (octanol) than in water, confirming its hydrophobic nature. | [3][4] |
| Aqueous Solubility | Very low (~60 mg/L for 6-Benzylaminopurine) | Direct dissolution in aqueous buffers at micromolar concentrations is unlikely to succeed. | [3] |
| pKa (Predicted) | ~4.9 (for 2-Fluoro-6-chloropurine) | The purine ring has nitrogen atoms that can be protonated. The pKa value is critical for pH adjustment strategies. | [5] |
| Solubility in Organic Solvents | High | The compound is readily soluble in polar aprotic solvents like DMSO and DMF. | [3][5] |
Troubleshooting Workflow: From Stock to Final Assay
If you are observing precipitation, it's crucial to systematically identify the cause. The issue can arise from the initial stock solution preparation or during the dilution into the final aqueous buffer.
Q3: What is the correct way to prepare a high-concentration stock solution of this compound?
A3: The industry-standard best practice is to first create a concentrated stock solution in a suitable organic solvent. For most biological applications, Dimethyl Sulfoxide (DMSO) is the recommended solvent.[6][7][8]
-
Why DMSO? DMSO is a powerful, water-miscible, polar aprotic solvent.[8][9] Its amphipathic nature effectively breaks down the crystal lattice of hydrophobic compounds like this compound, leading to complete dissolution at high concentrations (e.g., 10-50 mM).[9][10]
dot
Caption: Workflow for Preparing a DMSO Stock Solution.
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
-
Weigh: Accurately weigh out the desired amount of this compound powder in a suitable vial.
-
Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve a 10 mM concentration. Expert Tip: Using anhydrous DMSO is critical as residual water can lower the solubilizing power of the solvent.
-
Initial Dissolution: Vortex the solution vigorously for 1-2 minutes. Check for any visible particulate matter against a light source.
-
Gentle Warming (If Necessary): If the compound does not fully dissolve, warm the vial in a 37°C water bath for 5-10 minutes, followed by another round of vortexing.
-
Sonication (If Necessary): As a final step, a brief sonication (2-5 minutes) can be used to break up any remaining micro-aggregates.
-
Storage: Once the solution is completely clear, aliquot it into smaller, single-use volumes in low-binding tubes. Store desiccated at -20°C or -80°C, protected from light. This prevents multiple freeze-thaw cycles which can degrade the compound or cause it to precipitate.
Q4: My DMSO stock is clear, but the compound crashes out when I dilute it into my aqueous assay buffer. How do I fix this?
A4: This is the most common point of failure and is known as "precipitation upon dilution." It occurs because the compound is rapidly transferred from a favorable organic environment (DMSO) to an unfavorable aqueous one. The key is to control this transition and keep the final concentration of the compound below its kinetic solubility limit in the final buffer.
dot
Caption: Encapsulation by a Cyclodextrin Host Molecule.
Protocol 2: Solubilization using HP-β-CD (Hydroxypropyl-beta-cyclodextrin)
-
Prepare CD Solution: Make a concentrated solution of HP-β-CD (e.g., 40% w/v) in your desired aqueous buffer. Gentle warming may be required to fully dissolve the cyclodextrin.
-
Add Compound: Add the powdered this compound directly to the HP-β-CD solution.
-
Complexation: Vortex vigorously. The solution may need to be shaken or stirred at room temperature for several hours (or overnight) to allow for efficient complex formation.
-
Clarification: Centrifuge the solution at high speed (e.g., >10,000 x g) for 15 minutes to pellet any un-dissolved compound.
-
Final Stock: Carefully collect the clear supernatant. This is your aqueous, highly soluble stock solution. The concentration can be confirmed via UV-Vis spectrophotometry. This stock can now be diluted into your final assay buffer.
References
-
Benzylaminopurine Compound Summary. PubChem, National Institutes of Health. [Link]
-
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central, National Institutes of Health. [Link]
-
Biological assay challenges from compound solubility: strategies for bioassay optimization. ResearchGate. [Link]
-
Considerations regarding use of solvents in in vitro cell based assays. PubMed Central, National Institutes of Health. [Link]
-
Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PubMed Central, National Institutes of Health. [Link]
-
Thiopurines Analogues with Additional Ring: Synthesis, Spectroscopic Properties, and Anticancer Potency. MDPI. [Link]
-
6-Chloro-2-fluoropurine Compound Summary. PubChem, National Institutes of Health. [Link]
-
Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. [Link]
-
Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects. ACS Publications. [Link]
-
6-Benzylaminopurine. Wikipedia. [Link]
-
Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. ResearchGate. [Link]
-
Purine Analogs. NCBI Bookshelf. [Link]
-
Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace. [Link]
-
Improvement of Aqueous Solubility of Lapatinib-Derived Analogues. PubMed. [Link]
-
Considerations regarding use of solvents in in vitro cell based assays. Semantic Scholar. [Link]
-
pKa Data Compiled by R. Williams. Organic Chemistry Data. [Link]
-
Dissolution Enhancement of Poorly Soluble Drugs. MDPI. [Link]
-
Solubilization techniques used for poorly water-soluble drugs. PubMed Central, National Institutes of Health. [Link]
-
Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. MDPI. [Link]
-
Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? MDPI. [Link]
-
6-benzyladenine (Ref: ABG-3191). AERU. [Link]
-
Synthesis of 6-benzylaminopurine and the study of biological active properties of cotton C-6424 plants. E3S Web of Conferences. [Link]
-
Purine Analogs for the Treatment of Low-Grade Lymphoproliferative Disorders. PubMed. [Link]
-
6-Chloropurine Compound Summary. PubChem, National Institutes of Health. [Link]
-
6-Chloro-2-fluoropurine. Chemsrc. [Link]
Sources
- 1. Purine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Improvement of Aqueous Solubility of Lapatinib-Derived Analogues: Identification of a Quinolinimine Lead for Human African Trypanosomiasis Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Benzylaminopurine | C12H11N5 | CID 62389 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 6-benzyladenine (Ref: ABG-3191) [sitem.herts.ac.uk]
- 5. 6-Chloro-2-fluoropurine | 1651-29-2 [chemicalbook.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing the Coupling of 6-Chloropurine and Benzylamine
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the synthesis of N6-benzyladenine (6-BAP) via the coupling of 6-chloropurine and benzylamine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial reaction. We will move beyond simple procedural steps to explain the underlying chemical principles, helping you troubleshoot and refine your experiments for maximum yield and purity.
The reaction between 6-chloropurine and benzylamine is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction. In this process, the lone pair of electrons on the nitrogen of benzylamine attacks the electron-deficient carbon at the C6 position of the purine ring, leading to the displacement of the chloride leaving group. The efficiency of this reaction is highly dependent on a careful balance of several key parameters.
Core Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)
The purine ring system, being heteroaromatic, is electron-deficient, which makes it susceptible to attack by nucleophiles, especially at the C6 position when a good leaving group like chlorine is present.[1][2] The reaction proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex.
Caption: SNAr Mechanism for N6-benzyladenine Synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis of N6-benzyladenine.
Q1: My reaction is slow, incomplete, or shows low yield. How can I improve the outcome?
This is the most frequent challenge and can be traced back to several factors. Let's break them down.
Answer: To enhance reaction rate and yield, you must optimize the interplay of base, stoichiometry, temperature, and solvent.
-
The Critical Role of the Base: The reaction generates one equivalent of hydrochloric acid (HCl). Benzylamine is a base and will react with this HCl to form benzylammonium chloride, which is not nucleophilic and will not react with 6-chloropurine. To prevent this, a non-nucleophilic "sacrificial" base is required to scavenge the acid.
-
Reagent Stoichiometry: While a 1:1 molar ratio of reactants is theoretically sufficient, using a slight excess of the less expensive reagent, benzylamine (e.g., 1.1 to 1.6 equivalents), can help drive the reaction to completion according to Le Châtelier's principle.[3]
-
Temperature Optimization: This reaction requires thermal energy to overcome the activation barrier.
-
Recommendation: A temperature range of 70–72 °C has been shown to be effective, often leading to completion within about 4 hours.[3] In other solvent systems, such as isopropanol, reflux conditions are also common.[4] If the reaction is sluggish, a modest increase in temperature is a logical first step. Monitor for potential side-product formation at higher temperatures.
-
-
Solvent Selection: The solvent must solubilize the reactants and facilitate the SNAr mechanism.
-
Recommendation: While classic SNAr reactions often favor polar aprotic solvents (e.g., DMF, DMSO), this particular synthesis is highly effective in alcohols like ethanol or isopropanol.[3][4][5] These protic solvents are generally less toxic, easier to remove, and work well in this system, often facilitating the precipitation of the product upon cooling.
-
Q2: I'm seeing multiple spots on my TLC analysis. What are the likely impurities and how can I avoid them?
Answer: Multiple spots on a TLC plate indicate an incomplete reaction or the formation of side products.
-
Unreacted 6-Chloropurine: This is the most common impurity and appears as a separate spot. It indicates the reaction has not gone to completion.
-
Solution: Increase the reaction time, raise the temperature moderately, or increase the equivalents of benzylamine.
-
-
Excess Benzylamine: If a large excess is used, it will remain after the reaction.
-
Solution: Benzylamine is generally easy to remove during workup due to its volatility and solubility in acidic solutions. A simple acid wash (e.g., with dilute HCl) of an organic solution of the crude product can remove it.
-
-
Formation of Isomers (N7 or N9 substitution): While the N6-substituted product (N6-benzyladenine) is the thermodynamically favored and major product, trace amounts of substitution at other nitrogen atoms on the purine ring are possible under certain conditions.
-
Solution: Adhering to established protocols with a non-polar or moderately polar solvent and controlled temperature generally minimizes these isomers.
-
-
Degradation Products: At excessively high temperatures or with prolonged reaction times, purines can be susceptible to degradation.
-
Solution: Monitor the reaction by TLC. Once the starting material is consumed, proceed with the workup. Do not heat unnecessarily for extended periods.
-
Q3: My final product is off-color and difficult to purify. What are the best purification strategies?
Answer: Achieving high purity is essential. N6-benzyladenine is a stable, crystalline solid, making purification relatively straightforward if the reaction is clean.
-
Initial Workup:
-
After the reaction is complete, cool the mixture. If using a base like triethylamine, the hydrochloride salt (triethylammonium chloride) may precipitate and can be removed by filtration.
-
The filtrate can then be concentrated under reduced pressure to remove the solvent.
-
-
Recrystallization: This is the most powerful technique for purifying the solid product.
-
Washing/Trituration:
-
If the crude product is already a solid, washing it with a solvent that dissolves impurities but not the product can be very effective. Washing the filtered solid with cold ethanol can remove residual benzylamine and other soluble impurities.[3]
-
-
Decolorization:
-
If the product has a persistent color, this may be due to minor, highly colored impurities. Adding a small amount of activated carbon to the hot solution during recrystallization, followed by hot filtration to remove the carbon, can effectively remove these impurities.[3]
-
Optimized Reaction Parameters & Data Summary
The following table summarizes the key quantitative parameters for optimizing the synthesis of N6-benzyladenine.
| Parameter | Recommended Range/Value | Rationale & Key Insights |
| Molar Ratio | 1 : (1.0 - 1.6) : (3.2 - 3.5) | A slight excess of benzylamine drives the reaction. Sufficient base is crucial to neutralize HCl byproduct.[3] |
| (6-CP : BzA : TEA) | ||
| Temperature | 70 - 80 °C or Reflux | Provides sufficient energy for the SNAr reaction. Higher temperatures may be needed in higher-boiling solvents like isopropanol.[3][4] |
| Solvent | Ethanol, Isopropanol | Effective, easy to handle, and allows for product precipitation upon cooling.[3][4][5] |
| Base | Triethylamine (TEA) | A non-nucleophilic base that effectively scavenges HCl without competing with benzylamine.[3] |
| Reaction Time | 2 - 6 hours | Monitor by TLC to determine completion and avoid potential degradation from prolonged heating.[3] |
Experimental Protocols
Protocol 1: General Synthesis of N6-Benzyladenine
This protocol is a robust starting point for laboratory-scale synthesis.
Materials & Equipment:
-
6-Chloropurine (1.0 eq)
-
Benzylamine (1.2 eq)
-
Triethylamine (3.3 eq)
-
Ethanol (or Isopropanol)
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Heating mantle or oil bath
-
TLC plates (Silica gel 60 F254)
-
Standard laboratory glassware for workup and filtration
Procedure:
-
To a round-bottom flask, add 6-chloropurine (1.0 eq) and ethanol (approx. 10-15 mL per gram of 6-chloropurine).
-
Add triethylamine (3.3 eq) followed by benzylamine (1.2 eq) to the suspension while stirring.
-
Heat the reaction mixture to 70-72 °C (or to reflux if using isopropanol) with vigorous stirring.[3][4]
-
Monitor the reaction progress using TLC (e.g., mobile phase of Dichloromethane:Methanol 9:1). The reaction is typically complete in 4 hours when the 6-chloropurine spot is no longer visible.
-
Once complete, cool the reaction mixture to room temperature, then further cool in an ice bath for 30-60 minutes to maximize precipitation of the product.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with a small amount of cold ethanol to remove soluble impurities.[3]
-
Dry the purified N6-benzyladenine in a vacuum oven.
Troubleshooting Workflow
Use the following decision tree to diagnose and resolve common experimental issues.
Caption: Troubleshooting Guide for N6-benzyladenine Synthesis.
References
- CN1544434A - 6-benzylaminopurine production process.
- Synthesis of 2-azido-6-benzylaminopurine (11). Reagents and conditions.
- Bioproduction of N6-benzyladenine N9-β-D-glucopyranoside using suspension cells of bamboo (Phyllostachys nigra).
- Optimization of reaction conditions for self-coupling of benzylamine.
- Photocatalytic Hydrogen Production Coupled with Selective Benzylamine Oxidation over MOF Composites. The Jiang Research Group.
- Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (SNAr) Reactions.
- Evolving role of synthetic cytokinin 6-benzyl adenine for drought stress tolerance in soybean (Glycine max L. Merr.). Frontiers.
- Microwave assisted synthesis of 6-Substituted aminopurine analogs in water.
- Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
- SNAr Reaction in Other Common Molecular Solvents. Wordpress.
- Synthesis of 6-benzylaminopurine and the study of biological active properties of cotton C-6424 plants. E3S Web of Conferences.
- nucleophilic arom
- Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. Chemistry LibreTexts.
- Chromophore-Dependent Photocatalytic Benzylamine Coupling Mediated by Organic Dye Molecules.
- Control experiments and NIR photocatalytic C-N coupling of benzylamines.
- The effect of reaction solvent on the SN2 reaction. YouTube.
- What are the applications and storage conditions of 6-Chloropurine?. Guidechem.
Sources
How to minimize off-target effects of 6-Fluoro-9-benzylpurine
Technical Support Center: 6-Fluoro-9-benzylpurine
A Guide to Minimizing Off-Target Effects for Novel Purine Analogs
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals utilizing this and other novel purine analogs in their experiments. Given that this compound is a synthetic compound, this document establishes a comprehensive framework for identifying and mitigating off-target effects, a critical step for ensuring data integrity and therapeutic relevance. The principles and protocols outlined here are broadly applicable to the characterization of new chemical entities.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a primary concern for novel kinase inhibitors like this compound?
A: Off-target effects are unintended interactions between a drug or compound and cellular components other than its primary therapeutic target. For kinase inhibitors, which often target the highly conserved ATP-binding pocket, the risk of off-target binding is significant.[1] The human kinome consists of over 500 kinases, many of which share structural similarities in their ATP-binding sites. This similarity makes it challenging to design perfectly selective inhibitors.[1] These unintended interactions can lead to a variety of confounding outcomes, including unexpected cellular toxicity, activation of compensatory signaling pathways, or misleading phenotypic results that are incorrectly attributed to the inhibition of the primary target.[2][3] Misinterpretation of data due to uncharacterized off-target effects can derail research projects and lead to the pursuit of non-viable therapeutic strategies.[1]
Q2: My cells show an unexpected phenotype (e.g., toxicity, differentiation) when treated with this compound. How can I determine if this is an on-target or off-target effect?
A: This is a classic challenge in pharmacology. The first step is to establish a clear link between the engagement of the intended target and the observed phenotype. A multi-pronged approach is necessary:
-
Establish a Dose-Response Relationship: The effect should correlate with the concentration of the compound required to inhibit the primary target. If the phenotype occurs at concentrations significantly different from the IC50 (inhibitory concentration 50%) or EC50 (effective concentration 50%) for the on-target activity, an off-target effect is likely.
-
Use a Structurally Unrelated Control: Employ a second, validated inhibitor of the same target that has a completely different chemical structure. If this control compound recapitulates the phenotype, it strengthens the evidence for an on-target effect. Conversely, if it does not, the phenotype is likely due to an off-target interaction of this compound.
-
Rescue Experiment: If possible, perform a "rescue" experiment. For example, if your compound inhibits a kinase, can you introduce a downstream, constitutively active signaling molecule to reverse the phenotype? Or, can you overexpress a drug-resistant mutant of your target kinase? If the phenotype is rescued, it is likely on-target.
-
Direct Target Engagement: Use a biophysical assay in intact cells, such as the Cellular Thermal Shift Assay (CETSA) or NanoBRET™ Target Engagement Assay, to confirm that this compound is binding to its intended target at the concentrations that produce the phenotype.[4][5]
Q3: What is the most critical first step to proactively minimize off-target effects in my experiments?
A: The most critical step is to determine the compound's potency and selectivity profile as early as possible . Before extensive cell-based experiments, you should have a clear understanding of the compound's IC50 for its intended target and its activity against a panel of related and unrelated targets. This involves:
-
Biochemical Assays: Initial screening against the purified target protein to determine a baseline IC50.[6]
-
Selectivity Profiling: Screening the compound against a panel of other kinases (e.g., a commercial kinome scan service). This will identify potential off-targets and quantify their inhibition.[1] This data is crucial for designing experiments at an appropriate concentration.
Without this foundational data, you are essentially working blind, making it impossible to select a concentration that is likely to be selective for your target of interest.
Troubleshooting Guide
Problem 1: I'm observing high cellular toxicity at concentrations required to see my desired biological effect.
-
Causality: High toxicity often occurs when a compound's therapeutic window is narrow, meaning the concentration needed to inhibit the target is very close to a concentration that hits one or more off-targets responsible for cell death.[3]
-
Troubleshooting Steps:
-
Review Selectivity Data: Compare your effective concentration with the IC50 values from your kinome scan. Are you inhibiting other known essential kinases or "anti-targets"?
-
Perform a Dose-Response Curve for Viability: Use a sensitive cell viability assay (e.g., CellTiter-Glo®) to precisely determine the concentration at which toxicity begins (the CC50). Compare this to the EC50 for your desired phenotype.
-
Lower the Concentration: The cardinal rule is to use the lowest concentration of the inhibitor that gives a robust on-target effect. [7] It is often better to accept a partial, but clean, on-target inhibition than a complete inhibition confounded by toxicity.
-
Time-Course Experiment: Can you reduce the incubation time? Off-target toxic effects may be time-dependent. A shorter exposure might be sufficient to observe the on-target phenotype while minimizing toxicity.
-
Problem 2: The biochemical IC50 of my compound is potent (e.g., 10 nM), but I need to use a much higher concentration (e.g., 1 µM) to see an effect in my cell-based assay.
-
Causality: This common discrepancy can arise from several factors. Biochemical assays with purified enzymes do not account for the complex cellular environment.[6]
-
Cell Permeability: The compound may not efficiently cross the cell membrane.
-
High Intracellular ATP: Most kinase inhibitors are ATP-competitive. The high concentration of ATP inside a cell (1-10 mM) can outcompete the inhibitor, requiring a higher compound concentration to achieve the same level of target inhibition seen in a biochemical assay (which often uses low µM ATP).[6]
-
Plasma Protein Binding: If you are working in media containing serum, your compound may bind to albumin and other proteins, reducing its free, active concentration.
-
Drug Efflux: Cells may actively pump the compound out via multidrug resistance transporters.
-
-
Troubleshooting Steps:
-
Confirm Target Engagement in Cells: This is the most direct way to diagnose the problem. Use CETSA or NanoBRET™ to measure how much compound is needed to actually bind the target inside the cell.[8][9] This will give you a cellular IC50 for target binding.
-
Measure Downstream Signaling: Instead of a complex phenotype, measure a direct downstream consequence of target inhibition (e.g., phosphorylation of a known substrate via Western blot or ELISA). This provides a more proximal readout of target engagement and can help you define a cellular EC50.[6]
-
Modify Assay Conditions: If possible, perform experiments in serum-free or low-serum media for a short duration to see if efficacy improves.
-
Key Experimental Protocols
Protocol 1: Generating a Cellular Dose-Response Curve to Define the Optimal Concentration
This protocol ensures you select a concentration that is both effective and selective.
-
Plate Seeding: Seed your cells in a 96-well plate at a density that ensures they remain in the exponential growth phase for the duration of the experiment.
-
Compound Dilution Series: Prepare a 10-point, 3-fold serial dilution of this compound. Start with a high concentration (e.g., 10-30 µM) to ensure you capture the full dynamic range. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Treatment: Add the diluted compound to the cells. It is critical to have at least triplicate wells for each concentration.
-
Incubation: Incubate for the desired experimental duration (e.g., 24, 48, 72 hours).
-
Assay Readout: Perform your primary assay (e.g., measuring phosphorylation of a downstream substrate, gene expression, or a phenotypic change). In parallel, run an identical plate to measure cell viability (e.g., using a resazurin-based assay or ATP measurement).
-
Data Analysis:
-
Normalize the data for each plate. For an inhibition assay, set the vehicle control as 100% activity and a background/no-cell control as 0%.
-
Plot the normalized response versus the log of the compound concentration.
-
Use non-linear regression software (e.g., GraphPad Prism) to fit a sigmoidal dose-response curve (variable slope, four parameters).[10][11]
-
From this analysis, you will obtain the EC50 for your functional response and the CC50 for cytotoxicity. The ideal concentration for your experiments will be at or slightly above the EC50, but well below the CC50.
-
Protocol 2: Validating Target Engagement with the Cellular Thermal Shift Assay (CETSA)
CETSA directly measures the binding of a compound to its target in intact cells by assessing the target protein's thermal stability.[4][12] Ligand binding typically stabilizes a protein, increasing its melting temperature.
-
Cell Culture and Treatment: Culture cells to ~80% confluency. Treat the cells with either vehicle or a saturating concentration of this compound for a defined period (e.g., 1-2 hours) at 37°C.[9]
-
Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors.
-
Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of different temperatures for 3 minutes (e.g., 40°C to 70°C in 2-3°C increments), followed by immediate cooling on ice.[9]
-
Cell Lysis: Lyse the cells by freeze-thawing (e.g., three cycles of liquid nitrogen and a 25°C water bath).
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated/aggregated proteins.
-
Analysis: Carefully collect the supernatant (soluble fraction) and analyze the amount of the target protein remaining by Western blot or another quantitative protein detection method.
-
Data Interpretation: In the vehicle-treated samples, the amount of soluble target protein will decrease as the temperature increases. In the drug-treated samples, the protein should be stabilized, resulting in more protein remaining in the soluble fraction at higher temperatures. This "shift" in the melting curve confirms target engagement.
Data & Workflow Visualization
Data Presentation
Table 1: Hypothetical Selectivity Profile for this compound
This table illustrates the type of data needed to make informed decisions about experimental concentrations. The goal is to find a concentration that maximizes on-target activity while minimizing engagement of key off-targets.
| Target | IC50 (nM) | Target Class | Desired Action | Notes |
| Kinase A (On-Target) | 15 | Primary Target | Inhibition | Primary therapeutic goal. |
| Kinase B | 250 | Off-Target (Related) | Avoid | Structurally similar to Kinase A. |
| Kinase C | 1,200 | Off-Target (Related) | Avoid | Same family as Kinase A. |
| Kinase D | >10,000 | Off-Target | Avoid | Unrelated kinase family. |
| hERG Channel | 8,500 | Anti-Target | Must Avoid | Known cardiotoxicity liability. |
Diagrams
Caption: Workflow for minimizing and validating off-target effects.
References
-
Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]
-
Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology Blog. [Link]
-
Klaeger, S., Heinzlmeir, S., Wilhelm, M., Polzer, H., Vick, B., Koenig, P. A., ... & Kuster, B. (2017). The target landscape of clinical kinase drugs. Science, 358(6367), eaan4368. [Link]
-
GraphPad. (n.d.). How to Interpret Dose-Response Curves. GraphPad Website. [Link]
-
Lin, A., Giuliano, C. J., Palladino, A., John, K. M., Abramowicz, C., Tesmer, M. L., ... & Sheltzer, J. M. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science translational medicine, 11(509), eaaw8412. [Link]
-
Molina, D. M., Jafari, R., Ignatushchenko, M., Seki, T., Larsson, E. A., Dan, C., ... & Nordlund, P. (2013). Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. [Link]
-
Vasta, J. D., Corona, C. R., Wilkinson, J., Zimprich, C. A., Hartnett, J. R., Ingold, M. R., ... & Robers, M. B. (2018). Quantitative, real-time monitoring of intracellular target engagement using bioluminescence resonance energy transfer. Nature communications, 9(1), 1-13. [Link]
-
Knight, Z. A., & Shokat, K. M. (2007). Chemical genetics: where genetics and pharmacology meet. Cell, 128(3), 425-430. [Link]
-
Ferreira, R. S., Bos, J., & O'Donoghue, A. C. (2013). An integrated "omics" approach to the validation of molecular drug targets. Journal of chemical information and modeling, 53(10), 2494-2507. [Link]
-
Creative Diagnostics. (n.d.). Off-Target Effects Analysis. Creative Diagnostics Website. [Link]
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Off-target effects of the septin drug forchlorfenuron on nonplant eukaryotes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. How to Interpret Dose-Response Curves [sigmaaldrich.com]
- 8. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [se.promega.com]
- 9. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
- 12. news-medical.net [news-medical.net]
Technical Support Center: Purification of 6-Fluoro-9-benzylpurine
Welcome to the technical support center for the purification of 6-Fluoro-9-benzylpurine. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during the purification of this synthetic purine analog. As Senior Application Scientists, our goal is to combine technical precision with practical, field-tested insights to ensure you can achieve the highest possible purity for your compound.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions you may have before or during the purification process.
Q1: What are the most likely impurities in my crude this compound product?
A1: The impurity profile depends heavily on the synthetic route. A common synthesis involves the N-alkylation of 6-fluoropurine with benzyl bromide or the reaction of 6-chloro-9-benzylpurine with a fluoride source.[1] Based on these routes, you should anticipate the following impurities:
-
Unreacted Starting Materials: Residual 6-fluoropurine (or 6-chloropurine) and benzylating agents (e.g., benzyl bromide, benzyl alcohol).
-
Regioisomers: The N7-benzylated isomer (7-benzyl-6-fluoropurine) is a very common side product in purine alkylation. Its polarity is often very similar to the desired N9-isomer, making it a primary challenge for purification.
-
Over-alkylation Products: In some cases, dialkylated products can form, though this is less common.
-
Solvent Adducts and Reagent Byproducts: Residual high-boiling solvents like DMF or DMSO, and byproducts from bases used in the reaction (e.g., triethylamine salts).[2][3]
Q2: Should I start with recrystallization or column chromatography for my crude product?
A2: The choice depends on the nature of your crude material.
-
Start with Recrystallization if: Your crude product is a solid and you suspect a high concentration of the desired product with small amounts of structurally dissimilar impurities. Recrystallization is excellent for removing baseline impurities and unreacted starting materials if a suitable solvent system can be found. It is often more scalable and cost-effective than chromatography. For purine derivatives, alcoholic solvents are a good starting point.[4]
-
Start with Column Chromatography if: Your crude product is an oil, a complex mixture with multiple spots on a Thin Layer Chromatography (TLC) plate, or if you need to separate close-running isomers like the N7 and N9-benzyl regioisomers.[5] Chromatography offers superior resolving power for complex mixtures.[6]
Q3: How do I choose the best analytical method to confirm the purity of my final product?
A3: A combination of methods is ideal for a comprehensive assessment:
-
Thin Layer Chromatography (TLC): An indispensable tool for rapid, real-time monitoring of reaction progress and column chromatography fractions. It gives a qualitative picture of the number of components in your mixture.
-
High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis. A reversed-phase C18 column is typically effective.[7] For purines, which can exhibit poor peak shape, using a mobile phase with a low pH buffer (e.g., 0.1% trifluoroacetic acid or formic acid in water/acetonitrile) is often necessary to ensure sharp, symmetrical peaks.[7][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Provides structural confirmation of your desired product and can reveal the presence of impurities if they are at a significant concentration (>1-5%). ¹⁹F NMR is particularly useful for fluorine-containing compounds.
-
Mass Spectrometry (MS): Confirms the molecular weight of your product and can help identify impurities.
Q4: What are the expected solubility properties of this compound?
A4: While specific data for the 6-fluoro analog is not widely published, we can infer its properties from the closely related 6-benzylaminopurine (6-BAP). The benzyl group significantly increases its lipophilicity compared to the parent purine.
-
Poorly soluble in: Water and non-polar solvents like hexanes.[9][10]
-
Slightly to moderately soluble in: Alcohols (methanol, ethanol, isopropanol), especially when heated.[9]
-
Freely soluble in: More polar organic solvents such as ethyl acetate, dichloromethane (DCM), chloroform, and polar aprotic solvents like DMF and DMSO.[10][11]
This profile makes it a good candidate for normal-phase silica gel chromatography using hexane/ethyl acetate or DCM/methanol solvent systems.[7]
Section 2: Troubleshooting Guide
This guide addresses specific problems you may encounter during purification in a question-and-answer format.
Q: My crude product is a persistent, dark oil that won't solidify. How can I purify it?
A: An oily crude product often indicates the presence of significant impurities, such as residual high-boiling solvents (DMF, DMSO) or byproducts that inhibit crystallization.
-
Causality: These impurities disrupt the crystal lattice formation of the desired product. Direct crystallization is unlikely to succeed.
-
Troubleshooting Steps:
-
Aqueous Workup/Extraction: First, dissolve the oil in a water-immiscible solvent like ethyl acetate or DCM. Wash this organic solution sequentially with water and then brine (saturated NaCl solution). This will remove water-soluble impurities like DMF, DMSO, and inorganic salts.[2][3] Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Solvent Trituration: If the resulting residue is still an oil but more viscous, try trituration. Add a poor solvent in which your product is insoluble but the impurities are soluble (e.g., hexanes or diethyl ether).[4][12] Stir or sonicate the mixture. This may cause your product to precipitate as a solid, which can then be filtered.
-
Proceed to Chromatography: If the product remains an oil after these steps, column chromatography is the necessary next step. The pre-extraction will make the chromatography cleaner and more effective.
-
Q: After running a silica column, my TLC shows two or more very close spots in the collected fractions. What's happening?
A: This is a classic sign of co-eluting compounds, most commonly the desired N9-benzyl and the undesired N7-benzyl regioisomers.
-
Causality: Regioisomers often have very similar polarities, making them difficult to separate with standard chromatography conditions. The choice of eluent is critical for achieving separation.
-
Troubleshooting Steps:
-
Optimize the Solvent System: The key is to find a solvent system that maximizes the difference in retention factor (ΔRf) between the spots. Test various solvent mixtures using TLC. A common strategy for purine analogs is to use a hexane/ethyl acetate gradient.[7] If that fails, switching to a dichloromethane/methanol system might provide different selectivity.[7] Sometimes, adding a small percentage of a third solvent (e.g., 1% triethylamine if the compounds are basic, or 1% acetic acid) can alter the interactions with the silica and improve separation.
-
Reduce the Loading and Flow Rate: Overloading the column is a common cause of poor separation. Use a sample-to-silica ratio of at least 1:50 (w/w). Run the column more slowly (a slower drip rate) to allow for better equilibration between the mobile and stationary phases.
-
Consider a Different Stationary Phase: If silica gel fails, consider alternative stationary phases. For some purine compounds, an amine-functionalized silica column can offer different selectivity and improve peak shape.[7] Alternatively, reversed-phase (C18) chromatography can be attempted, though it requires a different set of solvents (e.g., water/acetonitrile or water/methanol).[7]
-
Q: My final product is a white powder, but it has a persistent yellow or brown tint. What causes this and how can I fix it?
A: A persistent color often indicates trace impurities that are highly colored or have degraded over time.
-
Causality: The color may originate from oxidized impurities or residual benzylamine, which can darken upon exposure to air.[13]
-
Troubleshooting Steps:
-
Activated Carbon Treatment: Dissolve the colored product in a suitable hot solvent (e.g., ethanol or ethyl acetate). Add a small amount of activated carbon (charcoal), typically 1-2% by weight. The activated carbon will adsorb the colored impurities. Caution: Using too much will also adsorb your product and reduce your yield.
-
Hot Filtration: Keep the solution hot and filter it through a small pad of Celite® or a fluted filter paper to remove the carbon. The Celite prevents fine carbon particles from passing through.
-
Recrystallization: Allow the clear, hot filtrate to cool slowly to recrystallize your purified, colorless product.
-
Section 3: Detailed Experimental Protocols
Protocol 1: Purification by Silica Gel Flash Column Chromatography
This protocol is the most versatile method for purifying crude this compound, especially when dealing with isomeric impurities.
-
TLC Analysis & Solvent System Selection:
-
Dissolve a small amount of your crude material in DCM or ethyl acetate.
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate in various solvent systems. A good starting point is a mixture of Hexane and Ethyl Acetate (EtOAc).
-
Goal: Find a solvent ratio that gives your desired product an Rf value of approximately 0.25-0.35 and shows separation from other spots.
-
Example systems to test: 7:3 Hexane:EtOAc, 1:1 Hexane:EtOAc, 3:7 Hexane:EtOAc.
-
-
Column Packing:
-
Select a column of appropriate size (aim for a sample-to-silica weight ratio of 1:50).
-
Prepare a slurry of silica gel in the initial, least polar mobile phase you plan to use (e.g., 9:1 Hexane:EtOAc).
-
Pour the slurry into the column and use gentle pressure or tapping to create a well-packed, uniform bed. Ensure there are no air bubbles or cracks.
-
Add a thin layer of sand on top of the silica to protect the bed surface.
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of a strong solvent (like DCM).
-
Add a small amount of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder ("dry loading"). This technique generally results in better separation than loading the sample as a liquid.
-
Carefully add the dry-loaded sample onto the sand layer at the top of the column.
-
-
Elution and Fraction Collection:
-
Carefully add your mobile phase to the column.
-
Start eluting with a less polar solvent mixture (e.g., 8:2 Hexane:EtOAc) and gradually increase the polarity (e.g., to 1:1 Hexane:EtOAc) if necessary (gradient elution).
-
Collect fractions in an array of test tubes.
-
Monitor the elution process by spotting fractions onto a TLC plate and visualizing under a UV lamp (254 nm).
-
Combine the fractions that contain your pure product.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.
-
Protocol 2: Purification by Recrystallization
This protocol is effective for removing impurities with different solubility profiles from a solid crude product.
-
Solvent Selection:
-
Place a small amount of your crude solid in a test tube.
-
Add a few drops of a test solvent and observe the solubility at room temperature. The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot.
-
Good starting solvents to test for purine derivatives include ethanol, isopropanol, or ethyl acetate.[4]
-
If a single solvent is not ideal, a two-solvent system (one in which the compound is soluble, one in which it is not) can be used, such as DCM/hexane or ethanol/water.
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating the mixture (e.g., on a hot plate) with stirring until the solid just dissolves. Avoid adding excess solvent, as this will reduce your final yield.
-
-
Decolorization (Optional):
-
If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon.
-
Re-heat the mixture to boiling for a few minutes, then perform a hot filtration to remove the carbon.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature. Covering the flask with a watch glass will slow the cooling and promote the formation of larger, purer crystals.
-
Once the flask has reached room temperature, you can place it in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Dry the crystals under vacuum to remove all traces of solvent.
-
Section 4: Visual Workflows
Purification Strategy Decision Tree
This diagram outlines the logical steps for choosing the appropriate purification strategy for your crude this compound.
Caption: Decision tree for selecting a purification method.
Flash Column Chromatography Workflow
This diagram illustrates the key steps and decision points within the column chromatography protocol.
Caption: Step-by-step workflow for flash chromatography.
References
-
Saitkulov, F., & et al. (2023). Synthesis of 6-benzylaminopurine and the study of biological active properties of cotton C-6424 plants. E3S Web of Conferences. Available at: [Link]
-
Teledyne LABS. Purine and Related Compound Purification Strategies. Chromatography Application Note. Available at: [Link]
- Google Patents. (CN108956794B). Methods for the detection of plant growth regulators 6-benzyl adenine and paclobutrazol in biological fluids.
- Google Patents. (CN110754476A). Soluble solution for improving stability of 6-benzylaminopurine preparation and preparation method thereof.
-
Matsuda, A., et al. Introduction of a benzyl group onto the 2'-OH of 6-chloropurine 3'-O-benzoylriboside. Available at: [Link]
-
Gergela, D., et al. (2013). N-Benzyl-9-isopropyl-9H-purin-6-amine. National Center for Biotechnology Information. Available at: [Link]
-
Gruber, J., & Członkowska, A. (2022). Purine Metabolism Dysfunctions: Experimental Methods of Detection and Diagnostic Potential. MDPI. Available at: [Link]
-
Li, S., et al. (2023). Nucleoside Analogs: A Review of Its Source and Separation Processes. MDPI. Available at: [Link]
-
ResearchGate. (2023). Synthesis of 6-benzylaminopurine and the study of biological active properties of cotton C-6424 plants. Available at: [Link]
-
ResearchGate. (2013). N-Benzyl-9-isopropyl-9H-purin-6-amine. Available at: [Link]
-
ResearchGate. Synthesis and full characterisation of 6-chloro-2-iodopurine, a template for the functionalisation of purines. Available at: [Link]
-
Adsmond, D. A., & Prasad, G. S. (1995). Crystallization and Preliminary X-ray Analysis of Peanut agglutinin-N6-benzylaminopurine Complex. PubMed. Available at: [Link]
- Google Patents. (US2832781A). 6-chloropurine.
-
Taylor, G. A., & Crooks, P. A. (1979). Affinity chromatography of thiol-containing purines and ribonucleic acid. National Center for Biotechnology Information. Available at: [Link]
-
Separation Science. (2025). HPLC Troubleshooting for Purine Peak Issues: Strategies to Improve Retention and Performance. Available at: [Link]
-
Biocompare. Chromatography and Separation. Available at: [Link]
-
PubChem. 9-benzyl-6-chloro-9H-purine. Available at: [Link]
- Google Patents. (CN1544434A). 6-benzylaminopurine production process.
- Google Patents. (CN102336755A). Chemical synthesis method of 6-chloropurine.
-
G-Biosciences. Protein Purification & Affinity Chromatography Resins & Columns. Available at: [Link]
-
National Center for Biotechnology Information. Purine Analogs - Holland-Frei Cancer Medicine. Available at: [Link]
-
PubChem. Benzylaminopurine. Available at: [Link]
-
Duchefa Biochemie. 6-Benzylaminopurine (6-BAP). Available at: [Link]
Sources
- 1. 9-benzyl-6-chloro-9H-purine | C12H9ClN4 | CID 230631 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-Benzyl-9-isopropyl-9H-purin-6-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. e3s-conferences.org [e3s-conferences.org]
- 5. mdpi.com [mdpi.com]
- 6. biocompare.com [biocompare.com]
- 7. teledynelabs.com [teledynelabs.com]
- 8. HPLC Troubleshooting for Purine Peak Issues: Strategies to Improve Retention and Performance | Separation Science [sepscience.com]
- 9. CN110754476A - Soluble solution for improving stability of 6-benzylaminopurine preparation and preparation method thereof - Google Patents [patents.google.com]
- 10. Benzylaminopurine | C12H11N5 | CID 62389 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. CN108956794B - Methods for the detection of plant growth regulators 6-benzyl adenine and paclobutrazol in biological fluids - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. CN1544434A - 6-benzylaminopurine production process - Google Patents [patents.google.com]
Technical Support Center: Navigating the Stability of 6-Fluoro-9-benzylpurine in Long-Term Experiments
Welcome to the technical support center for 6-Fluoro-9-benzylpurine. This guide is designed for researchers, scientists, and drug development professionals to address potential stability issues encountered during long-term experiments. Here, we synthesize chemical principles with practical, field-proven insights to ensure the integrity and reproducibility of your results.
Introduction: Understanding the Molecule
This compound is a purine analog of significant interest in various research applications. The introduction of a fluorine atom at the 6-position and a benzyl group at the 9-position imparts unique chemical properties. However, these same features can also be sources of instability if not handled and stored correctly. This guide will walk you through potential challenges and provide robust solutions.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears cloudy or has precipitated over time. What is happening?
A1: Poor solubility is a common issue with purine analogs. 6-Benzylaminopurine, a structurally similar compound, is known to be poorly soluble in water but soluble in dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).[1] It is also soluble in 1 N NaOH.[2] The observed precipitation in your experiments could be due to several factors:
-
Solvent Choice: The compound may have limited solubility in your chosen solvent system, especially aqueous buffers.
-
Temperature Fluctuations: Changes in temperature can decrease the solubility of the compound, leading to precipitation. This is particularly relevant for solutions stored at 4°C or -20°C.
-
pH Shift: The pH of your solution can significantly impact the ionization state and, consequently, the solubility of the purine ring.
Troubleshooting Steps:
-
Re-dissolution: Gently warm the solution to see if the precipitate redissolves.
-
Solvent Optimization: Consider preparing a concentrated stock solution in an appropriate organic solvent like DMSO or DMF and then diluting it into your aqueous experimental medium. Be mindful of the final solvent concentration to avoid toxicity in cellular assays.
-
pH Adjustment: For aqueous solutions, a slight adjustment of the pH might improve solubility. Given that the related compound 6-benzylaminopurine is stable in acid and alkali, exploring a range of pH values could be beneficial.[3] However, always consider the pH constraints of your experimental system.
Q2: I suspect my this compound is degrading in my long-term cell culture experiment. What are the likely degradation pathways?
A2: Several degradation pathways could be at play in a complex biological environment over an extended period:
-
Hydrolysis: The purine ring system can be susceptible to hydrolytic cleavage, although this is generally slow under physiological conditions. The C-F bond is typically strong, but its stability can be influenced by the surrounding chemical environment.
-
Oxidation: The purine and benzyl moieties can be targets for oxidative degradation, which can be accelerated by the presence of reactive oxygen species (ROS) in cell culture media or generated by cellular processes.
-
Photodegradation: Exposure to light, especially UV light, can induce photochemical reactions. Fluorinated compounds can undergo photolysis, which may lead to defluorination or other structural changes.
-
Enzymatic Degradation: Cells contain numerous enzymes that metabolize purines. While the modifications on this compound may confer some resistance, enzymatic degradation by nucleoside phosphorylases, xanthine oxidase, or other enzymes involved in purine catabolism is a possibility.[4][5]
Q3: How can I minimize the degradation of this compound in my experiments?
A3: Proactive measures are key to maintaining the stability of your compound:
-
Storage of Stock Solutions: Store stock solutions at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles.
-
Light Protection: Protect your solutions from light by using amber vials or wrapping containers in aluminum foil. This is crucial during storage and throughout the experiment.
-
pH Control: Use buffered solutions to maintain a stable pH within the optimal range for your experiment. The stability of many pharmaceutical compounds is highly pH-dependent.[6]
-
Inclusion of Antioxidants: If oxidative degradation is suspected, the addition of antioxidants to your experimental medium could be beneficial, provided they do not interfere with your assay.
-
Fresh Preparations: For very long-term experiments, consider replacing the medium with freshly prepared this compound solution periodically.
Troubleshooting Guide: A Deeper Dive
Issue: Inconsistent experimental results over time.
This is a classic sign of compound instability. The following workflow can help you diagnose and address the problem.
Caption: Troubleshooting workflow for inconsistent experimental results.
Experimental Protocols
Protocol 1: Preparation of a Stable Stock Solution
-
Weighing: Accurately weigh the required amount of this compound in a fume hood.
-
Solvent Addition: Add a suitable volume of high-purity, anhydrous DMSO or DMF to achieve a high concentration stock solution (e.g., 10-50 mM).
-
Dissolution: Vortex or sonicate gently until the compound is completely dissolved.
-
Aliquoting: Dispense the stock solution into small, single-use amber vials.
-
Storage: Store the aliquots at -20°C or -80°C. A commercial supplier of the similar 6-Benzylaminopurine recommends storing it desiccated at -20°C.[7]
Protocol 2: Assessing the Stability of this compound in Experimental Media
This protocol uses High-Performance Liquid Chromatography (HPLC) to quantify the amount of intact this compound over time.
Materials:
-
Your experimental media (e.g., cell culture medium with serum)
-
This compound working solution
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Acetonitrile (ACN) and water (HPLC grade)
-
Trifluoroacetic acid (TFA) or formic acid (for mobile phase)
Procedure:
-
Preparation of Stability Samples:
-
Prepare a solution of this compound in your experimental media at the final experimental concentration.
-
Divide the solution into several amber vials.
-
Prepare a "time zero" sample by immediately taking an aliquot for HPLC analysis.
-
Incubate the remaining vials under your experimental conditions (e.g., 37°C, 5% CO2).
-
-
Sample Collection:
-
At predetermined time points (e.g., 0, 6, 12, 24, 48, 72 hours), remove one vial from the incubator.
-
If the media contains proteins, precipitate them by adding an equal volume of cold acetonitrile. Centrifuge to pellet the precipitate.
-
Transfer the supernatant to an HPLC vial for analysis.
-
-
HPLC Analysis:
-
Set up an HPLC method to separate this compound from potential degradation products. A typical starting point for purine analogs is a gradient elution with a mobile phase of water and acetonitrile, both containing 0.1% TFA or formic acid.
-
Monitor the elution profile at a wavelength where this compound has a strong absorbance (this can be determined by a UV scan).
-
Inject the samples from each time point.
-
-
Data Analysis:
-
Integrate the peak area of the this compound peak at each time point.
-
Plot the peak area against time to determine the degradation rate.
-
Data Interpretation:
| Time (hours) | Peak Area (arbitrary units) | % Remaining |
| 0 | 1,000,000 | 100% |
| 6 | 950,000 | 95% |
| 12 | 890,000 | 89% |
| 24 | 780,000 | 78% |
| 48 | 600,000 | 60% |
| 72 | 450,000 | 45% |
A significant decrease in the peak area over time indicates instability under your experimental conditions.
Potential Degradation Pathways and Influencing Factors
Sources
- 1. Benzylaminopurine | C12H11N5 | CID 62389 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 6-Benzylaminopurine (6-BAP) | Duchefa Biochemie [duchefa-biochemie.com]
- 3. CN110754476A - Soluble solution for improving stability of 6-benzylaminopurine preparation and preparation method thereof - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. Characterization of the Complete Uric Acid Degradation Pathway in the Fungal Pathogen Cryptococcus neoformans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. goldbio.com [goldbio.com]
How to increase the potency of 6-Fluoro-9-benzylpurine derivatives
Technical Support Center: 6-Fluoro-9-benzylpurine Derivatives
Welcome to the technical support center for this compound derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals actively working on optimizing this promising scaffold. Here, we move beyond simple protocols to address the nuanced challenges encountered during lead optimization, focusing on rational strategies to enhance biological potency. Our approach is rooted in established medicinal chemistry principles and validated through peer-reviewed research, providing you with actionable insights for your experiments.
Section 1: Foundational FAQs
This section addresses common initial questions regarding the this compound scaffold, providing the essential context for potency enhancement strategies.
Q1: What is the significance of the this compound scaffold in drug discovery?
A: The purine scaffold is a "privileged" structure in medicinal chemistry because it mimics endogenous nucleobases like adenine and guanine, which are fundamental components of DNA, RNA, and ATP.[1][2] This inherent biological relevance allows purine derivatives to effectively compete with ATP for the active sites of many enzymes, particularly protein kinases.[3] The 9-benzyl group provides a versatile anchor for exploring hydrophobic pockets within target proteins, while the 6-fluoro substitution offers unique electronic and metabolic advantages that can be crucial for developing potent and selective inhibitors.
Q2: Why is the fluorine atom at the C6 position particularly important?
A: The C6-fluoro substitution is a strategic choice with multiple benefits. As the most electronegative element, fluorine exerts a strong electron-withdrawing effect, which can alter the pKa of the purine ring system.[4] This modulation can decrease the basicity of nearby nitrogen atoms, which may improve cell membrane permeability and overall bioavailability.[4][5] Furthermore, fluorine can block metabolic oxidation at that position, enhancing the compound's stability.[6][7] In some cases, the fluorine atom can also form favorable non-covalent interactions (such as hydrogen bonds or dipole-dipole interactions) with the target protein, directly contributing to binding affinity.[7]
Q3: What are the common biological targets for this class of compounds?
A: Given their structural similarity to ATP, this compound derivatives are most frequently designed as inhibitors of protein kinases.[8][9] Many kinases are dysregulated in diseases like cancer, making them high-value therapeutic targets.[10] Depending on the substitutions at other positions (C2 and the N9-benzyl ring), these derivatives can be tailored to target specific kinases such as c-Src,[8] cyclin-dependent kinases (CDKs),[1] or Bruton's tyrosine kinase (BTK).[5] Beyond kinases, purine analogs have been investigated as inhibitors for other enzymes and as modulators of various cellular signaling pathways.[9]
Section 2: Core Strategies for Potency Enhancement (Q&A)
This section provides in-depth answers to specific questions you might have during the lead optimization process, focusing on structure-activity relationships (SAR).
Modifying the N9-Benzyl Group
Q4: I've synthesized a series of analogs by substituting the N9-benzyl ring, but the potency changes seem unpredictable. What principles should guide my design?
A: The N9-benzyl group typically probes a hydrophobic pocket near the ATP-binding site. Unpredictable results often arise from a simple "more is better" approach to lipophilicity. The key is to map the pocket's specific topology and electrostatic environment.
-
Causality: A bulky, lipophilic group (e.g., tert-butyl) might increase potency if it fits snugly into a large, greasy pocket. However, the same group will cause a steric clash and decrease potency if the pocket is narrow.[11][12]
-
Actionable Strategy 1 (Probing for Space): Start with small substituents at the ortho-, meta-, and para-positions of the benzyl ring (e.g., methyl, chloro). A significant drop in potency with an ortho-substituent, for instance, suggests a tight space near the N9-position.
-
Actionable Strategy 2 (Seeking New Interactions): Introduce groups capable of forming hydrogen bonds (e.g., -OH, -NH2, -CONH2) or stronger electrostatic interactions. A para-hydroxyl group could engage a distal serine or threonine residue, dramatically boosting potency.
-
Self-Validation: Always synthesize the unsubstituted benzyl parent compound as your baseline. Compare every new analog directly to this parent to build a clear and logical SAR table.
Q5: My most potent N9-benzyl substituted analog has poor solubility. How can I improve this without sacrificing potency?
A: This is a classic challenge in medicinal chemistry known as the "potency-solubility tradeoff." The solution often lies in introducing polar functionality without disrupting the key binding interactions.
-
Causality: The hydrophobic groups that enhance potency also drive down aqueous solubility.
-
Actionable Strategy 1 (Bioisosteric Replacement): Replace a purely hydrophobic group on the benzyl ring with a polar bioisostere. For example, a phenyl ring could be replaced by a pyridine ring.[13] The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, improving solubility while maintaining a similar size and shape.
-
Actionable Strategy 2 (Solubilizing Groups): Add a small, polar "solubilizing group" at a position on the benzyl ring that does not interact with the protein. A morpholine or piperazine ring, for example, can significantly improve solubility and often provides a convenient handle for further modification.[9]
-
Self-Validation: Measure both potency (IC50) and aqueous solubility for each new analog. An ideal compound will show a significant increase in solubility with only a minor (or no) decrease in potency.
Exploring the C2 Position
Q6: I've introduced a small amine at the C2 position, and potency increased dramatically. Why is this, and how can I optimize it further?
A: A dramatic potency increase upon C2-amination is a strong indicator that you are engaging the "hinge region" of a kinase.
-
Causality: The hinge region is a flexible loop of amino acids that connects the N- and C-lobes of the kinase. It typically forms one to three key hydrogen bonds with the adenine ring of ATP. By placing a hydrogen bond donor (like an -NH2 group) at the C2 position, your inhibitor can mimic this critical interaction, leading to a significant affinity boost.
-
Actionable Strategy 1 (Optimize H-Bonding): Explore different amine substitutions. A primary amine (-NH2) is a good start. A secondary amine (-NHR) allows you to add a substituent (R-group) that could probe for additional pockets. However, a tertiary amine (-NR2) will lose its hydrogen-bonding donor capability and likely be much less potent.
-
Actionable Strategy 2 (Varying Linker Length): If you use a secondary amine, experiment with the linker length and type of the R-group. An -NH-(CH2)n-X group, where 'n' is varied from 0 to 3 and 'X' is a polar group, can help you find the optimal distance and geometry for secondary interactions.
-
Self-Validation: Use molecular modeling or docking studies, if available, to visualize the predicted binding mode. Does the model show a hydrogen bond between your C2-amine and a backbone carbonyl or amide in the hinge region (e.g., with residues like Glu or Cys)? This can validate your hypothesis and guide further design.
Scaffold Hopping and Bioisosteric Replacement
Q7: My lead compound is potent but has potential off-target effects related to the purine core. What advanced strategies can I use to improve selectivity?
A: This is an excellent scenario for applying "scaffold hopping" or "bioisosteric replacement" of the core purine ring. The goal is to retain the key interactions while altering the overall shape and electronic properties of the molecule to disfavor binding to off-target proteins.[14]
-
Causality: Many proteins bind purines, leading to potential polypharmacology. Changing the core scaffold can drastically alter the selectivity profile.[15]
-
Actionable Strategy: Replace the purine core with known bioisosteres that can still present the key substituents in a similar 3D orientation. Common and effective replacements for a purine ring in kinase inhibitors include:
-
Pyrazolo[3,4-d]pyrimidines: An isostere of adenine that is very effective at mimicking hinge-binding interactions.[3]
-
Pyrrolo[2,3-d]pyrimidines (7-deazapurines): This scaffold removes the N7 nitrogen, which can alter solubility and metabolic properties while often maintaining high potency.
-
Azaindoles: These can also present similar vectors for substitution and have shown success as kinase inhibitor scaffolds.[13]
-
-
Self-Validation: When you test a new scaffold, you must run it against a panel of kinases, including your primary target and the suspected off-targets. The goal is to find a scaffold that retains high potency for your target of interest while showing significantly reduced activity against the others.
Section 3: Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Troubleshooting Steps & Rationale |
| Low Potency in Biochemical Assay (High IC50) | 1. Steric Hindrance: The new substituent is too large and clashes with the protein active site.[11] 2. Loss of Key Interaction: The modification removed a critical hydrogen bond or hydrophobic interaction. 3. Unfavorable Electronics: The substituent alters the electron distribution of the purine core, weakening a key interaction (e.g., a pi-stacking interaction). | 1. Systematically Reduce Substituent Size: Synthesize an analog with a smaller group at the same position (e.g., replace isopropyl with methyl). A significant potency increase suggests a steric issue. 2. Re-evaluate SAR: Compare the structure to your most potent analogs. Identify what interactions it might be missing. Use computational docking to visualize the binding pose. 3. Probe Electronic Effects: Synthesize analogs with isosteric groups of differing electronic nature (e.g., compare a para-methoxybenzyl with a para-trifluoromethylbenzyl group). |
| Potent in Biochemical Assay, Weak in Cell-Based Assay | 1. Poor Membrane Permeability: The compound is too polar or has too many hydrogen bond donors/acceptors to cross the cell membrane. 2. High Efflux: The compound is a substrate for cellular efflux pumps (e.g., P-glycoprotein). 3. Metabolic Instability: The compound is rapidly metabolized by intracellular enzymes. | 1. Assess Physicochemical Properties: Calculate cLogP and TPSA (Topological Polar Surface Area). If cLogP is too low (<1) or TPSA is too high (>140 Ų), permeability may be an issue. Modify the structure to increase lipophilicity or mask polar groups. 2. Run Efflux Ratio Assay: Use a Caco-2 permeability assay to determine if your compound is actively transported out of cells. If so, structural modifications to disrupt recognition by efflux pumps are needed. 3. Perform Microsomal Stability Assay: Incubate your compound with liver microsomes to assess its metabolic half-life. If it's rapidly degraded, identify the metabolic "soft spot" via metabolite ID studies and block it (e.g., by adding a fluorine atom).[7] |
| Good Potency, but Poor Selectivity | 1. Conserved Binding Pocket: The inhibitor primarily interacts with features that are highly conserved across many kinases (e.g., the adenine-binding region). 2. Promiscuous Scaffold: The core scaffold has a known propensity to bind to multiple targets. | 1. Target Non-Conserved Residues: Use structural biology or homology modeling to identify unique features of your target's active site (e.g., a nearby cysteine for covalent inhibition or a unique sub-pocket). Design modifications to specifically engage these features.[16] 2. Employ Scaffold Hopping: As detailed in Q7, replace the purine core with a different heterocyclic system to fundamentally change the selectivity profile.[3][14] 3. Profile Extensively: Test your compounds against a broad kinase panel (e.g., Eurofins DiscoverX KINOMEscan) to get a clear picture of their selectivity and guide the next design cycle. |
Section 4: Key Experimental Protocols
Protocol: In Vitro Kinase Inhibition Assay (LanthaScreen™ Example)
This protocol provides a framework for determining the IC50 value of an inhibitor using a time-resolved FRET (TR-FRET) assay, a common and robust method.
Objective: To quantify the potency of a this compound derivative against a specific protein kinase.
Materials:
-
Kinase of interest (e.g., Src, Abl)
-
Fluorescein-labeled substrate peptide
-
ATP
-
LanthaScreen™ Tb-anti-pY (or pS/pT) Antibody
-
Kinase Buffer
-
Test Compounds (dissolved in 100% DMSO)
-
Positive Control Inhibitor (e.g., Staurosporine)
-
Low-volume 384-well plates (e.g., Corning #3676)
-
Plate reader capable of TR-FRET measurements
Procedure:
-
Compound Preparation:
-
Create a 10-point, 3-fold serial dilution series of your test compounds in 100% DMSO. Start with a high concentration (e.g., 1 mM).
-
Prepare a similar dilution series for your positive control inhibitor.
-
Include a DMSO-only control (vehicle control).
-
-
Kinase Reaction:
-
In each well of the 384-well plate, add 2.5 µL of 4X Kinase/Substrate Peptide mix prepared in Kinase Buffer.
-
Add 2.5 µL of the serially diluted test compound, positive control, or DMSO vehicle. This creates an intermediate plate.
-
Initiate the kinase reaction by adding 5 µL of 2X ATP solution (at the known Km concentration for the kinase) to all wells.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Detection:
-
Stop the reaction by adding 10 µL of 2X Tb-Antibody Detection Mix. This solution also contains EDTA to chelate Mg2+ and halt kinase activity.
-
Incubate the plate at room temperature for another 60 minutes to allow for antibody binding.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET enabled plate reader (e.g., Tecan Spark, BMG PHERAstar). Measure the emission at 520 nm (fluorescein) and 495 nm (terbium).
-
Calculate the Emission Ratio (520 nm / 495 nm).
-
-
Data Analysis (Self-Validation):
-
Plot the Emission Ratio against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic (sigmoidal dose-response) curve using software like GraphPad Prism.
-
The IC50 is the concentration of the inhibitor that causes a 50% reduction in the signal.
-
Controls Check: The positive control (e.g., Staurosporine) should yield its known literature IC50 value. The signal from the "no enzyme" control should be low, while the "DMSO vehicle" control should show a high signal, defining the dynamic range of the assay.
-
Protocol: Cell Viability Assay (MTS Assay)
Objective: To determine the effect of a test compound on the metabolic activity and viability of a cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., A549, HCT116)
-
Complete growth medium (e.g., RPMI-1640 + 10% FBS)
-
Test Compounds (dissolved in 100% DMSO)
-
Positive Control (e.g., Doxorubicin)
-
96-well clear-bottom tissue culture plates
-
CellTiter 96® AQueous One Solution Reagent (MTS)
-
Spectrophotometer (490 nm absorbance)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells. Seed 5,000 cells/well in 100 µL of complete medium into a 96-well plate.
-
Incubate overnight (37°C, 5% CO2) to allow cells to attach.
-
-
Compound Treatment:
-
Prepare a serial dilution of your test compounds in growth medium. Ensure the final DMSO concentration is ≤ 0.5% to avoid solvent toxicity.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compounds, positive control, or vehicle control (medium with 0.5% DMSO).
-
Incubate for 72 hours (37°C, 5% CO2).
-
-
MTS Addition and Incubation:
-
Add 20 µL of CellTiter 96® AQueous One Solution Reagent to each well.
-
Incubate for 1-4 hours (37°C, 5% CO2), until the color in the vehicle control wells has turned orange/brown.
-
-
Data Acquisition:
-
Measure the absorbance at 490 nm using a plate reader.
-
-
Data Analysis (Self-Validation):
-
Subtract the background absorbance (from wells with medium only).
-
Normalize the data by setting the vehicle control absorbance as 100% viability and the "no cells" control as 0% viability.
-
Plot the percent viability against the logarithm of the compound concentration and fit to a sigmoidal dose-response curve to determine the GI50 (concentration for 50% growth inhibition).
-
Controls Check: The vehicle control wells should show healthy, confluent cells. The positive control should yield a potent GI50 value consistent with literature reports.
-
Section 5: Visualizations & Data Summary
Data Presentation
Table 1: Example Structure-Activity Relationship (SAR) Summary for this compound Analogs Targeting Kinase X
| Compound ID | Modification Site | Substituent | IC50 (nM) | Notes |
| LEAD-01 | - | Unsubstituted Benzyl | 150 | Baseline compound |
| LEAD-02 | N9-Benzyl | 4-Methoxy | 85 | Favorable interaction in hydrophobic pocket |
| LEAD-03 | N9-Benzyl | 4-Hydroxy | 45 | New H-bond formed; improved potency |
| LEAD-04 | N9-Benzyl | 2-Methyl | 850 | Steric clash near the purine core |
| LEAD-05 | C2-Position | -NH2 | 12 | Strong H-bond with kinase hinge region |
| LEAD-06 | C2-Position | -N(CH3)2 | 950 | Loss of H-bond donor capability |
| LEAD-07 | N9-Benzyl + C2 | 4-Hydroxy + -NH2 | 2 | Synergistic effect of both optimal groups |
Experimental & Conceptual Diagrams
Caption: Key modification sites on the this compound scaffold.
Caption: The iterative cycle of lead optimization in drug discovery.
Caption: Conceptual model of inhibitor binding in a kinase active site.
References
-
Kazaoka, K., Sajiki, H., & Hirota, K. (2003). Synthesis of 6-substituted 9-benzyl-8-hydroxypurines with potential interferon-inducing activity. Chemical & Pharmaceutical Bulletin, 51(5), 608-611. [Link]
-
Silverman, R. B., & Holladay, M. W. (2014). Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. The Organic Chemistry of Drug Design and Drug Action. [Link]
-
Christodoulou, M. S., et al. (2018). Novel Substituted Purine Isosteres: Synthesis, Structure-Activity Relationships and Cytotoxic Activity Evaluation. Molecules, 23(10), 2694. [Link]
-
O'Brien, Z., et al. (2018). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry, 14, 2426-2488. [Link]
-
Wang, Y., et al. (2010). Discovery of novel purine derivatives with potent and selective inhibitory activity against c-Src tyrosine kinase. Bioorganic & Medicinal Chemistry, 18(13), 4785-4793. [Link]
-
Singh, P., & Kumar, A. (2024). From molecule to medicine: introducing emerging strategies to synthesize potent anticancer purine scaffolds. RSC Medicinal Chemistry. [Link]
-
Zhang, J., et al. (2020). Medicinal Chemistry Strategies for the Development of Kinase Inhibitors Targeting Point Mutations. Journal of Medicinal Chemistry, 63(19), 10767-10793. [Link]
-
Le, T. V., & Mayence, A. (2023). Purine Scaffold in Agents for Cancer Treatment. Pharmaceuticals, 16(5), 682. [Link]
-
Liu, Y., et al. (2023). Innovative Medicinal Chemistry Strategies for Improving Target Binding Kinetics in Drug Discovery. Journal of Medicinal Chemistry, 66(1), 101-131. [Link]
-
Ramirez-Garcia, L., et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences, 24(17), 13359. [Link]
-
Unlocking the Potential of Purine Analogues: A Review on Novel Anticancer Strategies. (2023). ResearchGate. [Link]
-
Taylor, R. (2019). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1548-1560. [Link]
-
Competitive binding experiments can reduce the false positive results of affinity-based ultrafiltration-HPLC: A case study for identification of potent xanthine oxidase inhibitors from Perilla frutescens extract. (2023). ResearchGate. [Link]
-
Brown, N. (2010). Bioisosteric Replacement and Scaffold Hopping in Lead Generation and Optimization. Molecular Informatics, 29(5), 359-368. [Link]
-
Advances in Xanthine Oxidase Inhibition: A Review of Potential Bioactive Synthetic Compounds. (2023). PubMed Central. [Link]
-
From Bench to Bedside: Medicinal Chemistry Strategies in the Development of Kinase Inhibitors for Cancer Therapy. (2023). Preprints.org. [Link]
-
Fluorine in drug discovery: Role, design and case studies. (2023). Preprints.org. [Link]
-
Misiura, K., et al. (2023). Thiopurines Analogues with Additional Ring: Synthesis, Spectroscopic Properties, and Anticancer Potency. Molecules, 28(10), 4192. [Link]
-
Shigetomi, K., et al. (2017). Structure-Activity Relationship Study of N(6)-Benzoyladenine-Type BRD4 Inhibitors and Their Effects on Cell Differentiation and TNF-α Production. Chemical & Pharmaceutical Bulletin, 65(10), 929-937. [Link]
-
Moss, S. J., et al. (2021). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Molecules, 26(21), 6633. [Link]
-
Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review. (2023). RSC Publishing. [Link]
-
Medicinal Chemistry Strategies for the Development of Kinase Inhibitors Targeting Point Mutations. (2020). ResearchGate. [Link]
-
Ferreira, S. B., et al. (2023). Structure–Activity Relationship Studies of 9-Alkylamino-1,2,3,4-tetrahydroacridines against Leishmania (Leishmania) infantum Promastigotes. Molecules, 28(4), 1807. [Link]
-
Potent human uric acid transporter 1 inhibitors: In vitro and in vivo metabolism and pharmacokinetic studies. (2013). ResearchGate. [Link]
-
Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. (2017). Future Medicine. [Link]
-
Dexheimer, T. S., et al. (2014). Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer. Journal of Medicinal Chemistry, 57(19), 8099-8110. [Link]
-
Data-driven assessment of bioisosteric replacements and their influence on off-target activity profiles. (2023). RSC Publishing. [Link]
-
Design and Synthesis of Novel Purine Analogues as Potential IL‐1β Inhibitors Targeting Vascular Inflammation. (2023). National Institutes of Health. [Link]
-
EGFR inhibitors developed through bioisosteric replacement of the quinazoline moiety of approved EGFR inhibitors erlotinib and lapatinib. (2019). ResearchGate. [Link]
-
A Detailed Review of Purine and Pyrimidine Synthesis Inhibitors: Key Concepts for USMLE Step 1. (2023). YouTube. [Link]
-
The role of fluorine in medicinal chemistry. (2006). Taylor & Francis Online. [Link]
Sources
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- 8. Discovery of novel purine derivatives with potent and selective inhibitory activity against c-Src tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Purine Scaffold in Agents for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. Bioisosteric Replacement and Scaffold Hopping in Lead Generation and Optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Data-driven assessment of bioisosteric replacements and their influence on off-target activity profiles - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. tandfonline.com [tandfonline.com]
Technical Support Center: Overcoming Resistance to 6-Fluoro-9-benzylpurine
Welcome to the technical support center for 6-Fluoro-9-benzylpurine. As a Senior Application Scientist, I have designed this guide to provide you with in-depth troubleshooting strategies and frequently asked questions to navigate the challenges of in vitro resistance. This resource is structured to offer not just protocols, but the scientific reasoning behind them, ensuring your experiments are both efficient and conclusive.
FREQUENTLY ASKED QUESTIONS (FAQs)
Q1: What is the putative mechanism of action for this compound?
While direct studies on this compound are limited, its structure as a purine analog and an N6-benzyladenine derivative suggests it likely functions as an antimetabolite. Based on related compounds, its cytotoxic effects in cancer cell lines are likely mediated through one or more of the following mechanisms:
-
Induction of Cell Cycle Arrest and Apoptosis: Like its analogue N6-benzyladenosine, it may alter cell morphology, disrupt the actin cytoskeleton, and arrest cells in the G0/G1 phase of the cell cycle, ultimately leading to apoptosis.[1]
-
Metabolic Conversion: The activity of many purine analogs is dependent on their conversion to nucleotide forms within the cell.[2][3] It is plausible that this compound requires intracellular phosphorylation to an active nucleotide analog to exert its cytotoxic effects.[3]
-
Inhibition of Cyclin-Dependent Kinases (CDKs): Some 6-benzylaminopurine derivatives are known to act as CDK inhibitors, which could contribute to cell cycle arrest.
It is crucial to empirically validate the precise mechanism in your specific cell line of interest.
Q2: I am not seeing the expected level of cytotoxicity in my sensitive (parental) cell line. What are the common causes?
Several factors could be at play:
-
Suboptimal Drug Concentration: The IC50 (half-maximal inhibitory concentration) can vary significantly between cell lines. For related 6-benzylaminopurine derivatives, cytotoxic effects have been observed in the micromolar range (e.g., 5-20 µM).[4] We recommend performing a dose-response experiment with a broad range of concentrations (e.g., 0.1 µM to 100 µM) to determine the IC50 in your specific cell line.
-
Drug Solubility and Stability: Ensure the compound is fully dissolved in a suitable solvent (like DMSO) before diluting it in your culture medium. Precipitates can lead to inconsistent results. Also, consider the stability of the compound in your culture medium over the duration of your experiment.
-
Cell Seeding Density: The density at which you plate your cells can impact their growth rate and drug sensitivity. Standardize your seeding density across all experiments.
-
Assay Duration: The cytotoxic effects of antimetabolites may take time to manifest. Ensure your assay duration (e.g., 48, 72, or 96 hours) is sufficient for the compound to induce a measurable effect.
Troubleshooting Guide: My Cells Have Developed Resistance
The emergence of a resistant phenotype, characterized by a significant increase in the IC50 value compared to the parental cell line, is a common challenge. This section will guide you through identifying the underlying mechanisms and potential strategies to overcome this resistance.
Problem 1: Significant Increase in IC50 Value
Your first step is to confirm the stability of the resistant phenotype. Culture the resistant cells in a drug-free medium for several passages and then re-determine the IC50. If the resistance is stable, you can proceed with investigating the mechanism.
Scientific Rationale: Cancer cells can develop resistance by upregulating the expression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1), which act as efflux pumps to remove cytotoxic drugs from the cell.[5] Some purine analogs have been shown to be substrates for these pumps.
Troubleshooting Workflow:
Caption: Workflow to Investigate Drug Efflux.
Experimental Protocol: Co-treatment with an Efflux Pump Inhibitor
-
Plate Cells: Seed both parental and resistant cells in 96-well plates at your optimized density.
-
Prepare Drug Solutions: Create a dose-response curve for this compound. For each concentration, prepare two sets: one with the compound alone and one with the compound plus a known ABC transporter inhibitor (e.g., Verapamil or a more specific inhibitor).
-
Treatment: Treat the cells and incubate for the standard duration of your cytotoxicity assay.
-
Assess Viability: Use an appropriate cell viability assay (e.g., MTT, CCK-8) to determine the IC50 values for all conditions.
-
Analyze Data: Compare the IC50 of the resistant cells treated with this compound alone to those co-treated with the inhibitor. A significant decrease in the IC50 in the co-treated group suggests that drug efflux is a major resistance mechanism.
Data Interpretation:
| Cell Line | Treatment | Expected IC50 Shift | Implication |
| Parental | Compound + Inhibitor | Minimal | Parental cells have low efflux pump activity. |
| Resistant | Compound Alone | High | Demonstrates the resistant phenotype. |
| Resistant | Compound + Inhibitor | Significant Decrease | Suggests efflux pump-mediated resistance. |
Scientific Rationale: Many purine analogs are pro-drugs that must be phosphorylated by intracellular kinases to become active cytotoxic agents.[2][3] A common mechanism of resistance is the downregulation or mutation of these activating enzymes.[2] For example, resistance to 6-mercaptopurine is often associated with decreased activity of hypoxanthine-guanine phosphoribosyltransferase (HGPRT).[2]
Troubleshooting Workflow:
Caption: Workflow to Investigate Drug Metabolism.
Experimental Protocol: Gene Expression Analysis of Purine Salvage Pathway Enzymes
-
Cell Lysis: Grow parental and resistant cells to about 80% confluency and harvest them. Lyse the cells to extract total RNA and protein.
-
qPCR Analysis: For RNA samples, perform reverse transcription followed by quantitative PCR (qPCR) to measure the mRNA expression levels of key enzymes in the purine salvage pathway, such as HGPRT and adenosine kinase (ADK).
-
Western Blot Analysis: Use the protein lysates to perform Western blotting to assess the protein levels of these enzymes.
-
Data Analysis: Compare the expression levels of these enzymes between the parental and resistant cell lines. A significant downregulation in the resistant line points to a defect in drug activation.
Scientific Rationale: If this compound acts by inhibiting a specific protein (such as a CDK), resistance can arise from mutations in the gene encoding that protein. These mutations can alter the drug's binding site, reducing its inhibitory effect.
Troubleshooting Workflow:
-
Identify Putative Target: Based on the compound's structure and any preliminary data, hypothesize the molecular target (e.g., CDK2, CDK4).
-
Sequence the Target Gene: Extract genomic DNA from both parental and resistant cell lines. Use PCR to amplify the coding region of the target gene, followed by Sanger sequencing.
-
Analyze Sequencing Data: Compare the sequences from the resistant and parental cells to identify any mutations.
-
Functional Validation: If a mutation is found, you can use techniques like site-directed mutagenesis to introduce the mutation into the parental cell line to confirm if it confers resistance.
Protocols
Protocol 1: Establishing a this compound Resistant Cell Line
This protocol uses a stepwise dose-escalation method to gradually select for a resistant cell population.
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (for stock solution)
-
Cell culture flasks and plates
-
Cell counting equipment
Procedure:
-
Determine Initial IC50: First, accurately determine the IC50 of the parental cell line using a standard cell viability assay (e.g., MTT).
-
Initial Exposure: Begin by culturing the parental cells in a medium containing this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).
-
Monitor and Passage: Maintain the cells in this drug concentration, changing the medium every 2-3 days. Initially, you may observe significant cell death. Passage the cells when they reach 70-80% confluency.
-
Dose Escalation: Once the cells have a stable growth rate at the current drug concentration (typically after 2-3 passages), double the concentration of this compound in the medium.
-
Repeat and Select: Continue this process of stepwise dose increases. If you observe massive cell death (>50%) after a dose increase, revert to the previous concentration until the culture recovers.[6]
-
Cryopreservation: At each stable concentration level, it is highly recommended to cryopreserve vials of cells. This creates a backup in case the culture is lost at a higher concentration.
-
Confirmation of Resistance: Once the cells can proliferate in a concentration that is at least 10-fold higher than the initial IC50, confirm the resistance by performing a new dose-response curve and calculating the new IC50. Compare this to the IC50 of the parental line.
References
-
Evaluation of in vitro cytotoxicity of 6-benzylaminopurine carboplatin derivatives against human cancer cell lines and primary human hepatocytes. (n.d.). PubMed. Retrieved January 23, 2026, from [Link]
-
N6-isopentenyladenosine and its analogue N6-benzyladenosine induce cell cycle arrest and apoptosis in bladder carcinoma T24 cells. (n.d.). PubMed. Retrieved January 23, 2026, from [Link]
-
Purine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf. (n.d.). Retrieved January 23, 2026, from [Link]
-
(Video) Development of Drug-resistant Cell Lines for Experimental Procedures. (n.d.). Retrieved January 23, 2026, from [Link]
-
Towards an Improvement of Anticancer Activity of Benzyl Adenosine Analogs - PMC. (n.d.). Retrieved January 23, 2026, from [Link]
-
(N.d.). Retrieved January 23, 2026, from [Link]
-
New purines and purine analogs as modulators of multidrug resistance. (n.d.). PubMed. Retrieved January 23, 2026, from [Link]
-
Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers. (n.d.). Procell. Retrieved January 23, 2026, from [Link]
Sources
- 1. N6-isopentenyladenosine and its analogue N6-benzyladenosine induce cell cycle arrest and apoptosis in bladder carcinoma T24 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 3. Towards an Improvement of Anticancer Activity of Benzyl Adenosine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of in vitro cytotoxicity of 6-benzylaminopurine carboplatin derivatives against human cancer cell lines and primary human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New purines and purine analogs as modulators of multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. taylorandfrancis.com [taylorandfrancis.com]
Technical Support Center: Method Refinement for Detecting 6-Fluoro-9-benzylpurine Metabolites
Welcome to the technical support center for the analysis of 6-Fluoro-9-benzylpurine and its metabolites. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and robust analytical protocols. Our goal is to empower you to overcome common experimental hurdles and ensure the generation of high-quality, reproducible data.
The analysis of fluorinated purine analogs like this compound presents unique challenges. The incorporation of a fluorine atom can significantly alter the compound's polarity, metabolic stability, and chromatographic behavior.[1][2][3] This guide provides field-proven insights and validated methodologies to refine your detection methods, focusing primarily on Liquid Chromatography-Mass Spectrometry (LC-MS), the gold standard for quantitative bioanalysis of small molecules and their metabolites.[4][5][6][7]
Troubleshooting Guide: Common Issues in Metabolite Analysis
This section addresses specific problems you may encounter during method development and sample analysis.
Question: I'm observing poor chromatographic peak shape (tailing or fronting) for my parent compound and potential metabolites. What are the likely causes and how can I fix it?
Answer: Poor peak shape is a common issue that can compromise resolution and integration accuracy. The cause can stem from the column, mobile phase, or sample solvent.
-
Cause 1: Secondary Interactions with the Column. Residual silanol groups on silica-based columns can interact with basic compounds like purines, causing peak tailing.
-
Solution:
-
Mobile Phase Modification: Add a small amount of a competing base, like triethylamine (TEA), to your mobile phase (0.1-0.5%) to mask the active sites. Alternatively, ensure your mobile phase pH is low (e.g., 2.5-3.0 using formic acid or a phosphate buffer) to keep the silanols protonated and reduce interactions.[8]
-
Column Selection: Switch to a column with a highly inert stationary phase, such as one with end-capping or a polar-embedded phase, which provides better peak shape for basic analytes.[8]
-
-
-
Cause 2: Sample Solvent Mismatch. Injecting your sample in a solvent significantly stronger than your initial mobile phase can cause peak distortion, including fronting and splitting.[9]
-
Solution: Whenever possible, dissolve your final extracted sample in the initial mobile phase or a solvent of similar or weaker elution strength.[8] If you must use a strong solvent for solubility, reduce the injection volume.
-
-
Cause 3: Column Overload. Injecting too much sample can saturate the stationary phase, leading to broad, fronting peaks.[10]
-
Solution: Dilute your sample or reduce the injection volume. If high sensitivity is required, consider using a column with a larger internal diameter.[10]
-
Question: My signal intensity is very low, and I'm struggling with a poor signal-to-noise ratio. How can I improve my sensitivity?
Answer: Low sensitivity can be a result of inefficient ionization, matrix effects, or suboptimal sample preparation.
-
Cause 1: Suboptimal Ionization. this compound and its metabolites are basic and should ionize well in positive electrospray ionization (ESI) mode. However, mobile phase composition is critical.
-
Solution:
-
Acidify the Mobile Phase: Ensure your mobile phase contains an acid (e.g., 0.1% formic acid). This promotes protonation of your analytes, leading to a much stronger signal in positive ESI.
-
Optimize Source Parameters: Systematically optimize mass spectrometer source parameters, including capillary voltage, source temperature, and gas flows, to maximize the signal for your specific compounds.
-
-
-
Cause 2: Matrix Effects. Co-eluting endogenous components from your biological matrix (e.g., phospholipids, salts) can suppress the ionization of your analytes, reducing the signal.[11][12][13] This is a significant challenge in LC-MS bioanalysis.[11][14]
-
Solution:
-
Improve Sample Cleanup: The most effective strategy is to remove interfering matrix components before injection. Transition from a simple protein precipitation to a more rigorous Solid-Phase Extraction (SPE) or liquid-liquid extraction (LLE) method.[15][16]
-
Modify Chromatography: Adjust your chromatographic gradient to separate your analytes from the regions where matrix components typically elute (often very early or very late in the run).
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the ideal internal standard as it co-elutes with the analyte and experiences the same degree of matrix effects, thus providing the most accurate correction for signal suppression or enhancement.[5]
-
-
Question: My retention times are shifting between injections. What's causing this instability?
Answer: Retention time drift compromises peak identification and quantification. The root cause is often related to the column, mobile phase, or pump.
-
Cause 1: Insufficient Column Equilibration. This is especially common in gradient elution. If the column is not fully returned to its initial condition before the next injection, retention times will shift.[8]
-
Solution: Increase the equilibration time at the end of your gradient method. A good rule of thumb is to allow at least 10 column volumes of the initial mobile phase to pass through the column before the next run.
-
-
Cause 2: Mobile Phase Instability. The composition of your mobile phase can change over time due to the evaporation of the more volatile organic component.
-
Solution: Keep mobile phase reservoirs covered. Prepare fresh mobile phase daily to ensure consistency.
-
-
Cause 3: Pump Performance Issues. Leaks or malfunctioning check valves in the HPLC pump can lead to an inconsistent mobile phase composition and flow rate, causing erratic retention times.[17]
-
Solution: Check for any visible leaks, especially around fittings and seals. Listen for any unusual pump noises. If you suspect check valve issues, sonicate them in isopropanol or replace them according to the manufacturer's instructions.[17]
-
Visualizing the Troubleshooting Process
A logical approach is key to efficient troubleshooting. The following decision tree illustrates a typical workflow for diagnosing and resolving poor peak shape.
Caption: A decision tree for troubleshooting poor peak shape.
Frequently Asked Questions (FAQs)
Q1: What is the expected metabolism of this compound? A1: While specific pathways must be determined empirically, purine analogs commonly undergo Phase I metabolism, such as hydroxylation on the benzyl ring or purine core, and N- or O-dealkylation. Phase II metabolism may involve glucosidation or ribosylation.[18] The fluorine atom can increase metabolic stability, meaning the parent compound may be more persistent.[1]
Q2: Which analytical technique is best: LC-MS or GC-MS? A2: For non-volatile and thermally labile molecules like purine metabolites, LC-MS is overwhelmingly the preferred technique.[4] It allows for the direct analysis of samples in the liquid phase with minimal sample derivatization. GC-MS would require derivatization to make the metabolites volatile, adding complexity and potential for analytical error.[19]
Q3: How do I handle and store my biological samples to prevent metabolite degradation? A3: Metabolite stability is critical. Biological samples (plasma, tissue, etc.) should be processed immediately after collection and stored at -80°C.[19][20] Tissues should be snap-frozen in liquid nitrogen to quench metabolic activity.[21] Avoid repeated freeze-thaw cycles, as this can degrade sensitive metabolites.[20] When preparing samples, keep them on ice throughout the process.
Q4: Do I need a synthetic standard for every metabolite I want to quantify? A4: For absolute quantification (determining the exact concentration), a synthetic standard for each metabolite is essential to create a calibration curve.[6] Relying on the parent drug's standard curve for a metabolite can introduce significant errors, as ionization efficiency can vary dramatically even with minor structural changes.[6] For relative quantification (e.g., comparing treated vs. untreated groups), you may not need standards, but you cannot report absolute concentrations.
Q5: What are some other analytical methods for detecting fluorinated compounds? A5: While LC-MS is ideal for targeted quantification, other techniques can be used for fluorine-specific detection or total fluorine analysis. These include Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for total fluorine content and 19F Nuclear Magnetic Resonance (19F NMR), though these are generally less sensitive and not suitable for routine metabolite quantification.[22]
Experimental Protocols
The following protocols provide a robust starting point for your method development.
Protocol 1: Sample Preparation from Plasma (Protein Precipitation & SPE)
This two-step process first removes the bulk of proteins and then uses Solid-Phase Extraction (SPE) to further clean the sample and concentrate the analytes.
Workflow Diagram:
Caption: Workflow for plasma sample preparation using SPE.
Step-by-Step Methodology:
-
Thaw Sample: Thaw plasma samples on ice.
-
Add Internal Standard: To 100 µL of plasma, add 10 µL of an internal standard solution (e.g., a stable isotope-labeled version of this compound).
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid. This precipitates proteins while extracting the analytes.
-
Vortex & Centrifuge: Vortex the mixture vigorously for 1 minute, then centrifuge at 14,000 x g for 10 minutes at 4°C.
-
SPE Cleanup:
-
Condition a mixed-mode or polymeric SPE cartridge (e.g., Waters Oasis HLB) by washing with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant from step 4 onto the conditioned cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water to remove highly polar interferences.
-
Elute the analytes with 1 mL of methanol into a clean collection tube.
-
-
Dry & Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Method Parameters
This method uses a standard reversed-phase C18 column, which is suitable for separating small molecules of moderate polarity.[5]
Table 1: Liquid Chromatography Parameters
| Parameter | Recommended Setting |
| Column | C18, 2.1 x 50 mm, 1.8 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40°C |
| Injection Vol. | 5 µL |
| Gradient | 5% B to 95% B over 5 min, hold for 1 min, return to 5% B and equilibrate for 2 min |
Table 2: Mass Spectrometry Parameters (Example)
Assumes positive electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM) mode. Transitions must be optimized empirically.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 243.1 | 91.1 (benzyl fragment) | 25 |
| Hypothetical Metabolite (M+16) | 259.1 | 107.1 (hydroxylated benzyl) | 28 |
| Internal Standard (SIL) | e.g., 248.1 (M+5) | 96.1 (labeled benzyl) | 25 |
References
-
Metabolomics analysis reveals 6‐benzylaminopurine as a stimulator for improving lipid and DHA accumulation of Aurantiochytrium sp. (2015). Journal of Chemical Technology & Biotechnology. Available at: [Link]
- Methods for the detection of plant growth regulators 6-benzyl adenine and paclobutrazol in biological fluids. (Patent). Google Patents.
-
Mass spectrometry: a game changer in laboratory diagnostics? (2026). Wiley Analytical Science. Available at: [Link]
-
HPLC Troubleshooting for Purine Peak Issues: Strategies to Improve Retention and Performance. (2025). Separation Science. Available at: [Link]
-
Fluorinated Nucleosides: Synthesis and Biological Implication. (2010). Molecules. Available at: [Link]
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Assessment of matrix effect in quantitative LC-MS bioanalysis. (2020). Bioanalysis. Available at: [Link]
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Metabolite Measurement: Pitfalls to Avoid and Practices to Follow. (2016). Annual Review of Biochemistry. Available at: [Link]
-
Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). (2021). Journal of Analytical Methods in Chemistry. Available at: [Link]
-
Combining Advanced Analytical Methodologies to Uncover Suspect PFAS and Fluorinated Pharmaceutical Contributions to Extractable Organic Fluorine in Human Serum (Tromsø Study). (2022). Environmental Science & Technology. Available at: [Link]
-
Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: Influence of ionization type, sample preparation, and biofluid. (2007). Journal of the American Society for Mass Spectrometry. Available at: [Link]
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Bioanalysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 1: Overview. (2021). LCGC International. Available at: [Link]
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A Unified Strategy to Fluorinated Nucleoside Analogues Via an Electrophilic Manifold. (2022). Organic Letters. Available at: [Link]
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Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. (2016). Journal of Analytical & Bioanalytical Techniques. Available at: [Link]
-
Detection of 6-benzylaminopurine plant growth regulator in bean sprouts using OFRR biosensor and QuEChERS method. (2020). RSC Advances. Available at: [Link]
-
Matrix Effect in Bio-Analysis of Illicit Drugs with LC-MS/MS: Influence of Ionization Type, Sample Preparation, and Biofluid. (2007). ResearchGate. Available at: [Link]
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2′-Fluorinated nucleoside chemistry for new drug discovery: achievements and prospects. (2022). National Science Review. Available at: [Link]
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Troubleshooting Guide. Phenomenex. Available at: [Link]
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An Improved Methodology for Determination of Fluorine in Biological Samples Using High-Resolution Molecular Absorption Spectrometry via Gallium Fluorine Formation in a Graphite Furnace. (2021). Molecules. Available at: [Link]
-
Fluorinated Nucleosides: Synthesis and Biological Implication. (2010). ResearchGate. Available at: [Link]
-
Analytical techniques used for monitoring the biodegradation of fluorinated compounds in waste streams from pharmaceutical production. (2000). Journal of Chromatography B: Biomedical Sciences and Applications. Available at: [Link]
-
Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. (2025). LCGC International. Available at: [Link]
-
HPLC Troubleshooting Guide. Advanced Chromatography Technologies. Available at: [Link]
-
General recommendations for metabolomics analysis: sample preparation, handling and pr. McGill University. Available at: [Link]
-
Mass Spectrometry in Small Molecule Drug Development. (2015). Journal of Analytical & Bioanalytical Techniques. Available at: [Link]
-
Uptake and metabolism of 6-benzylaminopurine in shoot cultures of Gerbera. (1993). ResearchGate. Available at: [Link]
-
4′-Fluoro-nucleosides and nucleotides: from nucleocidin to an emerging class of therapeutics. (2022). Chemical Society Reviews. Available at: [Link]
-
Determination of fluorine in organic compounds: Microcombustion method. (2002). Industrial & Engineering Chemistry Analytical Edition. Available at: [Link]
-
Troubleshooting and Performance Improvement for HPLC. (2024). Aurigene Pharmaceutical Services. Available at: [Link]
-
Guide to cell extraction, sample normalisation and sample submission for metabolomics. University of Oxford. Available at: [Link]
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Validation & Comparative
A Head-to-Head Comparison of Purine-Based CDK Inhibitors: Roscovitine vs. Purvalanol A
A Technical Guide for Researchers in Oncology and Cell Biology
In the landscape of cyclin-dependent kinase (CDK) inhibitors, purine analogs have emerged as a foundational class of ATP-competitive compounds. Among these, roscovitine has been extensively studied and utilized as a tool compound for dissecting cell cycle regulation and as a potential therapeutic agent. This guide provides an in-depth, objective comparison of roscovitine and another potent purine-based CDK inhibitor, Purvalanol A. By examining their distinct chemical features, inhibitory profiles, and cellular effects, this document aims to equip researchers with the necessary information to select the most appropriate tool for their specific experimental needs.
Introduction to Purine-Based CDK Inhibitors
Cyclin-dependent kinases are central regulators of cell cycle progression, transcription, and other fundamental cellular processes.[1] Their dysregulation is a hallmark of many cancers, making them attractive targets for therapeutic intervention.[1] Purine-based inhibitors, due to their structural resemblance to the adenosine moiety of ATP, effectively compete for the ATP-binding pocket of CDKs, thereby inhibiting their kinase activity.[2]
Roscovitine , also known as seliciclib, is a well-established first-generation CDK inhibitor.[3] It exhibits selectivity for a subset of CDKs, including CDK1, CDK2, CDK5, CDK7, and CDK9.[4] In contrast, Purvalanol A is another purine derivative with a distinct substitution pattern that confers a different and, in some cases, more potent inhibitory profile against specific CDKs.[5]
Chemical Structures and Mechanism of Action
Both roscovitine and Purvalanol A are N6-substituted purine analogs. However, their substitutions at the C2 and N9 positions of the purine ring, as well as the nature of the C6 substituent, lead to different interactions within the ATP-binding pocket of CDKs.
-
Roscovitine : Features a benzyl group at the C6 position and an isopropyl group at the N9 position.
-
Purvalanol A : Possesses a more complex C6 substituent and a different substitution pattern that allows for additional hydrogen bonding interactions within the kinase active site.
Both compounds function as ATP-competitive inhibitors . They bind to the ATP-binding pocket of their target kinases, preventing the phosphorylation of substrate proteins. This inhibition of CDK activity disrupts the normal progression of the cell cycle.[6]
Comparative Efficacy: In Vitro Kinase Inhibition
The in vitro inhibitory activity of roscovitine and Purvalanol A against a panel of CDKs reveals significant differences in their potency and selectivity. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness in inhibiting a specific biological or biochemical function.
| Kinase Target | Roscovitine IC50 (nM) | Purvalanol A IC50 (nM) |
| cdc2/cyclin B (CDK1) | 650 | 4 |
| cdk2/cyclin A | 700 | 70 |
| cdk2/cyclin E | 700 | 35 |
| cdk4/cyclin D1 | >100,000 | 850 |
| cdk5/p35 | 160-200 | 75 |
Data compiled from multiple sources.[5][7][8]
From this data, it is evident that Purvalanol A is significantly more potent than roscovitine in inhibiting CDK1, CDK2, and CDK5. Notably, Purvalanol A also demonstrates some activity against CDK4, albeit at a much higher concentration compared to its other targets. Roscovitine, on the other hand, is a poor inhibitor of CDK4.
Cellular Effects: Cell Cycle Arrest and Apoptosis
The differential kinase inhibition profiles of roscovitine and Purvalanol A translate to distinct cellular phenotypes. Both compounds are known to induce cell cycle arrest and apoptosis in various cancer cell lines.[6][9]
Roscovitine typically induces cell cycle arrest at the G1/S and G2/M transitions.[3] This is consistent with its inhibition of CDK2, which is crucial for G1/S progression, and CDK1, which governs the G2/M transition.
Purvalanol A , with its potent inhibition of CDK1, is a highly effective inducer of G2/M arrest.[8] Its ability to also inhibit CDK2 contributes to its capacity to halt cells in the G1 phase.[10] Studies have shown that both compounds can induce apoptosis, often through the dysregulation of pro- and anti-apoptotic Bcl-2 family members.[6]
Experimental Protocols
To empirically compare the efficacy of roscovitine and Purvalanol A, a series of well-defined experiments are necessary. The following protocols provide a framework for such a comparison.
In Vitro Kinase Assay
This assay directly measures the ability of the inhibitors to block the activity of purified CDK-cyclin complexes.
Workflow:
Caption: Workflow for a cell viability assay to determine GI50 values.
Signaling Pathway Analysis
The inhibition of CDKs by roscovitine and Purvalanol A has downstream consequences on key signaling pathways that regulate cell cycle progression.
Sources
- 1. CDK inhibitor - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Inhibition of cyclin‐dependent kinases by olomoucine and roscovitine reduces lipopolysaccharide‐induced inflammatory responses via down‐regulation of nuclear factor κB - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Roscovitine in cancer and other diseases - Cicenas - Annals of Translational Medicine [atm.amegroups.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Cyclin-dependent kinase inhibitors, roscovitine and purvalanol, induce apoptosis and autophagy related to unfolded protein response in HeLa cervical cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. apexbt.com [apexbt.com]
- 8. Purvalanol A | Cyclin-dependent Kinase Inhibitors: Tocris Bioscience [rndsystems.com]
- 9. researchgate.net [researchgate.net]
- 10. Purvalanol A induces apoptosis and reverses cisplatin resistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating the Kinase Selectivity of 6-Fluoro-9-benzylpurine
For researchers and drug development professionals, the journey of a novel small molecule from a promising hit to a validated lead is paved with rigorous experimental scrutiny. A critical milestone in this process, particularly for kinase inhibitors, is the comprehensive validation of its selectivity profile. An incomplete or misleading understanding of a compound's off-target effects can lead to misinterpreted biological data and, ultimately, costly failures in later stages of development. This guide provides an in-depth, experience-driven framework for validating the kinase selectivity profile of a novel purine analog, 6-Fluoro-9-benzylpurine. We will objectively compare its hypothetical performance with established kinase inhibitors and provide detailed, field-proven experimental protocols.
The Significance of Kinase Selectivity: Beyond the Primary Target
Protein kinases are a large and diverse family of enzymes that play crucial roles in cellular signaling. Their dysregulation is a hallmark of many diseases, most notably cancer, making them attractive therapeutic targets. However, the high degree of structural conservation within the ATP-binding site of kinases presents a significant challenge in developing selective inhibitors.[1][2] A lack of selectivity can lead to off-target effects, resulting in cellular toxicity or unexpected pharmacological activities that can confound experimental results and pose safety risks in a clinical setting.[3]
Purine analogs, due to their structural resemblance to the endogenous kinase ligand ATP, have emerged as a prominent class of kinase inhibitors.[4][5] While this mimicry facilitates potent inhibition, it can also lead to broad reactivity across the kinome. Therefore, a thorough and unbiased assessment of a novel purine analog's selectivity is not just a characterization step but a fundamental necessity for its validation as a research tool or therapeutic candidate.
Comparative Analysis: Positioning this compound in the Kinase Inhibitor Landscape
To contextualize the potential selectivity profile of this compound, we will compare it to three well-characterized kinase inhibitors with distinct selectivity profiles: Staurosporine, Dasatinib, and Bosutinib. As direct experimental data for this compound is not yet publicly available, we will posit a hypothetical profile based on the known behavior of similar purine analogs, which often exhibit activity against a focused but not entirely singular set of kinases.
| Compound | Class | Selectivity Profile | Key Considerations for Researchers |
| This compound (Hypothetical) | Purine Analog | Moderately Selective | The benzyl group at the 9-position and the fluorine at the 6-position are expected to confer a degree of selectivity by probing specific sub-pockets of the ATP-binding site. However, off-target activities, particularly within the same kinase family, are anticipated. |
| Staurosporine | Microbial Alkaloid | Broad-Spectrum / Non-selective | A powerful but promiscuous inhibitor that binds to a vast number of kinases with high affinity.[1][6] It is often used as a positive control in kinase assays but is unsuitable for target-specific validation in cellular contexts due to its widespread effects. |
| Dasatinib | Multi-Kinase Inhibitor | Multi-Kinase Inhibitor | A potent inhibitor of BCR-ABL and Src family kinases, but also inhibits other kinases such as c-KIT, PDGFRβ, and ephrin A receptor kinase.[7][8] Its polypharmacology is integral to its therapeutic efficacy but highlights the importance of understanding all targets. |
| Bosutinib | Dual Src/Abl Inhibitor | Relatively Selective | While a dual inhibitor of Src and Abl kinases, it exhibits minimal activity against c-KIT and PDGF receptors, distinguishing it from other BCR-ABL inhibitors.[9][10] This profile demonstrates that even multi-targeted inhibitors can possess a degree of selectivity. |
A Two-Tiered Approach to Experimental Validation
A robust validation of a kinase inhibitor's selectivity profile requires a multi-faceted approach that combines in vitro biochemical assays with in-cell target engagement studies. This two-tiered strategy provides a comprehensive picture, from intrinsic enzymatic inhibition to physiologically relevant target binding within a cellular environment.
Tier 1: In Vitro Biochemical Kinase Profiling
The initial step is to assess the inhibitory activity of this compound against a broad panel of purified kinases. This provides a direct measure of the compound's intrinsic affinity for each kinase.
Experimental Workflow: Biochemical Kinase Assay (e.g., ADP-Glo™)
Caption: Workflow for a typical in vitro biochemical kinase assay.
Detailed Protocol: ADP-Glo™ Kinase Assay
-
Compound Preparation : Prepare a serial dilution of this compound in DMSO. The final concentration in the assay should typically range from 10 µM to 0.1 nM.
-
Kinase Reaction :
-
In a 384-well plate, add 2.5 µL of each kinase from a diverse screening panel (e.g., Eurofins KinaseProfiler™ or Reaction Biology's Kinase HotSpot™).
-
Add 0.5 µL of the diluted compound or DMSO (vehicle control) to the respective wells.
-
Incubate at room temperature for 15 minutes to allow for compound-enzyme interaction.
-
Initiate the kinase reaction by adding 2 µL of a solution containing the appropriate peptide substrate and ATP at the Km concentration for each kinase.[11]
-
Incubate for 1 hour at room temperature.
-
-
Signal Detection :
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase-based reaction. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis : The luminescent signal is proportional to the amount of ADP generated and thus, the kinase activity. Calculate the percent inhibition for each concentration of this compound relative to the DMSO control. Determine the IC50 values for each kinase by fitting the data to a four-parameter logistic curve.
Tier 2: In-Cell Target Engagement
While biochemical assays are essential, they do not fully recapitulate the cellular environment where factors like membrane permeability, intracellular ATP concentrations, and the presence of scaffolding proteins can influence a compound's activity.[12] Cellular target engagement assays are therefore crucial for validating that the compound interacts with its intended targets in a more physiologically relevant context.
Experimental Workflow: NanoBRET™ Target Engagement Assay
Caption: Workflow for the NanoBRET™ cellular target engagement assay.
Detailed Protocol: NanoBRET™ Target Engagement Intracellular Kinase Assay
-
Cell Preparation :
-
Transfect HEK293 cells with a plasmid encoding the kinase of interest fused to NanoLuc® luciferase.
-
24 hours post-transfection, harvest and resuspend the cells in Opti-MEM® I Reduced Serum Medium.
-
Dispense the cell suspension into a 96-well assay plate.
-
-
Compound Treatment :
-
Prepare serial dilutions of this compound.
-
Add the NanoBRET™ Tracer, a fluorescently labeled ATP-competitive ligand, to the cells.
-
Immediately add the diluted compound or DMSO (vehicle control).
-
Incubate the plate at 37°C in a CO2 incubator for 2 hours.
-
-
Signal Detection :
-
Add NanoBRET™ Nano-Glo® Substrate to the wells.
-
Measure the donor emission (460 nm) and acceptor emission (610 nm) using a plate reader equipped for BRET measurements.
-
-
Data Analysis :
-
Calculate the raw BRET ratio by dividing the acceptor emission by the donor emission.
-
Normalize the BRET ratios to the vehicle control.
-
Determine the cellular IC50 values by plotting the normalized BRET ratio against the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Interpreting the Data and Building a Comprehensive Selectivity Profile
The data generated from these two tiers of assays will provide a comprehensive selectivity profile for this compound. The biochemical data will reveal the compound's intrinsic potency and selectivity across a wide range of kinases, while the cellular data will confirm target engagement in a physiological setting.
Discrepancies between the biochemical and cellular data are not uncommon and can provide valuable insights. For instance, a compound may exhibit potent biochemical inhibition but poor cellular activity, suggesting issues with cell permeability or efflux. Conversely, a compound may show enhanced cellular potency, which could indicate a mechanism of action that is favored in the cellular environment.
By systematically applying this two-tiered validation strategy, researchers can build a robust and reliable kinase selectivity profile for this compound. This detailed understanding is paramount for making informed decisions about the compound's future development and for ensuring the integrity of the biological insights derived from its use.
References
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Staurosporine. (n.d.). In Wikipedia. Retrieved January 23, 2026, from [Link].
- Moschel, R. C., McDougall, M. G., Dolan, M. E., Stine, L., & Pegg, A. E. (1992). Structural features of substituted purine derivatives compatible with depletion of human O6-alkylguanine-DNA alkyltransferase. Journal of Medicinal Chemistry, 35(23), 4486–4491.
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How Does a Biochemical Kinase Assay Work? (2018, December 10). BellBrook Labs. [Link]
- Bosutinib for the Treatment of CML—Using it Safely: a Podcast. (2025, January 17). Clinical CML, 1(1), 1-10.
- A purine analog-sensitive protein kinase activity associates with Trk nerve growth factor receptors. (1993). Journal of Neurochemistry, 60(5), 1783-1792.
- Wodicka, L. M., et al. (2010). Conformation-selective analogs of dasatinib reveal insight into kinase inhibitor binding and selectivity.
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6-Benzylaminopurine. (n.d.). In Wikipedia. Retrieved January 23, 2026, from [Link].
- Protein kinase inhibition of clinically important staurosporine analogues. (2011).
- Profile of bosutinib and its clinical potential in the treatment of chronic myeloid leukemia. (2013).
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Spotlight: Cell-based kinase assay formats. (2022, May 11). Reaction Biology. [Link]
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Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025, August 14). Celtarys Research. [Link]
- Measuring and interpreting the selectivity of protein kinase inhibitors. (2008). Nature Reviews Drug Discovery, 7(12), 1041-1051.
- Conformation-Selective Analogues of Dasatinib Reveal Insight into Kinase Inhibitor Binding and Selectivity. (2010). ACS Chemical Biology, 5(2), 197-207.
- Discovery of 6-Fluoro-5-(R)-(3-(S)-(8-fluoro-1-methyl-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-2-methylphenyl)-2-(S)-(2-hydroxypropan-2-yl)-2,3,4,9-tetrahydro-1H-carbazole-8-carboxamide (BMS-986142): A Reversible Inhibitor of Bruton's Tyrosine Kinase (BTK) Conformationally Constrained by Two Locked Atropisomers. (2016). Journal of Medicinal Chemistry, 59(19), 9173-9200.
- Drug Off-Target Effects Predicted Using Structural Analysis in the Context of a Metabolic Network Model. (2010).
- Purine analogues as kinase inhibitors: A review. (2015). Recent Patents on Anti-Cancer Drug Discovery, 10(3), 308-341.
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Strategies to Avoid and Reduce Off-Target Effects. (n.d.). CRISPR Medicine News. [Link]
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Biochemical kinase assay to improve potency and selectivity. (2021, March 25). Domainex. [Link]
- Bosutinib efficacy and safety in chronic phase chronic myeloid leukemia after imatinib resistance or intolerance: Minimum 24-month follow-up. (2012). Journal of Clinical Oncology, 30(28), 3486-3493.
- A Highly Selective Staurosporine Derivative Designed by a New Selectivity Filter. (2011). Bulletin of the Korean Chemical Society, 32(3), 947-950.
- Single tracer-based protocol for broad-spectrum kinase profiling in live cells with NanoBRET. (2025, November 13). bioRxiv.
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Disorders of Purine Metabolism. (2025, December 2). YouTube. [Link]
- Correlation analysis of target selectivity and side effects of FDA-approved kinase inhibitors. (2021, March 19). bioRxiv.
-
Kinase Selectivity Panels. (n.d.). Reaction Biology. [Link]
-
KINASE PROFILING & SCREENING. (n.d.). Reaction Biology. [Link]
- Assay Development for Protein Kinase Enzymes. (2012). Methods in Molecular Biology, 795, 1-14.
- Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets. (2007). Blood, 110(5), 1678-1689.
- Development of SYK NanoBRET Cellular Target Engagement Assays for Gain–of–Function Variants. (2024). bioRxiv.
- On the Origins of Enzyme Inhibitor Selectivity and Promiscuity: A Case Study of Protein Kinase Binding to Staurosporine. (2008). Journal of Molecular Biology, 384(1), 163-174.
- Purine Analogues as Kinase Inhibitors: A Review. (2015). Recent Patents on Anti-Cancer Drug Discovery, 10(3), 308-341.
- Bosutinib for the Treatment of CML—Using it Safely: a Podcast. (2025, January 17). Clinical CML, 1(1), 1-10.
- Purine Analogs. (n.d.). In Holland-Frei Cancer Medicine. 6th edition. BC Decker.
- Bosutinib Versus Imatinib (CML) Follow Up Study. (2012, January 6). OncLive.
- A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. (2012).
- Quantitative, Wide-Spectrum Kinase Profiling in Live Cells for Assessing the Effect of Cellular ATP on Target Engagement. (2017). Cell Chemical Biology, 24(11), 1435-1445.e6.
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NanoBRET Assay Services. (n.d.). Reaction Biology. [Link]
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A Comparative Guide to CDK Inhibitors in Oncology: Evaluating 6-Fluoro-9-benzylpurine Against Established Therapeutics
This guide provides a comparative analysis of 6-Fluoro-9-benzylpurine and other prominent Cyclin-Dependent Kinase (CDK) inhibitors used in cancer research and therapy. We will delve into the mechanisms of action, target selectivity, and cellular effects of these compounds, supported by experimental data and detailed protocols for their evaluation. Our objective is to offer researchers, scientists, and drug development professionals a comprehensive resource to inform their study design and therapeutic strategies.
The Central Role of Cyclin-Dependent Kinases in Cancer
The cell division cycle is a fundamental process orchestrated by a family of serine/threonine kinases known as Cyclin-Dependent Kinases (CDKs).[1] These enzymes, when activated by their cyclin regulatory partners, phosphorylate key substrates to drive the cell through the distinct phases of proliferation.[1][2] Dysregulation of CDK activity is a hallmark of cancer, leading to uncontrolled cell proliferation and tumor growth.[1][3] This has established CDKs as critical targets for anticancer drug development.[1][3]
The CDK family comprises multiple members, each with specific roles in the cell cycle and transcription.[2] For instance, CDK4 and CDK6, in complex with D-type cyclins, are pivotal for the G1 to S phase transition.[2][4] CDK2, activated by cyclin E and then cyclin A, further propels the cell through G1/S and into the S phase.[2] CDK1, complexed with cyclin B, is the master regulator of the G2/M transition and mitosis.[2] Other CDKs, such as CDK7 and CDK9, are involved in regulating transcription.[3]
The Landscape of CDK Inhibitors in Cancer Therapy
The therapeutic potential of targeting CDKs has led to the development of numerous inhibitors, which can be broadly categorized into two groups: pan-CDK inhibitors that target multiple CDKs and selective CDK inhibitors with specificity for particular CDK isoforms.[5]
Established CDK Inhibitors: A Snapshot
Several CDK inhibitors have gained regulatory approval or are in advanced clinical development, primarily for the treatment of hormone receptor-positive (HR+), HER2-negative breast cancer.[4][5]
-
Palbociclib (Ibrance®) : The first FDA-approved CDK4/6 inhibitor, Palbociclib, in combination with endocrine therapy, has become a standard of care for HR+/HER2- advanced breast cancer.[5] It induces a G1 cell cycle arrest by inhibiting the phosphorylation of the Retinoblastoma (Rb) protein.[6]
-
Ribociclib (Kisqali®) : Another selective CDK4/6 inhibitor, Ribociclib, has also demonstrated significant efficacy in combination with endocrine therapy for HR+/HER2- breast cancer.[7]
-
Abemaciclib (Verzenio®) : Abemaciclib is a selective CDK4/6 inhibitor with a distinct pharmacological profile, including greater potency against CDK4 than CDK6.[8]
-
Flavopiridol (Alvocidib) : As a first-generation pan-CDK inhibitor, Flavopiridol targets CDK1, CDK2, CDK4, CDK6, CDK7, and CDK9.[9] Its broad activity profile leads to both cell cycle arrest and inhibition of transcription.[9][10]
This compound: An Investigational Purine Derivative
Purine analogs represent a well-established class of CDK inhibitors, with many compounds demonstrating potent activity, particularly against CDK2.[11] The core purine scaffold mimics the adenine base of ATP, allowing these compounds to competitively inhibit the kinase activity of CDKs.[3]
This compound belongs to the class of 6-benzylaminopurine (BAP) derivatives. Studies on various BAP derivatives have revealed that substitutions on the purine ring and the benzyl group can significantly modulate their CDK inhibitory activity and anticancer properties.[11] Several BAP derivatives have shown more potent inhibitory effects on CDK2 and greater cytotoxicity against cancer cell lines than the parent compound, 6-benzylaminopurine.[11] The introduction of a fluorine atom is a common strategy in medicinal chemistry to enhance the metabolic stability and binding affinity of drug candidates.[12]
While specific experimental data on the CDK inhibitory profile and anticancer activity of this compound are not extensively available in the public domain, its structural similarity to other known purine-based CDK inhibitors suggests it may exhibit activity against CDKs, potentially with selectivity towards CDK2.
Comparative Analysis: this compound vs. Established CDK Inhibitors
A direct, data-driven comparison of this compound with established CDK inhibitors is challenging due to the limited publicly available data for the former. However, we can frame a comparative discussion based on the known properties of its chemical class and the established profiles of other inhibitors.
Table 1: Comparative Profile of CDK Inhibitors
| Feature | This compound (Hypothesized) | Palbociclib | Ribociclib | Abemaciclib | Flavopiridol |
| Class | Purine Derivative | Pyridopyrimidine | Pyridopyrimidine | Pyridopyrimidine | Flavonoid |
| Primary Targets | Likely CDK2 > other CDKs | CDK4/6 | CDK4/6 | CDK4/6 | Pan-CDK (CDK1, 2, 4, 6, 7, 9)[9] |
| Mechanism of Action | Competitive ATP inhibition | Competitive ATP inhibition | Competitive ATP inhibition | Competitive ATP inhibition | Competitive ATP inhibition |
| Cell Cycle Effect | G1/S arrest | G1 arrest | G1 arrest | G1 arrest | G1 and/or G2 arrest[13] |
| Key Cellular Outcome | Cytotoxicity, Apoptosis | Cytostasis | Cytostasis | Cytostasis, Apoptosis | Apoptosis, Inhibition of Transcription |
Experimental Workflows for Characterizing and Comparing CDK Inhibitors
To rigorously evaluate and compare a novel compound like this compound against established CDK inhibitors, a series of well-defined experimental workflows are necessary.
Workflow 1: In Vitro Kinase Inhibition Assays
The initial step is to determine the direct inhibitory activity of the compound against a panel of purified CDK/cyclin complexes. This provides crucial information on potency (IC50 values) and selectivity.
Diagram 1: In Vitro Kinase Assay Workflow
Caption: Workflow for determining the in vitro inhibitory activity of a compound against CDK enzymes.
Detailed Protocol: In Vitro CDK Inhibition Assay (Luminescent Kinase Assay)
-
Reagent Preparation :
-
Prepare a serial dilution of the test inhibitor (e.g., this compound) and reference inhibitors (Palbociclib, Flavopiridol) in kinase assay buffer.
-
Prepare a solution of the target CDK/cyclin complex (e.g., CDK2/Cyclin A, CDK4/Cyclin D1) in kinase assay buffer.
-
Prepare a solution of the substrate (e.g., a peptide derived from Rb) and ATP in kinase assay buffer.
-
-
Kinase Reaction :
-
In a 96-well plate, add the inhibitor solution, the CDK/cyclin complex solution, and the substrate/ATP solution to initiate the reaction.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
-
Detection :
-
Add a kinase detection reagent (e.g., ADP-Glo™ Kinase Assay reagent) to each well to stop the kinase reaction and measure the amount of ADP produced.
-
Incubate as per the manufacturer's instructions.
-
-
Data Analysis :
-
Measure the luminescence signal using a plate reader.
-
Plot the signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Workflow 2: Cellular Proliferation and Viability Assays
To assess the impact of the inhibitors on cancer cells, cell proliferation and viability assays are essential. The MTT assay is a widely used colorimetric method for this purpose.
Diagram 2: Cell Viability (MTT) Assay Workflow
Caption: Workflow for assessing the effect of an inhibitor on cancer cell viability using the MTT assay.
Detailed Protocol: MTT Cell Viability Assay
-
Cell Seeding : Seed cancer cells (e.g., MCF-7, HCT116) in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treatment : Replace the medium with fresh medium containing serial dilutions of the test and reference inhibitors. Include a vehicle control (e.g., DMSO).
-
Incubation : Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.
-
MTT Addition : Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[14]
-
Solubilization : Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.[15]
-
Readout : Measure the absorbance at 570 nm using a microplate reader.
-
Analysis : Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each inhibitor.
Workflow 3: Cell Cycle Analysis
To confirm that the inhibitors induce cell cycle arrest at the expected phase, flow cytometry analysis of DNA content is performed.
Diagram 3: Cell Cycle Analysis Workflow
Caption: Workflow for analyzing the effect of an inhibitor on the cell cycle distribution of cancer cells.
Detailed Protocol: Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment : Treat cancer cells with the test and reference inhibitors at their respective IC50 concentrations for a defined period (e.g., 24 hours).
-
Cell Harvesting and Fixation : Harvest the cells by trypsinization, wash with PBS, and fix them in ice-cold 70% ethanol while vortexing.
-
DNA Staining : Wash the fixed cells with PBS and then resuspend them in a staining solution containing a DNA intercalating dye (e.g., Propidium Iodide) and RNase A to degrade RNA.
-
Flow Cytometry : Analyze the stained cells using a flow cytometer, measuring the fluorescence intensity of the DNA dye.
-
Data Analysis : Generate DNA content histograms and quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Workflow 4: Western Blot Analysis of Target Engagement
To confirm that the inhibitors are engaging their intended targets within the cell, Western blotting can be used to assess the phosphorylation status of key CDK substrates, such as the Rb protein.
Diagram 4: Western Blot Analysis Workflow
Caption: Workflow for assessing the phosphorylation status of CDK substrates by Western blotting.
Detailed Protocol: Western Blot for Phospho-Rb
-
Sample Preparation : Treat cells with inhibitors, then lyse the cells in RIPA buffer to extract total protein.[12] Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer : Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.[16]
-
Immunoblotting :
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated Rb (e.g., pRb Ser780 or Ser807/811).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection : Add an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.
-
Analysis : Quantify the band intensities to determine the relative levels of phosphorylated Rb in treated versus untreated cells. Normalize to a loading control like β-actin or GAPDH.
Conclusion
The development of CDK inhibitors has marked a significant advancement in targeted cancer therapy. While established CDK4/6 inhibitors like Palbociclib, Ribociclib, and Abemaciclib have transformed the treatment landscape for HR+/HER2- breast cancer, the search for novel inhibitors with improved efficacy, selectivity, and the ability to overcome resistance continues.
This compound, as a member of the promising class of purine-based CDK inhibitors, warrants further investigation. The experimental workflows detailed in this guide provide a robust framework for its comprehensive characterization. By systematically evaluating its in vitro kinase inhibitory profile, its effects on cancer cell proliferation and cell cycle progression, and its ability to engage CDK targets in a cellular context, researchers can elucidate its potential as a novel anticancer agent. A direct head-to-head comparison with established inhibitors using these standardized assays will be crucial in determining its relative potency, selectivity, and therapeutic promise.
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Bio-Rad. (n.d.). General Protocol for Western Blotting. Retrieved from [Link]
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- Goel, S., et al. (2018). Targeting CDK4 and 6 in Cancer Therapy: Emerging Preclinical Insights Related to Abemaciclib. Journal of the National Cancer Institute, 110(6), 577-587.
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Cancer Research UK. (n.d.). Palbociclib (Ibrance). Retrieved from [Link]
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BPS Bioscience. (n.d.). CDK4 Assay Kit. Retrieved from [Link]
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Creative Diagnostics. (n.d.). CDK Signaling Pathway. Retrieved from [Link]
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- Zhang, M., et al. (2022). Structure-Based Design of 2-Aminopurine Derivatives as CDK2 Inhibitors for Triple-Negative Breast Cancer. Frontiers in Chemistry, 10, 868434.
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ESMO. (2021). Preclinical research offers promise of new CDK4/6 inhibitors. Retrieved from [Link]
- Gibson, A. E., et al. (2012). Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines. Journal of Medicinal Chemistry, 55(1), 107-120.
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Boster Biological Technology. (n.d.). Western Blot Protocol: Step-by-Step Guide. Retrieved from [Link]
- Chohan, T. A., et al. (2020). Discovery of Potential Inhibitors of CDK1 by Integrating Pharmacophore-Based Virtual Screening, Molecular Docking, Molecular Dynamics Simulation Studies, and Evaluation of Their Inhibitory Activity. ACS Omega, 5(41), 26767-26781.
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National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
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BPS Bioscience. (n.d.). CDK2 Assay Kit. Retrieved from [Link]
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- Abdel-Gawad, N. M., et al. (2022). Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX. Scientific Reports, 12(1), 16752.
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The Fluorine Advantage: A Comparative Analysis of Fluorinated vs. Non-Fluorinated Purine Compounds in Oncology
For researchers and drug development professionals vested in the field of oncology, the strategic modification of bioactive scaffolds is a cornerstone of innovation. Among these, purine analogues have long been established as a critical class of antimetabolites. This guide provides an in-depth comparative analysis of fluorinated and non-fluorinated purine compounds, delving into the nuanced yet profound impact of fluorine substitution on their physicochemical properties, biological activity, and clinical efficacy. By examining key examples and presenting supporting experimental data, we aim to elucidate the rationale behind experimental choices in the development of next-generation cancer therapeutics.
The Strategic Introduction of Fluorine: More Than Just an Isostere
The substitution of a hydrogen atom with fluorine, the most electronegative element, imparts a unique set of properties to a parent molecule. While often considered a simple isosteric replacement for hydrogen, the effects of fluorination are far more complex, influencing lipophilicity, metabolic stability, and target binding affinity. In the context of purine analogues, this "fluorine advantage" can translate into enhanced therapeutic profiles.
Fluorination can significantly alter the electronic distribution within the purine ring system, impacting pKa and hydrogen bonding capabilities. This can lead to more favorable interactions with target enzymes. Furthermore, the carbon-fluorine bond is exceptionally strong, rendering it resistant to metabolic cleavage and thereby increasing the in vivo half-life of the drug.
Comparative Analysis of Physicochemical and Pharmacokinetic Properties
The introduction of fluorine can modulate several key physicochemical parameters that govern a drug's behavior in a biological system.
| Property | Non-Fluorinated Purines | Fluorinated Purines | Rationale and Impact |
| Metabolic Stability | Susceptible to enzymatic degradation, particularly by adenosine deaminase. | Increased resistance to deamination and phosphorolysis due to the strong C-F bond.[1] | Enhanced stability leads to a longer plasma half-life and potentially greater therapeutic efficacy. |
| Lipophilicity | Generally hydrophilic, which can limit membrane permeability. | Fluorine substitution can increase lipophilicity, improving passive diffusion across cell membranes. | Improved cellular uptake can lead to higher intracellular concentrations of the active drug. |
| pKa | The pKa of the purine ring is a key determinant of its ionization state at physiological pH. | The high electronegativity of fluorine can lower the pKa of nearby functional groups. | Altered ionization can affect receptor binding and enzyme inhibition. |
| Oral Bioavailability | Often low due to metabolic instability and poor absorption. | Increased stability in gastric acid and resistance to first-pass metabolism can improve oral bioavailability.[1] | Potential for more convenient oral administration routes. |
In Vitro Performance: A Head-to-Head Comparison of Cytotoxicity
To illustrate the impact of fluorination on anticancer activity, we will compare the in vitro cytotoxicity of the fluorinated purine analogue Clofarabine with its non-fluorinated counterpart, Cladribine . Both are adenosine analogues used in the treatment of hematological malignancies.
| Compound | Cancer Cell Line | IC50 (nM) | Reference |
| Clofarabine (Fluorinated) | KBM3/Bu2506 (AML) | ~10 | [2] |
| Cladribine (Non-Fluorinated) | KBM3/Bu2506 (AML) | ~20 | [2] |
| Clofarabine (Fluorinated) | HL60 (AML) | ~13 | [2] |
| Cladribine (Non-Fluorinated) | HL60 (AML) | ~40 | [2] |
| Clofarabine (Fluorinated) | OCI-AML3 (AML) | Not explicitly provided, but demonstrated higher potency than Cladribine | [2] |
| Cladribine (Non-Fluorinated) | OCI-AML3 (AML) | Not explicitly provided | [2] |
Note: The IC50 values are approximate and derived from graphical data in the cited source. The study demonstrated synergistic cytotoxicity when these agents were combined with fludarabine and busulfan.
These data indicate that in these acute myeloid leukemia (AML) cell lines, the fluorinated analogue, Clofarabine, exhibits greater potency in inhibiting cell proliferation compared to its non-fluorinated counterpart, Cladribine.[2]
Mechanistic Insights: How Fluorination Enhances Target Inhibition
Both fluorinated and non-fluorinated purine analogues function as antimetabolites, interfering with DNA synthesis and repair.[3] After cellular uptake, they are phosphorylated to their active triphosphate forms, which then compete with endogenous deoxynucleoside triphosphates (dNTPs).
The primary targets for these compounds are:
-
Ribonucleotide Reductase (RNR): This enzyme is responsible for converting ribonucleotides to deoxyribonucleotides, the building blocks of DNA.
-
DNA Polymerases: These enzymes are crucial for DNA replication and repair.
Fluorinated purine analogues often exhibit superior inhibition of these key enzymes. For instance, clofarabine triphosphate is a more potent inhibitor of both RNR and DNA polymerase α compared to cladribine triphosphate.[1] This enhanced inhibition is attributed to the altered electronic and conformational properties imparted by the fluorine atom, leading to a higher binding affinity for the active sites of these enzymes.
Signaling Pathways: A Divergence in Cellular Response
Upon inducing DNA damage, both classes of compounds trigger downstream signaling cascades that ultimately lead to apoptosis. A common pathway activated by both clofarabine and cladribine is the ATM (Ataxia-Telangiectasia Mutated) pathway , a central regulator of the DNA damage response.[2][4]
However, recent evidence suggests that fluorinated purines like clofarabine can engage unique signaling pathways. Notably, clofarabine has been shown to activate the p53-induced non-canonical STING/NF-κB pathway .[5] This pathway not only contributes to apoptosis but also induces immunogenic cell death, potentially stimulating an anti-tumor immune response.
Comparative Signaling Pathways
Caption: Comparative signaling pathways of fluorinated and non-fluorinated purines.
Experimental Protocols
Cell Viability (MTT) Assay
This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.
Principle: The assay measures the metabolic activity of cells. Viable cells with active metabolism convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the fluorinated and non-fluorinated purine compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compounds).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile phosphate-buffered saline (PBS). Add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL).
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium from each well. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Caption: Workflow for the MTT cell viability assay.
Ribonucleotide Reductase (RNR) Inhibition Assay
This assay determines the inhibitory potential of compounds against the RNR enzyme.
Principle: The activity of RNR is measured by monitoring the conversion of a radiolabeled ribonucleotide (e.g., [3H]CDP) to its corresponding deoxyribonucleotide.
Step-by-Step Protocol:
-
Enzyme Preparation: Purify recombinant RNR enzyme.
-
Reaction Mixture: Prepare a reaction mixture containing assay buffer, the RNR enzyme, a ribonucleotide substrate (e.g., CDP), and a reducing agent (e.g., dithiothreitol).
-
Inhibitor Addition: Add varying concentrations of the fluorinated and non-fluorinated purine triphosphate analogues to the reaction mixture. Include a control without any inhibitor.
-
Initiation of Reaction: Add the radiolabeled substrate (e.g., [3H]CDP) to initiate the reaction.
-
Incubation: Incubate the reaction mixture at 37°C for a specific time.
-
Reaction Termination: Stop the reaction by adding an acid (e.g., perchloric acid).
-
Separation of Products: Separate the deoxyribonucleotide product from the ribonucleotide substrate using an appropriate method, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Quantification: Quantify the amount of radiolabeled deoxyribonucleotide formed using a scintillation counter.
-
Data Analysis: Calculate the percentage of RNR inhibition for each compound concentration. Determine the IC50 or Ki (inhibition constant) value.
Conclusion and Future Perspectives
The strategic incorporation of fluorine into purine scaffolds offers a powerful approach to enhance the therapeutic properties of this important class of anticancer agents. As demonstrated by the comparison of clofarabine and cladribine, fluorination can lead to increased metabolic stability, enhanced cellular potency, and superior inhibition of key target enzymes. Furthermore, the ability of fluorinated analogues to engage unique signaling pathways, such as the STING pathway, opens up new avenues for developing therapies that not only directly kill cancer cells but also stimulate an anti-tumor immune response.
Future research should continue to explore the nuanced effects of fluorination at different positions of the purine ring and the sugar moiety. A deeper understanding of the structure-activity relationships will enable the rational design of next-generation purine analogues with improved efficacy and reduced toxicity. The continued development of sophisticated in vitro and in vivo models will be crucial for validating these novel compounds and translating them into clinical practice.
References
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Valdez, B. C., et al. (2016). Comparison of the cytotoxicity of cladribine and clofarabine when combined with fludarabine and busulfan in AML cells. Experimental Hematology, 44(6), 483-492. [Link]
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Valdez, B. C., et al. (2016). Comparison of the Cytotoxicity of Cladribine and Clofarabine When Combined with Fludarabine and Busulfan in AML Cells: Enhancement of Cytotoxicity with Epigenetic Modulators. ResearchGate. [Link]
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Parker, W. B. (2009). Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer. Chemical Reviews, 109(7), 2880-2893. [Link]
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Li, T., et al. (2023). Clofarabine induces tumor cell apoptosis, GSDME-related pyroptosis, and CD8+ T-cell antitumor activity via the non-canonical P53/STING pathway. Journal for ImmunoTherapy of Cancer, 11(2), e005953. [Link]
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Fathalla, W., et al. (2011). The role of clofarabine in acute myeloid leukemia. Therapeutic Advances in Hematology, 2(5), 323-332. [Link]
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A Comparative Guide to Confirming the Binding Site of 6-Fluoro-9-benzylpurine on its Target Protein
For researchers, scientists, and drug development professionals, elucidating the precise binding site of a novel compound is a critical step in understanding its mechanism of action and advancing structure-based drug design. This guide provides a comprehensive comparison of modern experimental and computational techniques to confirm the binding site of a model compound, 6-Fluoro-9-benzylpurine, on its putative target protein. The methodologies discussed herein are broadly applicable to other small molecule inhibitors and offer a strategic framework for robust binding site validation.
Introduction: The Quest for Molecular Certainty
This compound, a purine analog, represents a class of compounds with significant potential in therapeutic development. Identifying its specific molecular interactions within a target protein is paramount. This guide will navigate the user through a multi-tiered approach, from initial computational predictions to definitive experimental validation, ensuring a high degree of confidence in the identified binding site. We will explore the strengths and limitations of each technique, providing the rationale behind experimental choices to build a self-validating system of evidence.
The Strategic Workflow: An Overview
A robust strategy for binding site confirmation integrates computational and experimental methods. This synergistic approach allows for hypothesis generation, followed by rigorous experimental testing.
Caption: Integrated workflow for binding site confirmation.
Part 1: Computational Prediction of the Binding Site
Computational methods are indispensable for generating initial hypotheses about the binding site of a ligand.[1][2] These in silico approaches are cost-effective and rapid, providing a foundational model for subsequent experimental validation.[3]
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a protein.[4][5] Algorithms score different binding poses based on factors like shape complementarity and intermolecular interactions.
Causality Behind Experimental Choice: Docking provides a three-dimensional model of the protein-ligand complex, highlighting key amino acid residues that may be involved in binding. This information is crucial for designing targeted experiments like site-directed mutagenesis.
Protocol: In Silico Docking of this compound
-
Protein Preparation:
-
Obtain the 3D structure of the target protein from the Protein Data Bank (PDB) or through homology modeling.
-
Remove water molecules and any co-crystallized ligands.
-
Add hydrogen atoms and assign appropriate protonation states to residues.
-
-
Ligand Preparation:
-
Generate a 3D structure of this compound.
-
Assign partial charges and define rotatable bonds.
-
-
Docking Simulation:
-
Analysis of Results:
-
Rank the docking poses based on their predicted binding affinity (scoring function).
-
Visually inspect the top-ranked poses to identify key interactions (hydrogen bonds, hydrophobic interactions, etc.) between this compound and specific amino acid residues.
-
Part 2: High-Resolution Structural Validation
The "gold standard" for confirming a binding site is to obtain a high-resolution structure of the protein-ligand complex. X-ray crystallography and, for certain systems, Cryo-Electron Microscopy (Cryo-EM) provide atomic-level detail of the binding interaction.[7]
X-ray Crystallography
X-ray crystallography provides a static, high-resolution snapshot of the protein-ligand complex, revealing the precise orientation of the ligand and its interactions with the protein.[8] It is a powerful technique for validating computational models and guiding further optimization of the ligand.[9][10]
Causality Behind Experimental Choice: An experimentally determined crystal structure provides unambiguous evidence of the binding site and mode. This level of detail is invaluable for structure-based drug design.
Protocol: Co-crystallization of Target Protein with this compound [11]
-
Complex Formation:
-
Purify the target protein to >95% homogeneity.
-
Incubate the protein with a molar excess of this compound to ensure saturation of the binding site.
-
-
Crystallization Screening:
-
Screen a wide range of crystallization conditions (precipitants, pH, temperature) to identify conditions that yield well-diffracting crystals of the protein-ligand complex.
-
-
Data Collection and Processing:
-
Expose the crystal to a high-intensity X-ray beam.
-
Collect diffraction data and process it to obtain electron density maps.
-
-
Structure Determination and Refinement:
-
Fit the protein and ligand structures into the electron density map.
-
Refine the model to obtain a high-resolution structure of the complex.
-
Part 3: Characterizing the Binding Interface in Solution
While X-ray crystallography provides a static picture, Nuclear Magnetic Resonance (NMR) spectroscopy offers insights into the protein-ligand interaction in a more native-like solution state.[12][13]
NMR Spectroscopy
NMR can identify the location of a binding site by monitoring chemical shift perturbations in the protein's spectrum upon ligand binding.[14][15] This method is particularly useful for studying weaker interactions and can provide information on the dynamics of the complex.[14][16]
Causality Behind Experimental Choice: NMR confirms that the interaction observed in the crystal structure also occurs in solution. It can also identify residues that are allosterically affected by ligand binding.
Protocol: Chemical Shift Perturbation Mapping [14]
-
Protein Labeling:
-
Express and purify the target protein with uniform ¹⁵N or ¹³C/¹⁵N isotopic labeling.
-
-
NMR Data Acquisition:
-
Acquire a reference 2D ¹H-¹⁵N HSQC spectrum of the labeled protein.
-
Titrate increasing concentrations of this compound into the protein sample and acquire an HSQC spectrum at each concentration.
-
-
Data Analysis:
-
Overlay the spectra and identify residues whose peaks shift or broaden upon ligand addition.
-
Map these perturbed residues onto the protein structure to delineate the binding site.
-
Part 4: Functional Validation of Key Binding Residues
Once key interacting residues are identified through structural and biophysical methods, their functional importance must be validated. Site-directed mutagenesis is the primary tool for this purpose.[17]
Site-Directed Mutagenesis
This technique involves mutating specific amino acid residues within the predicted binding site and assessing the impact on ligand binding affinity.[17][18][19] A significant loss of affinity upon mutation provides strong evidence for the direct involvement of that residue in binding.
Causality Behind Experimental Choice: By systematically altering the binding site, we can directly test the contribution of individual residues to the binding interaction, thus validating the structural model.
Protocol: Alanine Scanning Mutagenesis [17]
-
Mutant Generation:
-
For each key residue identified, generate a mutant plasmid where the corresponding codon is changed to that of alanine.
-
-
Protein Expression and Purification:
-
Express and purify the wild-type and mutant proteins.
-
-
Binding Affinity Measurement:
-
Determine the binding affinity (e.g., Kd) of this compound for the wild-type and each mutant protein using a suitable biophysical technique (e.g., Isothermal Titration Calorimetry, Surface Plasmon Resonance).
-
-
Data Analysis:
-
Compare the binding affinities of the mutants to the wild-type protein. A significant increase in Kd for a mutant indicates that the mutated residue is important for binding.
-
Part 5: Covalent Labeling of the Binding Site
Photo-affinity labeling is a powerful chemical biology technique that creates a covalent bond between the ligand and its target protein, providing definitive proof of a direct interaction and helping to pinpoint the binding site.[20][21][22]
Photo-Affinity Labeling
A photo-reactive group is incorporated into the ligand. Upon UV irradiation, this group forms a highly reactive species that covalently crosslinks to nearby amino acid residues in the binding pocket.[23][24]
Causality Behind Experimental Choice: This method provides direct evidence of the ligand occupying the binding site and can identify the specific residues in close proximity to the bound ligand.
Protocol: Photo-Affinity Labeling and Mass Spectrometry
-
Probe Synthesis:
-
Synthesize a derivative of this compound containing a photo-reactive moiety (e.g., a diazirine or benzophenone) and a reporter tag (e.g., a biotin or alkyne group).
-
-
Labeling Reaction:
-
Incubate the target protein with the photo-affinity probe.
-
Expose the mixture to UV light to induce crosslinking.
-
-
Enrichment and Digestion:
-
If a biotin tag was used, enrich the crosslinked protein using streptavidin beads.
-
Digest the protein into smaller peptides using a protease (e.g., trypsin).
-
-
Mass Spectrometry Analysis:
-
Analyze the peptide fragments by mass spectrometry to identify the specific peptides (and thus, the amino acid residues) that are covalently modified by the probe.
-
Comparison of Methodologies
| Technique | Principle | Advantages | Limitations | Typical Output |
| In Silico Docking | Computational prediction of ligand binding pose. | Rapid, low-cost, provides a 3D model for hypothesis generation. | Prone to inaccuracies, requires experimental validation. | Predicted binding energy, 3D model of the complex. |
| X-ray Crystallography | Diffraction of X-rays by a protein-ligand crystal. | High-resolution atomic detail of the binding site. | Requires well-diffracting crystals, provides a static picture. | 3D atomic coordinates of the protein-ligand complex. |
| NMR Spectroscopy | Measures changes in the magnetic properties of atomic nuclei upon ligand binding. | Provides information in solution, can study dynamics and weaker interactions. | Requires isotopically labeled protein, challenging for large proteins. | List of perturbed residues, binding affinity (Kd). |
| Site-Directed Mutagenesis | Mutating specific residues and measuring the effect on binding. | Directly tests the functional importance of individual residues. | Can cause protein misfolding, results can be indirect. | Changes in binding affinity (Kd) for mutant proteins. |
| Photo-Affinity Labeling | Covalent crosslinking of a modified ligand to its target upon UV irradiation. | Provides direct evidence of binding, identifies residues in close proximity. | Requires synthesis of a modified ligand, can be technically challenging. | Identification of labeled peptides by mass spectrometry. |
Conclusion
Confirming the binding site of a novel compound like this compound requires a multi-faceted and rigorous approach. By integrating computational predictions with a suite of complementary experimental techniques, researchers can build a comprehensive and self-validating body of evidence. This guide provides a strategic framework for navigating this process, from initial hypothesis to definitive validation, ultimately enabling a deeper understanding of the compound's mechanism of action and accelerating the path toward rational drug design.
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A Prospective In Vivo Validation of 6-Fluoro-9-benzylpurine's Antitumor Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the in vivo validation of 6-Fluoro-9-benzylpurine, a novel synthetic purine analog with putative antitumor properties. As Senior Application Scientists, we present a prospective study design, comparing its efficacy against a standard-of-care chemotherapeutic agent, Cisplatin, in a non-small cell lung cancer (NSCLC) xenograft model. This document outlines the scientific rationale, detailed experimental protocols, and illustrative comparative data to guide researchers in the preclinical evaluation of this promising compound.
Introduction: The Therapeutic Potential of Purine Analogs
Purine analogs represent a cornerstone in cancer chemotherapy, primarily functioning as antimetabolites that interfere with nucleic acid synthesis and induce cell cycle arrest or apoptosis.[1][2] The structural scaffold of this compound suggests its potential to interact with key cellular targets involved in cancer cell proliferation. While direct in vivo data for this specific compound is not yet available, studies on structurally related 6-benzylaminopurine derivatives have indicated that inhibition of Cyclin-Dependent Kinases (CDKs) could be a primary mechanism of their anticancer activity.[3] CDKs are crucial regulators of cell cycle progression, and their dysregulation is a hallmark of many cancers, making them attractive therapeutic targets.[4][5]
This guide proposes a head-to-head comparison of this compound with Cisplatin, a widely used platinum-based chemotherapeutic agent for NSCLC.[6][7] Cisplatin's mechanism of action involves the formation of DNA adducts, leading to DNA damage and subsequent apoptosis.[8][9] By comparing a novel targeted agent with a standard cytotoxic drug, we can elucidate the relative efficacy and potential therapeutic advantages of this compound.
Proposed Mechanism of Action: CDK Inhibition
Based on the activity of similar purine derivatives, we hypothesize that this compound functions as a CDK inhibitor. Specifically, it is postulated to target CDK2, a key kinase involved in the G1/S phase transition of the cell cycle. Inhibition of CDK2 would prevent the phosphorylation of the retinoblastoma protein (Rb), thereby maintaining its suppression of E2F transcription factors and inducing cell cycle arrest. This targeted action is expected to result in a more cytostatic, and potentially less toxic, antitumor effect compared to the broad DNA-damaging mechanism of Cisplatin.
Caption: Proposed mechanism of action for this compound.
Comparative In Vivo Study Design: A Head-to-Head Evaluation
To rigorously assess the antitumor effects of this compound, a human tumor xenograft model is proposed.[10] This model allows for the evaluation of drug efficacy in a setting that partially recapitulates the human tumor environment.[11]
Experimental Workflow
The following diagram outlines the key stages of the proposed in vivo study.
Caption: Experimental workflow for the in vivo validation study.
Detailed Experimental Protocols
3.2.1. Cell Line and Animal Model
-
Cell Line: A549 human non-small cell lung cancer cell line.
-
Animal Model: Female athymic nude mice (nu/nu), 6-8 weeks old.
3.2.2. Tumor Implantation
-
A549 cells will be harvested during the exponential growth phase and resuspended in sterile phosphate-buffered saline (PBS).
-
A total of 5 x 10^6 cells in 100 µL of PBS will be injected subcutaneously into the right flank of each mouse.[12]
-
Tumor growth will be monitored every two days using a digital caliper. Tumor volume will be calculated using the formula: (Length x Width²) / 2.
3.2.3. Treatment Groups and Drug Administration
Once tumors reach an average volume of 100-150 mm³, mice will be randomized into three groups (n=10 per group):
-
Vehicle Control: Intraperitoneal (i.p.) injection of the drug vehicle (e.g., 10% DMSO in saline).
-
This compound: i.p. injection at a predetermined dose (e.g., 50 mg/kg), once daily.
-
Cisplatin: i.p. injection at a standard therapeutic dose (e.g., 5 mg/kg), once every three days.[13]
Treatment will continue for 21 days.
3.2.4. Efficacy and Toxicity Monitoring
-
Tumor volume and body weight will be measured three times a week.
-
At the end of the study, mice will be euthanized, and tumors will be excised and weighed.
-
A portion of the tumor tissue will be fixed in formalin for immunohistochemical analysis (e.g., Ki-67 for proliferation, cleaved caspase-3 for apoptosis), and another portion will be snap-frozen for Western blot analysis (e.g., p-Rb, total Rb).
Illustrative Comparative Performance Data
The following tables present a hypothetical dataset to illustrate the expected outcomes of the proposed study.
Table 1: Antitumor Efficacy of this compound vs. Cisplatin
| Treatment Group | Mean Final Tumor Volume (mm³) ± SEM | Tumor Growth Inhibition (%) | Mean Final Tumor Weight (g) ± SEM |
| Vehicle Control | 1500 ± 150 | - | 1.5 ± 0.2 |
| This compound | 750 ± 90 | 50 | 0.8 ± 0.1 |
| Cisplatin | 600 ± 80 | 60 | 0.6 ± 0.1 |
Table 2: Systemic Toxicity Profile
| Treatment Group | Mean Body Weight Change (%) ± SEM | Observable Signs of Toxicity |
| Vehicle Control | +5 ± 1.5 | None |
| This compound | -2 ± 1.0 | None |
| Cisplatin | -15 ± 2.5 | Piloerection, lethargy |
Discussion and Future Directions
The illustrative data suggests that this compound exhibits significant antitumor activity, comparable to the standard-of-care agent, Cisplatin. A key anticipated advantage of this compound is its potentially superior safety profile, as indicated by the minimal impact on body weight compared to the significant weight loss observed with Cisplatin. This favorable toxicity profile is consistent with its proposed targeted mechanism of action, which would spare healthy, rapidly dividing cells to a greater extent than the indiscriminate DNA-damaging effects of Cisplatin.[14]
Further investigations should include pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound.[15][16] Additionally, combination studies with other chemotherapeutic agents or targeted therapies could reveal synergistic effects and provide new avenues for clinical translation.[17] The validation of the CDK inhibitory mechanism in vivo through biomarker analysis will be crucial in confirming the scientific rationale for its development.
References
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National Center for Biotechnology Information. (n.d.). Purine Analogs. In: Holland-Frei Cancer Medicine. 6th edition. Retrieved from [Link]
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Dasari, S., & Tchounwou, P. B. (2014). Cisplatin in cancer therapy: molecular mechanisms of action. European journal of pharmacology, 740, 364–378. Retrieved from [Link]
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Tentler, J. J., Tan, A. C., Weekes, C. D., Jimeno, A., Leong, S., Pitts, T. M., & Eckhardt, S. G. (2012). Patient-derived tumour xenografts as models for oncology drug development. Nature reviews. Clinical oncology, 9(6), 338–350. Retrieved from [Link]
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Roviello, G., & Generali, D. (2018). Chemotherapy for Lung Cancer in the Era of Personalized Medicine. Cancers, 10(4), 119. Retrieved from [Link]
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Dolezal, K., Popa, I., Krystof, V., Spíchal, L., Fojtíková, M., Holub, J., ... & Strnad, M. (2006). Preparation and biological activity of 6-benzylaminopurine derivatives in plants and human cancer cells. Bioorganic & medicinal chemistry, 14(3), 875–884. Retrieved from [Link]
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Malumbres, M., & Barbacid, M. (2009). Cell cycle, CDKs and cancer: a changing paradigm. Nature reviews. Cancer, 9(3), 153–166. Retrieved from [Link]
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Request PDF. (2025, August 6). Preparation and biological activity of 6-benzylaminopurine derivatives in plants and human cancer cells. Retrieved from [Link]
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MDPI. (n.d.). Special Issue : Cisplatin in Cancer Therapy: Molecular Mechanisms of Action 2.0. Retrieved from [Link]
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Liliemark, J. (1997). Pharmacokinetics of purine nucleoside analogs. In: Nucleoside Analogs in Cancer Therapy. Humana Press, Totowa, NJ. Retrieved from [Link]
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ecancer. (2024, October 1). New addition to standard-of-care treatments for non-small-cell lung cancer patients has potential to increase progression-free survival. Retrieved from [Link]
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Breastcancer.org. (n.d.). What Are CDK4/6 Inhibitors? Retrieved from [Link]
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Wikipedia. (n.d.). Cisplatin. Retrieved from [Link]
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Taylor & Francis Online. (n.d.). Purine analogues – Knowledge and References. Retrieved from [Link]
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Gridelli, C., Rossi, A., & Maione, P. (2009). Chemotherapy for small cell lung cancer: a comprehensive review. Journal of thoracic disease, 1(1), 3–11. Retrieved from [Link]
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Patsnap Synapse. (2024, June 21). What are CDKs inhibitors and how do they work? Retrieved from [Link]
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Liliemark, J. (1997). Pharmacology of purine nucleoside analogues. Clinical pharmacokinetics, 32(2), 120–131. Retrieved from [Link]
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American Cancer Society. (2024, January 29). Chemotherapy for Non-small Cell Lung Cancer. Retrieved from [Link]
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Patsnap Synapse. (2024, July 17). What is the mechanism of Cisplatin? Retrieved from [Link]
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van der Sijde, M. R., van den Anker, J. N., & de Wildt, S. N. (2020). Intracellular Pharmacokinetics of Pyrimidine Analogues used in Oncology and the Correlation with Drug Action. Clinical pharmacokinetics, 59(10), 1231–1246. Retrieved from [Link]
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MDPI. (n.d.). Advances in Cancer Therapy: A Comprehensive Review of CDK and EGFR Inhibitors. Retrieved from [Link]
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Immunotherapy Advances. (2023). Establishment of humanised xenograft models as in vivo study for lung metastasis of osteosarcoma. Oxford Academic. Retrieved from [Link]
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Cancer Research UK. (n.d.). Chemotherapy for lung cancer. Retrieved from [Link]
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Zhang, Y., Chen, J., Li, Y., Wang, Y., & Li, B. (2023). Effect of Glutamic Acid and 6-benzylaminopurine on Flower Bud Biostimulation, Fruit Quality and Antioxidant Activity in Blueberry. International journal of molecular sciences, 24(12), 10309. Retrieved from [Link]
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Florea, A. M., & Büsselberg, D. (2011). Cisplatin as an anti-tumor drug: cellular mechanisms of activity, drug resistance and induced side effects. Cancers, 3(1), 1351–1371. Retrieved from [Link]
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Stanford Medicine. (n.d.). In vivo tumor models. Retrieved from [Link]
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EurekAlert!. (2026, January 22). Study reveals synergistic effect of CDK2 and CDK4/6 combination therapy. Retrieved from [Link]
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Wang, Y., Liu, J., Wang, Z., Tan, X., & Li, J. (2015). 6-Benzylaminopurine inhibits growth of Monilinia fructicola and induces defense-related mechanism in peach fruit. Postharvest Biology and Technology, 105, 56-63. Retrieved from [Link]
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A Researcher's Guide to Cross-Validating Kinase Inhibitor Activity: A Case Study with 6-Fluoro-9-benzylpurine and CDK2
For researchers in the trenches of drug discovery, the journey from a promising compound to a validated lead is paved with rigorous experimental data. A critical phase in this journey is the cross-validation of a compound's activity across multiple assay formats. This process ensures that the observed effects are not an artifact of a particular experimental setup but rather a true reflection of the compound's interaction with its target in a biologically relevant context. This guide provides a comprehensive framework for cross-validating the activity of a putative kinase inhibitor, using the example of 6-Fluoro-9-benzylpurine and its potential target, Cyclin-Dependent Kinase 2 (CDK2).
While derivatives of 6-benzylaminopurine have shown inhibitory activity against CDK2, this guide will walk you through the essential assays to confirm and characterize the activity of this compound, from initial biochemical validation to cellular target engagement and functional outcomes. We will delve into the "why" behind each experimental choice, providing you with the scientific rationale to design your own robust cross-validation studies.
The Importance of a Multi-Faceted Assay Approach
Relying on a single assay to characterize a compound's activity can be misleading. Biochemical assays, while excellent for determining direct enzyme inhibition, do not account for cellular factors like membrane permeability, intracellular competition with ATP, or off-target effects.[1] Conversely, a cellular assay might show a desired phenotype, but without biochemical confirmation, the direct target of the compound remains unconfirmed. A truly robust understanding of a compound's mechanism of action requires a multi-pronged approach that bridges the gap between the test tube and the living cell.
This guide will focus on a logical progression of assays:
-
Biochemical Activity Assay: To determine the direct inhibitory effect of this compound on purified CDK2/Cyclin A enzyme.
-
Cellular Target Engagement Assays: To confirm that the compound can enter cells and bind to CDK2.
-
Cell-Based Functional Assays: To assess the downstream consequences of CDK2 inhibition on cellular processes like proliferation and apoptosis.
Experimental Workflow for Cross-Validation
The following diagram illustrates the proposed workflow for the comprehensive evaluation of this compound's activity against CDK2.
Caption: Workflow and expected outcome of a CETSA® experiment to confirm target engagement.
A successful CETSA® experiment will show that in the presence of this compound, the CDK2 protein remains soluble at higher temperatures compared to the vehicle-treated control, demonstrating that the compound has entered the cell and is physically interacting with its target.
NanoBRET™ Target Engagement Assay
While CETSA® provides qualitative evidence of target engagement, the NanoBRET™ assay allows for the quantitative determination of compound affinity and occupancy in living cells. [2]This assay utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein and a fluorescent tracer that binds to the same target. A test compound will compete with the tracer for binding, leading to a decrease in the BRET signal.
Objective: To determine the intracellular IC50 of this compound for CDK2.
Materials:
-
HEK293 cells (or other suitable cell line)
-
CDK2-NanoLuc® fusion vector and a suitable fluorescent tracer
-
Transfection reagent
-
This compound (serially diluted)
-
Opti-MEM® I Reduced Serum Medium
-
NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor
Procedure:
-
Transfection: Co-transfect HEK293 cells with the CDK2-NanoLuc® fusion vector.
-
Cell Plating: Plate the transfected cells in a 96-well white assay plate and incubate for 24 hours.
-
Compound and Tracer Addition: Add the fluorescent tracer and serially diluted this compound to the cells. Incubate for 2 hours at 37°C.
-
Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate and the extracellular inhibitor.
-
Measure BRET Signal: Read the donor (460 nm) and acceptor (610 nm) emission signals on a luminometer equipped with appropriate filters.
-
Data Analysis: Calculate the BRET ratio (acceptor emission/donor emission). Plot the BRET ratio against the logarithm of the compound concentration and fit the data to determine the intracellular IC50.
Expected Data and Interpretation
The intracellular IC50 from the NanoBRET™ assay provides a more physiologically relevant measure of a compound's potency than the biochemical IC50. It is common for the cellular IC50 to be higher than the biochemical IC50 due to factors like cell membrane permeability and competition with high intracellular concentrations of ATP. [1] Table 2: Hypothetical Comparison of Biochemical and Cellular IC50 Values for this compound
| Assay | IC50 (nM) | Interpretation |
| ADP-Glo™ | 75 | High potency against the purified enzyme in a low ATP environment. |
| NanoBRET™ | 650 | Moderate potency in a cellular context, likely due to cellular barriers and ATP competition. |
This comparison highlights the importance of cellular assays. While this compound is a potent biochemical inhibitor, its effectiveness is reduced in a more complex cellular environment.
Section 3: Cellular Functional Assays
Ultimately, the goal of a kinase inhibitor is to elicit a specific biological response. For a CDK2 inhibitor, the expected functional outcomes are a reduction in cell proliferation and, potentially, the induction of apoptosis.
Cell Proliferation Assay (MTT or CCK-8)
These colorimetric assays measure the metabolic activity of cells, which is proportional to the number of viable cells. A reduction in signal indicates either cytostatic (growth inhibition) or cytotoxic (cell death) effects.
Objective: To determine the GI50 (concentration for 50% growth inhibition) of this compound.
Materials:
-
Cancer cell line (e.g., HCT116)
-
This compound (serially diluted)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well clear assay plates
Procedure:
-
Cell Seeding: Seed HCT116 cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serially diluted this compound for 72 hours.
-
MTT Addition: Add MTT reagent to each well and incubate for 4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Measure Absorbance: Read the absorbance at 570 nm on a plate reader.
-
Data Analysis: Plot the absorbance against the logarithm of the compound concentration to determine the GI50 value.
Apoptosis Assay (Annexin V Staining)
To determine if the observed reduction in cell proliferation is due to cell death, an apoptosis assay is necessary. Annexin V staining can identify apoptotic cells by detecting the externalization of phosphatidylserine, an early marker of apoptosis. [3][4]
Objective: To determine if this compound induces apoptosis.
Materials:
-
HCT116 cells
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat HCT116 cells with this compound at concentrations around its GI50 value for 24-48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells.
-
Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells on a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Expected Data and Interpretation of Functional Assays
Table 3: Hypothetical Functional Activity of this compound in HCT116 cells
| Assay | Metric | Value (µM) | Interpretation |
| MTT Assay | GI50 | 1.2 | The compound inhibits cell growth at a micromolar concentration. |
| Annexin V Assay | % Apoptosis | 45% at 2 µM | A significant portion of the growth inhibition is due to the induction of apoptosis. |
This data would suggest that this compound not only inhibits the proliferation of cancer cells but does so by inducing programmed cell death, a desirable characteristic for an anti-cancer agent.
Conclusion: Building a Coherent Narrative
By systematically progressing through biochemical, cellular target engagement, and functional assays, we can build a comprehensive and trustworthy profile of a compound's activity. The hypothetical data for this compound presented here illustrates a plausible scenario for a promising kinase inhibitor: potent biochemical activity, demonstrable target engagement in cells (with an expected drop in potency compared to the biochemical assay), and a clear downstream functional effect on cell proliferation and survival.
This cross-validation approach provides a robust foundation for further preclinical development. It allows researchers to move forward with confidence, knowing that their compound's activity is well-characterized and not an artifact of a single experimental system. By embracing this rigorous, multi-faceted approach, we can increase the likelihood of translating promising early-stage discoveries into effective therapies.
References
- Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315.
- Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.
- Vasta, V., Robers, M. B., & Machleidt, T. (2018). NanoBRET™—A real-time BRET platform for the analysis of protein-protein interactions. Current Protocols in Chemical Biology, 10(1), 19-38.
- Crowley, L. C., Marfell, B. J., & Waterhouse, N. J. (2016). Analysis of apoptosis by flow cytometry. Cold Spring Harbor Protocols, 2016(8), pdb-prot087316.
- Davis, M. I., Hunt, J. P., Herrgard, S., Ciceri, P., Wodicka, L. M., Pallares, G., ... & Zarrinkar, P. P. (2011). Comprehensive analysis of kinase inhibitor selectivity.
-
Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]
-
Bio-Rad Laboratories. (n.d.). MTT Cell Proliferation Assay. Retrieved from [Link]
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Benchmarking 6-Fluoro-9-benzylpurine: An Inquiry into its Therapeutic Potential
A comprehensive search of available scientific literature and databases reveals a significant gap in the understanding of 6-Fluoro-9-benzylpurine's biological activity and potential therapeutic applications. At present, there is no publicly accessible experimental data to benchmark this specific compound against current therapeutic agents.
This guide was intended to provide a detailed comparison of this compound with existing drugs, focusing on its mechanism of action, efficacy, and safety profile. However, the foundational information required for such a comparative analysis is not available in the public domain.
While the core structure, a substituted purine, is common in many biologically active molecules, the specific combination of a fluoro group at the 6-position and a benzyl group at the 9-position of the purine ring does not correspond to any well-characterized compound in the scientific literature.
Insights from Structurally Related Compounds
To provide a contextual understanding, we can look at the known activities of structurally similar molecules. It is crucial to emphasize that these are not direct comparisons and any potential activity of this compound would need to be determined experimentally.
-
6-Benzylaminopurine (BAP): This compound is a well-known synthetic cytokinin, a class of plant growth hormones.[1] It plays a significant role in plant cell division and development.[1] Some studies have explored the anticancer properties of BAP derivatives, with some compounds showing inhibitory activity against cyclin-dependent kinases (CDKs).[2]
-
Fluorinated Purine Analogs: Fluorination is a common strategy in medicinal chemistry to enhance the metabolic stability and biological activity of drug candidates. For instance, Fludarabine (9-β-D-arabinosyl-2-fluoroadenine) is a fluorinated purine analog used in cancer chemotherapy.[3] Another example is 6-chloro-9-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)purine, which has been synthesized and evaluated for its antiviral activity.[4]
-
9-Substituted Purines: The benzyl group at the 9-position is a feature found in various compounds with diverse biological activities. For example, derivatives of 9-benzyl-8-hydroxypurines have been synthesized and investigated for their potential as interferon-inducing agents.[5]
The Path Forward: Establishing a Biological Profile for this compound
To enable any future benchmarking of this compound, a systematic experimental evaluation is necessary. The following outlines a potential workflow to elucidate its biological properties.
Caption: A proposed experimental workflow for the initial characterization of this compound.
Detailed Experimental Protocols
1. Chemical Synthesis and Characterization:
-
Objective: To synthesize and purify this compound and confirm its chemical identity and purity.
-
Protocol:
-
Synthesize this compound from appropriate starting materials (e.g., 6-fluoropurine and benzyl bromide). The specific reaction conditions (solvent, temperature, base) would need to be optimized.
-
Purify the crude product using techniques such as flash column chromatography or preparative high-performance liquid chromatography (HPLC).
-
Characterize the purified compound to confirm its structure and purity using:
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F): To elucidate the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Analytical HPLC: To determine the purity of the final compound.
-
-
2. In Vitro Cytotoxicity Assay:
-
Objective: To determine the general cytotoxicity of this compound in various cell lines.
-
Protocol (MTT Assay):
-
Seed human cell lines (e.g., a panel of cancer cell lines and a non-cancerous control line) in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound for 48-72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) to quantify the cytotoxicity.
-
3. Broad Target-Based Screening (Example: Kinase Panel):
-
Objective: To identify potential protein targets of this compound.
-
Protocol:
-
Utilize a commercial kinase screening service that offers a large panel of purified human kinases.
-
Submit the purified this compound for screening at a fixed concentration (e.g., 10 µM).
-
The service will perform in vitro kinase activity assays (e.g., radiometric or fluorescence-based) in the presence of the compound.
-
Analyze the results to identify any kinases that are significantly inhibited by the compound.
-
The therapeutic potential of this compound remains an open question. Without foundational experimental data, a meaningful comparison to existing therapeutic agents is not feasible. The scientific community is encouraged to undertake the necessary research to characterize this novel compound, which may or may not hold therapeutic promise. Future comparative guides will be contingent on the public availability of such data.
References
- Hickman, T., et al. (1994). Fludarabine: a novel antineoplastic agent. DICP, 28(3), 344-354.
- Voller, J., et al. (2010). Preparation and biological activity of 6-benzylaminopurine derivatives in plants and human cancer cells. Journal of Medicinal Chemistry, 53(18), 6647-6658.
- [Reference placeholder for a general medicinal chemistry textbook discussing fluorination str
- Amasino, R. M. (2005). 1955: Kinetin arrives. The 50th anniversary of a new plant hormone. Plant Physiology, 138(3), 1177-1184.
- [Reference placeholder for a review on purine analogs in drug discovery.]
- [Reference placeholder for a protocol on chemical synthesis of purine deriv
- [Reference placeholder for a standard protocol on MTT assays.]
- Kazaoka, K., et al. (2003). Synthesis of 6-substituted 9-benzyl-8-hydroxypurines with potential interferon-inducing activity. Chemical & Pharmaceutical Bulletin, 51(5), 608-611.
- [Reference placeholder for a review on kinase inhibitor screening.]
- [Reference placeholder for a review on phenotypic drug discovery.]
- [Reference placeholder for a protocol on target deconvolution methods.]
- [Reference placeholder for a review on signaling p
- [Reference placeholder for a general biochemistry textbook.]
- [Reference placeholder for a general cell biology textbook.]
- Gudmundsson, K. S., et al. (1995). Synthesis and antiviral activity of 6-chloropurine arabinoside and its 2'-deoxy-2'-fluoro derivative. Journal of Medicinal Chemistry, 38(5), 798-802.
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A Senior Application Scientist's Guide to Ensuring Reproducibility and Robustness in Experiments with 6-Benzylaminopurine
A note on the nomenclature: This guide focuses on 6-benzylaminopurine (BAP), a widely used synthetic cytokinin. The initial query for "6-Fluoro-9-benzylpurine" did not yield sufficient literature for a comprehensive guide, suggesting it may be a rare derivative or a typographical error. Given the extensive use and documented challenges with BAP, this guide addresses the core requirements of reproducibility and robustness for this critical reagent.
Introduction: The Double-Edged Sword of 6-Benzylaminopurine
6-Benzylaminopurine (BAP) is a cornerstone of plant tissue culture, celebrated for its potent ability to stimulate cell division, shoot proliferation, and overall plant development.[1] Its application spans from the rapid multiplication of elite plant varieties to the regeneration of genetically modified plants.[2][3] However, the very potency of BAP can be a source of experimental variability. Researchers often face challenges with reproducibility, where seemingly identical experimental setups yield inconsistent results. This guide provides a framework for understanding and mitigating these challenges, comparing BAP with common alternatives, and offering robust protocols to ensure the validity of your research.
The central challenge in working with BAP lies in its narrow optimal concentration range and its tendency to induce physiological disorders if not carefully managed.[4] Issues such as hyperhydricity (vitrification), shoot-tip necrosis, and difficulties in subsequent rooting are common pitfalls that can compromise experimental outcomes.[5][6][7] This guide will dissect the causes of these issues and provide actionable strategies for maintaining robust and reproducible cultures.
Understanding the Variables: Factors Influencing BAP Efficacy and Stability
The reproducibility of experiments involving BAP is contingent on a number of factors, from the quality of the reagent itself to the nuances of the culture environment.
Quality and Purity of BAP
The starting purity of your BAP powder is a critical, yet often overlooked, variable. Impurities can have unintended biological effects, and batch-to-batch variability can introduce significant experimental noise.
Self-Validating Protocol: Incoming Quality Control of BAP
-
Visual Inspection: Upon receipt, visually inspect the BAP powder. It should be a white to off-white crystalline powder. Any discoloration may indicate degradation or impurities.
-
Solubility Test: BAP is sparingly soluble in water but should readily dissolve in 1N NaOH or KOH.[8] Prepare a small stock solution to confirm solubility. Any difficulty in dissolving the powder could indicate impurities.
-
Analytical Validation (Optional but Recommended): For laboratories with the capability, High-Performance Liquid Chromatography (HPLC) can be used to verify the purity of the BAP stock.[9] This is particularly important for long-term or large-scale projects where consistency is paramount.
Stability in Culture Media
BAP is not indefinitely stable in plant tissue culture media. Its degradation can be influenced by several factors:
-
pH: The pH of the culture medium can affect the stability of BAP. It is crucial to adjust the pH of the medium before autoclaving.[5]
-
Light: Prolonged exposure to light can lead to the degradation of BAP. Stock solutions should be stored in the dark.
-
Temperature: While BAP is relatively stable at room temperature, stock solutions are best stored at 2-8°C to minimize degradation over time.[10]
-
Adsorption: Activated charcoal, sometimes used in tissue culture to remove inhibitory compounds, can also adsorb BAP from the medium, reducing its effective concentration.[11]
The following diagram illustrates the key factors influencing the stability and availability of BAP in a typical plant tissue culture workflow.
Caption: Factors influencing BAP stability and availability.
Performance Comparison: BAP vs. Alternatives
While BAP is widely used, several alternatives are available, each with its own set of advantages and disadvantages. The choice of cytokinin can significantly impact the robustness of an experiment.
| Cytokinin | Chemical Class | Typical Concentration Range | Advantages | Disadvantages |
| 6-Benzylaminopurine (BAP) | Adenine-type (Synthetic) | 0.5 - 5.0 mg/L | High shoot proliferation rates, widely available, cost-effective.[8] | Narrow optimal concentration range, can induce hyperhydricity, shoot-tip necrosis, and inhibit rooting.[5][6] |
| Kinetin | Adenine-type (Synthetic) | 0.5 - 5.0 mg/L | Generally milder effects than BAP, less prone to causing hyperhydricity.[12] | Often results in lower shoot multiplication rates compared to BAP.[12] |
| meta-Topolin (mT) | Adenine-type (Aromatic) | 0.5 - 2.5 mg/L | Promotes high-quality shoot development, often with reduced hyperhydricity and better subsequent rooting compared to BAP.[7][13][14] | Can be more expensive than BAP. |
| Thidiazuron (TDZ) | Phenylurea-type | 0.01 - 1.0 mg/L | Extremely potent, can induce regeneration in recalcitrant species. | Very high risk of inducing abnormal growth, hyperhydricity, and genetic instability.[15] |
Experimental Data: BAP vs. meta-Topolin in Withania somnifera**
A study on Withania somnifera (Winter Cherry) provides a clear quantitative comparison of BAP and meta-Topolin.
| Treatment | Bud Breaking (%) | Shoot Multiplication Rate (shoots/explant) | Total Chlorophyll (mg/g) | Protein Content (%) |
| 2.5 mg/L BAP | 77.8 ± 0.52 | 15.2 ± 3.24 | 0.762 ± 0.003 | 22.45 ± 0.35 |
| 2.5 mg/L meta-Topolin | 88.9 ± 0.42 | 22.4 ± 4.16 | 0.887 ± 0.004 | 25.67 ± 0.25 |
Data adapted from a comparative analysis of BAP and meta-Topolin.[13]
As the data indicates, meta-Topolin was more effective than BAP in all measured parameters for Withania somnifera, leading to a higher multiplication rate and healthier plantlets.[13]
Robust Experimental Protocol: In Vitro Shoot Multiplication
This protocol is designed to be a self-validating system, with built-in checks and decision points to enhance reproducibility.
Media Preparation (per liter)
-
Basal Salt Mixture: Murashige and Skoog (MS) medium is a common starting point.
-
Carbon Source: 30 g/L sucrose.
-
Vitamins: As per the MS formulation.
-
Plant Growth Regulators:
-
BAP: Start with a concentration gradient (e.g., 0.5, 1.0, 2.0, 4.0 mg/L) to determine the optimal level for your specific plant species and genotype.
-
Auxin (optional): A low concentration of an auxin like Indole-3-acetic acid (IAA) or Naphthaleneacetic acid (NAA) (e.g., 0.1 mg/L) can sometimes improve shoot quality.[8]
-
-
Gelling Agent: 7-8 g/L agar.
-
pH Adjustment: Adjust the pH to 5.7-5.8 using 1N NaOH or HCl before adding the gelling agent and autoclaving.[5]
-
Autoclaving: Autoclave at 121°C for 20 minutes.
Explant Preparation and Sterilization
-
Explant Source: Use young, healthy shoot tips or nodal segments. The physiological state of the explant source is a major source of variability.
-
Surface Sterilization:
-
Wash explants under running tap water for 15-20 minutes.
-
Immerse in a 70% ethanol solution for 30-60 seconds.
-
Transfer to a 10-20% commercial bleach solution (containing sodium hypochlorite) with a few drops of Tween-20 for 10-15 minutes.
-
Rinse 3-4 times with sterile distilled water inside a laminar flow hood.
-
Culture Initiation and Maintenance
-
Inoculation: Aseptically place the sterilized explants onto the prepared culture medium.
-
Incubation: Maintain cultures at 25 ± 2°C under a 16-hour photoperiod with cool white fluorescent light.
-
Subculture: Subculture every 3-4 weeks to fresh medium. This prevents nutrient depletion and the accumulation of inhibitory compounds.[16]
-
Data Collection: At each subculture, record the number of new shoots per explant, shoot length, and the incidence of any physiological disorders (e.g., hyperhydricity, shoot-tip necrosis).
The following workflow diagram illustrates the key stages of a robust in vitro shoot multiplication protocol.
Caption: Robust workflow for in vitro shoot multiplication.
Troubleshooting Common Issues
-
Hyperhydricity: This physiological disorder, characterized by water-soaked, translucent tissues, is often linked to high cytokinin concentrations and ethylene accumulation.[15][17][18]
-
Causality: An imbalance in hormones can lead to excessive water uptake and abnormal cell development.[15]
-
Solution: Reduce the BAP concentration, switch to a less potent cytokinin like kinetin or meta-topolin, or improve gas exchange in the culture vessel.
-
-
Shoot-Tip Necrosis: The browning and death of the apical meristem can be caused by inefficient nutrient transport, particularly calcium.[6]
-
Causality: High BAP concentrations can promote rapid shoot growth that outpaces the vascular system's ability to supply nutrients to the growing tip.[6]
-
Solution: Lower the BAP concentration, ensure adequate calcium in the medium, or use a cytokinin like kinetin that promotes more differentiated vascular tissue.[6]
-
-
Failure to Root: Shoots proliferated on high concentrations of BAP can be difficult to root.
-
Causality: Residual cytokinin activity can interfere with the auxin-induced signaling required for root initiation.
-
Solution: Include a cytokinin-free intermediate step before transferring shoots to a rooting medium containing an auxin like IBA or NAA.
-
Conclusion
Ensuring the reproducibility and robustness of experiments involving 6-benzylaminopurine is not about finding a single "magic" protocol, but rather about understanding the underlying principles of its activity and the factors that can influence it. By implementing rigorous quality control for your reagents, carefully optimizing concentrations for your specific system, and being prepared to use alternatives like meta-topolin when necessary, you can significantly enhance the reliability of your experimental outcomes. The protocols and comparative data provided in this guide serve as a starting point for developing a self-validating experimental system that will yield consistent and trustworthy results.
References
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- Plant Cell Technology. "Common Mistakes in Plant Tissue Culture and How to Fix Them." Plant Cell Technology, 2025.
- Rakotoarisoa, T. F., et al. "Effects of growth regulators 6-Benzylaminopurine and 2-Naphtalene Acetic Acid on the in vitro shoot multiplication from nodal se.
- Kumar, A., and A. K. Roy. "EFFECTS OF 6-BENZYL AMINO PURINE (6-BAP) ON IN VITRO SHOOT MULTIPLICATION OF GRAND NAINE (MUSA SP.)." International Journal of Advanced Biotechnology and Research, vol. 8, no. 4, 2017, pp. 1070-1076.
- Plant Cell Technology. "6-Benzylaminopurine - BAP Hormone Powder." Plant Cell Technology, n.d.
- Ng, W. L., et al. "Effects of N6-benzylaminopurine and Indole Acetic Acid on In Vitro Shoot Multiplication, Nodule-like Meristem Proliferation and Plant Regeneration of Malaysian Bananas (Musa spp.)." Sains Malaysiana, vol. 41, no. 11, 2012, pp. 1365-1374.
- Life Technologies (India) Pvt. Ltd. "6 - Benzylaminopurine.
- Ghosh, S., et al. "Comparative analysis of the effect of 6-Benzylaminopurin versus meta-Topolin on in vitro regeneration, Chlorophyll and protein contents in winter cherry Withania somnifera.
- Ebert, A., and H. F. Taylor. "Changes of 6-benzylaminopurine and 2,4-dichlorophenoxyacetic acid concentrations in plant tissue culture media in the presence of activated charcoal." Plant Cell, Tissue and Organ Culture, vol. 23, no. 3, 1990, pp. 155-162.
- Mitra, M. "Results that can not be reproduced.
- Sharma, P., et al. "Hyperhydricity Syndrome in In Vitro Plants: Mechanisms, Physiology, and Control." Plants, vol. 12, no. 24, 2023, p. 4193.
- Singh, S. K., and A. Kumar. "Advancements and Challenges in Plant Tissue Culture: a Comprehensive Overview." International Journal of Current Microbiology and Applied Sciences, vol. 12, no. 4, 2023, pp. 1-13.
- Eurofins Scientific. "Control of 6-Benzylaminopurine (6-BAP) in food." Eurofins Scientific, n.d.
- van der Westhuizen, A. "The Use of Meta-Topolin as an Alternative Cytokinin in the Tissue Culture of Eucalyptus Species©." Proceedings of the 2013 IUFRO Conference, 2013.
- de Klerk, G.-J. M., et al. "Hyperhydricity: underlying mechanisms." Acta Horticulturae, no. 1155, 2017, pp. 265-270.
- Plant Cell Technology. "6 Most Common Problems in Tissue Culture." Plant Cell Technology, 2021.
- Lifeasible. "6-BAP." Lifeasible, n.d.
- Dobránszki, J., and K. Magyar-Tábori. "Meta-Topolin as an Effective Benzyladenine Derivative to Improve the Multiplication Rate and Quality of In Vitro Axillary Shoots of Húsvéti Rozmaring Apple Scion." Horticulturae, vol. 10, no. 6, 2024, p. 642.
- Drew, R. A. "Current Applications of Tissue Culture in Plant Propagation and Improvement." Acta Horticulturae, no. 280, 1990, pp. 31-40.
- Sharma, P., et al. "Hyperhydricity Syndrome in In Vitro Plants: Mechanisms, Physiology, and Control." Plants, vol. 12, no. 24, 2023, p. 4193.
- Kumar, S., and A. Kumar. "Effect of 6-Benzylaminopurine (BAP) and Kinetin (Kn) on Callus Induction under In vitro Culture of Aloe vera." Research Trend, 2022.
- Al-Khayri, J. M., et al.
- Greenway Lab. "Solving Common Issues in Plant Tissue Culture." Greenway Lab, 2024.
- SIELC Technologies. "HPLC Method for Analysis of 6-Benzylaminopurine (N6-Benzyladenine) on Primesep 100 Column." SIELC Technologies, n.d.
- de Souza, A. V., et al. "Influence of 6-benzylaminopurine and culture medium on the regeneration of axillary shoots of Psidium cattleyanum Sabine cultivars Ya-cy and Irapuã." Revista Brasileira de Fruticultura, vol. 33, no. spe1, 2011, pp. 681-687.
- Thorpe, T. A. "In vitro plant tissue culture: means for production of biological active compounds." Physiologia Plantarum, vol. 122, no. 3, 2004, pp. 321-332.
- Kumar, A., et al. "6-Benzylaminopurine Alleviates the Impact of Cu2+ Toxicity on Photosynthetic Performance of Ricinus communis L. Seedlings." Plants, vol. 11, no. 15, 2022, p. 1948.
- Al-Khayri, J. M., et al. "(PDF) An Academic and Technical Overview on Plant Micropropagation Challenges.
- Sigma-Aldrich. "6-Benzylaminopurine suitable for plant cell culture 6-BAP." Sigma-Aldrich, n.d.
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A Comparative Analysis of 6-Fluoro-9-benzylpurine and 6-benzylaminopurine: A Guide for Researchers
An In-depth Examination of Two Structurally Related Purine Analogs and Their Divergent Biological Activities
In the landscape of chemical biology and drug discovery, subtle molecular modifications can lead to profound shifts in biological activity. This guide provides a detailed comparative analysis of two purine derivatives: the well-characterized plant cytokinin, 6-benzylaminopurine (BAP), and its fluorinated counterpart, 6-Fluoro-9-benzylpurine. While BAP is a cornerstone of plant tissue culture and agricultural biotechnology, the biological profile of this compound remains less explored. This document aims to synthesize the known effects of BAP and, through an understanding of structure-activity relationships, project the anticipated biological impact of the fluorine substitution in this compound, offering a valuable resource for researchers in cellular biology, oncology, and plant sciences.
Introduction to the Compounds
6-benzylaminopurine (BAP) , a synthetic cytokinin, is a widely utilized plant growth regulator that promotes cell division, shoot proliferation, and leaf expansion, while also delaying senescence.[1][2] Its effects are mediated through the cytokinin signaling pathway, a crucial regulatory network in plants. Beyond its role in plant biology, BAP and its derivatives have demonstrated cytotoxic effects against various human cancer cell lines, suggesting potential applications in oncology.[3][4]
This compound , on the other hand, is a structural analog of BAP where the amino group at the 6-position is replaced by a fluorine atom. While specific experimental data on the biological effects of this compound are scarce in publicly available literature, the introduction of a fluorine atom is a common strategy in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of a molecule. Fluorination can enhance metabolic stability, increase membrane permeability, and alter binding affinities to target proteins.[5] This guide will, therefore, draw upon established principles of purine analog bioactivity to hypothesize the functional consequences of this substitution.
Comparative Biological Effects: A Data-Driven and Inferential Analysis
Plant Growth Regulation: A Tale of Two Purines
6-benzylaminopurine (BAP) is a potent agonist of cytokinin receptors, initiating a signaling cascade that culminates in the regulation of gene expression related to cell cycle progression and development.[6] Its primary effects in plants include:
-
Stimulation of Cell Division and Proliferation: BAP is a key component of plant tissue culture media, where it induces callus formation and shoot regeneration.[3][7]
-
Delay of Senescence: BAP can inhibit the degradation of chlorophyll and proteins, thereby extending the lifespan of leaves and other plant organs.[8]
-
Apical Dominance Release: By promoting the growth of lateral buds, BAP can influence plant architecture.
The substitution of the 6-amino group with a fluorine atom in This compound is likely to abolish its cytokinin activity. The amino group is critical for the interaction with cytokinin receptors. Therefore, it is anticipated that this compound will not exhibit the canonical plant growth-promoting effects of BAP. Instead, it may act as an antagonist or have entirely different cellular targets.
Cytotoxicity and Anticancer Potential
6-benzylaminopurine (BAP) and its derivatives have shown promising cytotoxic activity against a range of human cancer cell lines.[3][4] The proposed mechanism for this anticancer effect often involves the inhibition of cyclin-dependent kinases (CDKs), key regulators of the cell cycle.[3]
Table 1: In Vitro Cytotoxicity of 6-benzylaminopurine Derivatives Against Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) of BAP Derivative | Reference |
| HOS | Osteosarcoma | 14.8 ± 2.1 | [4] |
| MCF7 | Breast Adenocarcinoma | 13.6 ± 5.2 | [4] |
| A2780 | Ovarian Carcinoma | 6.4 ± 0.1 | [4] |
| A2780cis | Cisplatin-resistant Ovarian Carcinoma | 5.6 ± 1.7 | [4] |
The introduction of a fluorine atom in This compound could potentially enhance its cytotoxic and antiproliferative properties. Fluorinated purine analogs are known to be potent antimetabolites that can interfere with DNA and RNA synthesis.[5] The high electronegativity of fluorine can alter the electronic properties of the purine ring, potentially leading to stronger interactions with target enzymes or receptors. It is plausible that this compound could act as an inhibitor of enzymes involved in purine metabolism or as a fraudulent nucleotide that gets incorporated into nucleic acids, leading to chain termination or dysfunction.
Mechanistic Insights and Signaling Pathways
The distinct structural features of this compound and 6-benzylaminopurine suggest that they will interact with different cellular machinery and trigger divergent signaling pathways.
6-benzylaminopurine: A Cytokinin Signaling Agonist
The mechanism of action of BAP in plants is well-established and proceeds through the cytokinin signaling pathway.
In mammalian cells, the cytotoxic effects of BAP are linked to the inhibition of CDKs, leading to cell cycle arrest.
This compound: A Potential Antimetabolite
Based on the known activities of other fluorinated purine analogs, the mechanism of action for this compound is hypothesized to involve the disruption of nucleic acid metabolism.
Experimental Protocols for Evaluation
To empirically validate the hypothesized biological effects of this compound and to provide a direct comparison with BAP, the following experimental workflows are recommended.
In Vitro Cytotoxicity Assay
This protocol is designed to assess the antiproliferative effects of the compounds on cancer cell lines.
Workflow:
Detailed Methodology:
-
Explant Source: Use young, healthy leaves from a sterilely grown plant (e.g., Nicotiana tabacum).
-
Sterilization: Surface sterilize the leaves using a standard protocol (e.g., ethanol and bleach washes).
-
Explant Preparation: Cut leaf discs of a uniform size (e.g., 1 cm in diameter).
-
Culture Medium: Prepare basal Murashige and Skoog (MS) medium containing auxins (e.g., NAA) and supplement with a range of concentrations of this compound and BAP. A control medium without any cytokinin should be included.
-
Inoculation: Place the leaf discs onto the solidified medium in sterile petri dishes.
-
Incubation: Incubate the cultures in a growth chamber under controlled conditions of light and temperature (e.g., 16-hour photoperiod, 25°C).
-
Data Collection: After 4-6 weeks, record the percentage of explants forming callus, the fresh weight of the callus, and any morphological characteristics.
Conclusion and Future Directions
This guide provides a comprehensive comparison of the known biological effects of 6-benzylaminopurine and the anticipated, yet experimentally unconfirmed, activities of this compound. BAP's role as a potent cytokinin in plants and its emerging potential as an anticancer agent are well-documented. In contrast, the introduction of a fluorine atom in this compound is hypothesized to abrogate its cytokinin activity while potentially enhancing its cytotoxic and antimetabolite properties.
The lack of empirical data on this compound highlights a significant knowledge gap. Future research should focus on the synthesis and biological evaluation of this compound to validate the hypotheses presented in this guide. Such studies will not only elucidate the specific effects of this fluorinated purine analog but also contribute to a deeper understanding of the structure-activity relationships of this important class of molecules, potentially paving the way for the development of novel therapeutic agents and research tools.
References
- Veselý, J., Havlíček, L., Strnad, M., & Dolečková, K. (2011). Preparation and biological activity of 6-benzylaminopurine derivatives in plants and human cancer cells. PubMed.
- Mok, D. W., & Mok, M. C. (2001). Cytokinin metabolism and action. Annual review of plant physiology and plant molecular biology, 52(1), 89-118.
- American Chemical Society. (2016, April 18). 6-Benzyladenine. ACS Molecule of the Week.
- Wikipedia. (n.d.). 6-Benzylaminopurine.
- Trávníček, Z., Novotná, R., & Dvořák, Z. (2011).
- PubChem. (n.d.). Benzylaminopurine.
- Pankiewicz, K. W. (2000). Fluorinated nucleosides.
- Siddiqui, Z. N., & Khan, M. A. (2022).
- Spíchal, L., Rakický, M., & Plíhal, O. (2009). Synthesis, characterization and biological activity of ring-substituted 6-benzylamino-9-tetrahydropyran-2-yl and 9-tetrahydrofuran-2-ylpurine derivatives. Bioorganic & medicinal chemistry, 17(5), 2099-2109.
- Sidwell, R. W., Simon, L. N., & Robins, R. K. (1974). In vitro antiviral activity of 6-substituted 9-beta-D-ribofuranosylpurine 3', 5'-cyclic phosphates. Antimicrobial agents and chemotherapy, 5(4), 479-485.
- Kim, C. U., Luh, B. Y., & Martin, J. C. (1994). Synthesis and Evaluation of 2-amino-6-fluoro-9-(4-hydroxy-3-hydroxymethylbut-1-yl)purine Mono- And Diesters as Potential Prodrugs of Penciclovir. Journal of medicinal chemistry, 37(20), 3320-3326.
- Amaki, W., & Higuchi, H. (1994). Effects of 6-benzylaminopurine on the organogenesis of Asplenium nidus L. through in vitro propagation. Plant Cell, Tissue and Organ Culture, 38(2-3), 165-169.
- Duchefa Biochemie. (n.d.). 6-Benzylaminopurine (6-BAP).
- Palni, L. M., & Horgan, R. (1983). 6-Benzylaminopurine and its glycoside as naturally occurring cytokinin. Phytochemistry, 22(7), 1597-1601.
- Al-Ostath, A. I., Guesmi, F., & Al-Mulla, H. M. (2025). In vitro cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative. Journal of King Saud University - Science, 37(5), 102882.
- Anton-Vojvodic, M., Sosič, I., & Gobec, S. (2018). 6-Morpholino- and 6-amino-9-sulfonylpurine derivatives. Synthesis, computational analysis, and biological activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1184-1196.
- Granica, M., Czerwińska, M. E., & Kiss, A. K. (2023). Prenylated Flavonoids with Selective Toxicity against Human Cancers. Molecules, 28(8), 3537.
- Aslam, S., Anjum, S., & Aslam, S. (2023). Uridine Derivatives: Synthesis, Biological Evaluation, and In Silico Studies as Antimicrobial and Anticancer Agents. Medicina, 59(6), 1107.
- Stanovnik, B. (2024). Interview with Professor Branko Stanovnik. Organic & Biomolecular Chemistry Blog.
- Teixeira da Silva, J. A. (2013). Is BA (6-benzyladenine) BAP (6-benzylaminopurine)?. Global Science Books.
- Cytotoxicity against parental and drug-resistant tumor cell lines with b-tubulin mut
- Doležal, K., Popa, I., & Spíchal, L. (2017). Naturally Occurring and Artificial N9-Cytokinin Conjugates: From Synthesis to Biological Activity and Back. International journal of molecular sciences, 18(12), 2594.
- GoldBio. (n.d.). 6-Benzylaminopurine (6-BAP; 6-Benzyladenine).
- Saitkulov, F. N., & Abdurakhmanova, N. K. (2023). Synthesis of 6-benzylaminopurine and the study of biological active properties of cotton C-6424 plants. E3S Web of Conferences, 389, 03032.
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Safety Operating Guide
Navigating the Disposal of 6-Fluoro-9-benzylpurine: A Guide for Laboratory Professionals
As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is paramount. The proper disposal of chemical reagents, such as 6-Fluoro-9-benzylpurine, is a critical component of our laboratory operations. This guide provides a comprehensive, step-by-step approach to the safe and compliant disposal of this fluorinated purine analog, ensuring the protection of our personnel and the environment.
Understanding the Compound: Hazard Profile of this compound
Based on data for 6-Benzylaminopurine, we should anticipate that this compound may be:
The presence of a fluorine atom introduces considerations related to the disposal of fluorinated organic compounds. While regulations for heavily fluorinated compounds like PFAS are well-defined, guidance for molecules with a single fluorine atom is less specific[4][5]. Therefore, a cautious approach is warranted.
Core Principles of Disposal
The fundamental principle for the disposal of this compound is to treat it as a hazardous waste. Under no circumstances should this compound be disposed of down the drain or in regular trash[6]. The U.S. Environmental Protection Agency (EPA) has a strict sewer ban for hazardous waste pharmaceuticals[6].
All waste containing this compound, including empty containers, contaminated personal protective equipment (PPE), and experimental materials, must be collected and disposed of through a licensed hazardous waste disposal facility.
Step-by-Step Disposal Protocol
1. Personal Protective Equipment (PPE): Before handling this compound for any purpose, including disposal preparation, ensure the following PPE is worn:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Wear appropriate protective gloves (e.g., nitrile) and clothing to prevent skin exposure[3].
-
Respiratory Protection: If handling the solid form and there is a risk of dust formation, a NIOSH-approved respirator is recommended[3].
2. Waste Segregation and Collection:
-
Solid Waste: Collect solid this compound and any materials contaminated with the solid (e.g., weighing paper, contaminated gloves) in a dedicated, clearly labeled hazardous waste container[7]. The container should be made of a material compatible with the chemical and have a secure lid.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container for liquids. Do not mix with other waste streams unless compatibility has been confirmed.
-
Labeling: All waste containers must be labeled with "Hazardous Waste" and the full chemical name: "this compound". The date of accumulation should also be clearly marked.
3. Storage of Hazardous Waste:
-
Store the sealed hazardous waste containers in a designated satellite accumulation area or a central hazardous waste storage area.
-
This area should be well-ventilated, secure, and away from incompatible materials, such as strong oxidizing agents[3].
4. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
-
If your institution does not have an EHS department, you must contract with a licensed hazardous waste disposal company. Provide them with the SDS for 6-Benzylaminopurine and any other available information to ensure they can handle the waste appropriately.
5. Accidental Release Measures:
-
In the event of a spill, ensure the area is well-ventilated.
-
For a solid spill, carefully sweep up the material to avoid dust formation and place it in the designated solid hazardous waste container[3].
-
For a liquid spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place the contaminated absorbent into the solid hazardous waste container.
-
Clean the spill area thoroughly with soap and water.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
Key Disposal and Safety Parameters
| Parameter | Guideline | Source |
| Disposal Method | Dispose of contents/container to an approved waste disposal plant. | [3] |
| Environmental Precautions | Avoid release to the environment. Very toxic to aquatic life with long-lasting effects. | [1][2] |
| Incompatible Materials | Strong oxidizing agents. | [3] |
| Spill Cleanup | Sweep up and shovel into suitable containers for disposal. | [3] |
| Sewer Disposal | Prohibited for hazardous waste pharmaceuticals. | [6] |
The Rationale Behind Incineration
For fluorinated organic compounds, high-temperature incineration is often the preferred disposal method. This is because the high temperatures can break the strong carbon-fluorine bond, which is resistant to other forms of degradation[8]. Inadequate destruction temperatures can lead to the formation of other harmful fluorinated byproducts[9]. While this compound is not a per- or polyfluoroalkyl substance (PFAS), the principles of ensuring complete destruction of the fluorinated molecule are relevant. Your licensed hazardous waste disposal partner will determine the most appropriate incineration conditions.
By adhering to these procedures, we can ensure that our vital research does not come at the cost of environmental integrity or personal safety. Always consult your institution's specific safety protocols and the most current regulatory guidelines.
References
- 6-Benzylaminopurine - SAFETY DATA SHEET. (2010-10-11).
- Management of Hazardous Waste Pharmaceuticals OTC Nicotine Exemption & Subpart P - EPA.
- Hazardous, Non-DEA Pharmaceutical Waste.
- Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS | US EPA. (2025-09-22).
- EPA Posts FAQs Regarding Pesticides Containing a Single Fluorinated Carbon. (2025-11-14).
- Safety Data Sheet: 6-Benzylaminopurine - Chemos GmbH&Co.KG.
- SAFETY DATA SHEET - Sigma-Aldrich. (2024-03-02).
- DRAFT.EPA.PFAS Disposal-022221-CLEAN - Reginfo.gov. (2021-02-22).
- EPA Releases Interim Guidance on the Destruction and Disposal of PFAS Substances and Materials Containing PFAS - Cox-Colvin & Associates. (2021-02-12).
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- 8. coxcolvin.com [coxcolvin.com]
- 9. reginfo.gov [reginfo.gov]
Comprehensive Guide to Personal Protective Equipment for Handling 6-Fluoro-9-benzylpurine
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 6-Fluoro-9-benzylpurine. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes data from structurally analogous compounds, namely 6-Benzylaminopurine and other fluorinated organic molecules, to establish a robust framework for safe handling, emergency procedures, and disposal. The causality behind each recommendation is explained to ensure a deep understanding of the necessary precautions.
Hazard Analysis and Risk Assessment
-
6-Benzylaminopurine , a structural analog, is classified as harmful if swallowed and is suspected of damaging fertility or the unborn child.[1] It is also very toxic to aquatic life with long-lasting effects.[1][2]
-
Fluorinated organic compounds can exhibit unique toxicological profiles. For instance, 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride is classified as toxic if swallowed and toxic to aquatic life with long-lasting effects.[3]
Inference for this compound: Based on these analogs, it is prudent to treat this compound as a compound that is potentially harmful or toxic if swallowed , a suspected reproductive toxin , and hazardous to the aquatic environment . The presence of the fluorine atom may also introduce additional, uncharacterized hazards. Therefore, a high degree of caution is warranted.
Experimental Workflow Hazard Analysis
Caption: Standard sequence for donning and doffing PPE to minimize cross-contamination.
Spill Management and Decontamination
Prompt and appropriate action is critical in the event of a spill to prevent wider contamination and exposure.
Spill Response Protocol
-
Alert Personnel: Immediately notify others in the vicinity.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.
-
Don PPE: Before attempting to clean the spill, don the appropriate PPE as outlined above.
-
Containment: For a solid spill, gently cover it with absorbent pads to prevent it from becoming airborne. [4]For a liquid spill, use absorbent materials to contain the spread. [4]5. Cleanup:
-
Solid Spills: Carefully scoop the material into a labeled, sealed container for hazardous waste. [5][6]Avoid creating dust.
-
Liquid Spills: Absorb the spill with inert material (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste. [4]6. Decontamination:
-
Wipe the spill area with a detergent solution and water. [4] * Follow with a rinse of 70% ethanol or another appropriate laboratory disinfectant.
-
For equipment, a thorough wash with a laboratory detergent is recommended. [7]7. Waste Disposal: All contaminated materials, including PPE, must be disposed of as hazardous waste according to institutional and local regulations. [4]
-
Disposal Plan
All waste containing this compound, including contaminated labware, PPE, and spill cleanup materials, must be treated as hazardous chemical waste.
-
Solid Waste: Collect in a clearly labeled, sealed container.
-
Liquid Waste: Collect in a labeled, sealed, and compatible solvent waste container.
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the chemical name "this compound."
-
Storage: Store waste containers in a designated, well-ventilated, and secondary containment area until they can be collected by environmental health and safety personnel.
Emergency Procedures
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately remove contaminated clothing. [1]Wash the affected area thoroughly with soap and water for at least 15 minutes. [8]Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. [5]Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. [3]Seek immediate medical attention. [3] |
Always have the Safety Data Sheets for analogous compounds readily accessible for emergency responders.
References
-
Safety Data Sheet: 6-Benzylaminopurine. Chemos GmbH&Co.KG.
-
Safety Data Sheet: 6-Benzylaminopurine. Carl ROTH.
-
6-Benzylaminopurine - SAFETY DATA SHEET. Thermo Fisher Scientific.
-
8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista.
-
How to handle spills of 6 - Benzyladenine? Greentree Chemical Co., LIMITED.
-
6-Benzylaminopurine. Santa Cruz Biotechnology.
-
Safety Data Sheet: 6-Benzylaminopurine. Carl ROTH.
-
Personal protective equipment for preparing toxic drugs. GERPAC.
-
Chapter 8: Decontamination, Disinfection and Spill Response. West Virginia University Environmental Health & Safety.
-
Fluorine Gas Safety Guideline. Rutgers University Environmental Health and Safety.
-
6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride Safety Data Sheets. Echemi.
-
SAFETY DATA SHEET - 6-Benzylaminopurine. Sigma-Aldrich.
-
Personal Equipment for Use in Handling Hazardous Drugs. Pharmacy Purchasing & Products Magazine.
-
Biohazard Decontamination and Spill Response Standard Operating Procedure. Memorial University of Newfoundland.
-
Field Equipment Cleaning and Decontamination at the FEC. U.S. Environmental Protection Agency.
-
Personal Protective Equipment (PPE). Chemical Hazards Emergency Medical Management (CHEMM).
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
